molecular formula C19H30O3 B1242320 5-Androstenetriol CAS No. 4150-30-5

5-Androstenetriol

Cat. No.: B1242320
CAS No.: 4150-30-5
M. Wt: 306.4 g/mol
InChI Key: GUGSXATYPSGVAY-DHKQUUGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Androstenetriol (also known as Androst-5-ene-3β,7β,17β-triol or βAET) is an endogenous steroid metabolite of dehydroepiandrosterone (DHEA) produced in the adrenal glands . This compound is a key molecule of interest in immunology and endocrinology research due to its potent immunomodulating and antiglucocorticoid functions, which are distinct from its parent hormone, DHEA . Studies indicate that this compound can up-regulate host immune responses and counteract stress-induced immunosuppression. In vitro, it has been shown to potentiate the response of splenocytes to mitogens and significantly increase the production of interleukins IL-2 and IL-3. Notably, it can counteract the immunosuppressive effects of hydrocortisone on lymphocyte proliferation and cytokine production, suggesting a role as a natural balancer of glucocorticoid activity . Its mechanism of action is non-genomic, as it does not bind to classic androgen, estrogen, progesterone, or glucocorticoid nuclear receptors . This unique profile makes this compound a valuable tool for investigating novel inflammatory pathways and immune regulation. Synthetic analogues of this compound, such as HE3286 (also known as Bezisterim or NE3107), have been developed and are under clinical investigation, highlighting the continued research interest in this steroid's pathway . Phase I and Phase II clinical trials have been conducted with βAET, confirming the safety of its short-term administration in humans and exploring its potential pharmacological activities . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4150-30-5

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17-,18-,19-/m0/s1

InChI Key

GUGSXATYPSGVAY-DHKQUUGRSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O

Other CAS No.

4150-30-5

physical_description

Solid

Synonyms

5-androstene-3 beta,16 alpha,17 beta-triol
5-androstene-3,16,17-triol

Origin of Product

United States

Foundational & Exploratory

5-Androstenetriol: An In-depth Technical Guide on its Mechanism of Action in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Androstenetriol (AET), a metabolite of dehydroepiandrosterone (DHEA), is a potent immunomodulatory agent with significant therapeutic potential. Unlike its parent compound, AET exhibits minimal androgenic or estrogenic activity, making it an attractive candidate for clinical development. This document provides a comprehensive overview of the known mechanisms of action of AET in immune cells, focusing on its impact on lymphocyte activation, cytokine production, and its role as an anti-glucocorticoid agent. While the precise intracellular signaling cascades remain an active area of investigation, this guide synthesizes the current understanding of AET's immunomodulatory functions, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Immunomodulatory Actions of this compound

This compound primarily exerts its effects by potentiating immune responses, particularly those mediated by T-helper 1 (Th1) cells. This is in stark contrast to glucocorticoids, which are broadly immunosuppressive. The key immunomodulatory activities of AET are summarized below.

Potentiation of Lymphocyte Activation and Proliferation

AET has been shown to significantly enhance the proliferation of lymphocytes in response to mitogenic stimulation. In mixed splenocyte cultures, AET potentiates the proliferative response to both T-cell mitogens like Concanavalin A (ConA) and B-cell mitogens like lipopolysaccharide (LPS) by 50% to 70% above control levels[1][2]. This suggests a broad-acting effect on lymphocyte activation.

Modulation of Cytokine Production: A Shift Towards a Th1 Profile

AET's immunomodulatory effects are closely linked to its ability to alter the cytokine expression profile of immune cells. It generally promotes the production of Th1-associated cytokines while in some contexts reducing the levels of certain pro-inflammatory and Th2-associated cytokines.

  • Upregulation of Th1 Cytokines: AET consistently increases the production of Interleukin-2 (IL-2), Interleukin-3 (IL-3), and Interferon-gamma (IFN-γ) by activated lymphocytes[3][4][5]. This is a hallmark of a Th1-polarizing immune response, which is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.

  • Modulation of Inflammatory Cytokines: In models of trauma-hemorrhage and sepsis, administration of AET has been shown to decrease plasma levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[6]. It also reduces levels of the anti-inflammatory and immunosuppressive cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Interleukin-18 (IL-18) in these models[6].

Anti-Glucocorticoid Activity

A significant aspect of AET's mechanism of action is its ability to counteract the immunosuppressive effects of glucocorticoids like hydrocortisone[4]. It effectively reverses glucocorticoid-induced suppression of lymphocyte proliferation and cytokine production (IL-2 and IL-3)[4]. This anti-glucocorticoid function is pivotal to its ability to restore immune function in states of stress or trauma where endogenous glucocorticoid levels are elevated. Importantly, AET does not appear to bind directly to the glucocorticoid receptor, suggesting an indirect mechanism for its anti-glucocorticoid effects[3].

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of AET on lymphocyte proliferation and cytokine production as reported in the literature.

Table 1: Effect of this compound on Mitogen-Induced Lymphocyte Proliferation

Cell TypeMitogenAET EffectReference
Mixed SplenocytesCon APotentiation of proliferation by 50-70%[1][2]
Mixed SplenocytesLPSPotentiation of proliferation by 50-70%[1][2]

Table 2: Modulation of Cytokine Production by this compound

CytokineCell/System TypeAET EffectReference
IL-2ConA-activated lymphocytes; Trauma-hemorrhage modelPotently increased/Enhanced[4][5][6]
IL-3ConA-activated lymphocytesPotently increased[4]
IFN-γTrauma-hemorrhage modelEnhanced[5][6]
IL-6Plasma in trauma-hemorrhage and sepsis modelMarkedly decreased[6]
IL-10Plasma in trauma-hemorrhage modelReduced[6]
IL-18Plasma in trauma-hemorrhage modelReduced[6]
TNF-αPlasma in trauma-hemorrhage and sepsis modelMarkedly decreased[6]

Signaling Pathways in Immune Cells: Potential Mechanisms of AET Action

While the precise signaling pathways directly modulated by this compound are not yet fully elucidated, based on its observed effects on lymphocyte activation and cytokine production, it is likely to intersect with key signaling cascades downstream of the T-cell receptor (TCR) and other immune receptors. AET does not appear to bind to classical steroid hormone receptors such as the androgen, estrogen, progesterone, or glucocorticoid receptors[3]. This suggests a non-genomic or novel receptor-mediated mechanism of action. One study has implicated the mitogen-activated kinase (MAPK) signaling pathway in the anti-inflammatory activity of AET.

Below is a generalized schematic of T-cell activation signaling, with potential points of intervention for AET highlighted. Further research is required to validate these hypothesized interactions.

T_Cell_Activation_and_AET cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Akt Akt PI3K->Akt Ca_Calcineurin Ca²⁺ / Calcineurin IP3->Ca_Calcineurin PKC PKCθ DAG->PKC NFkB IKK-NF-κB PKC->NFkB NFAT NFAT Ca_Calcineurin->NFAT AP1 AP-1 Ras_MAPK->AP1 NFkB_n NF-κB NFkB->NFkB_n Translocation AET This compound (Hypothesized Action) AET->PLCg1 Potentiation? AET->PI3K Potentiation? AET->PKC Potentiation? AET->Ras_MAPK Potentiation? Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB_n->Gene_Expression

Hypothesized AET Intersection with T-Cell Signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on immune cells.

Mitogen-Induced Lymphocyte Proliferation Assay

This assay measures the proliferative response of lymphocytes to a mitogenic stimulus in the presence or absence of AET.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Mitogens: Concanavalin A (ConA) for T-cell proliferation, Lipopolysaccharide (LPS) for B-cell proliferation

  • This compound (AET) stock solution

  • 96-well flat-bottom cell culture plates

  • [³H]-Thymidine (1 µCi/well)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a single-cell suspension of splenocytes from mice in complete RPMI-1640 medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Add 50 µL of medium containing the appropriate concentration of mitogen (e.g., 2.5 µg/mL ConA or 10 µg/mL LPS).

  • Add 50 µL of medium containing various concentrations of AET or vehicle control. The final volume in each well should be 200 µL.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse each well with 1 µCi of [³H]-Thymidine in 20 µL of medium and incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [³H]-Thymidine by liquid scintillation counting.

  • Results are expressed as counts per minute (CPM) or as a stimulation index (SI = CPM of stimulated cells / CPM of unstimulated cells).

Lymphocyte_Proliferation_Workflow splenocytes Isolate Splenocytes cell_suspension Prepare Single-Cell Suspension splenocytes->cell_suspension plate_cells Plate Cells (2x10⁵/well) cell_suspension->plate_cells add_stimuli Add Mitogen (ConA/LPS) + AET/Vehicle plate_cells->add_stimuli incubate1 Incubate (48-72h) add_stimuli->incubate1 pulse Pulse with [³H]-Thymidine incubate1->pulse incubate2 Incubate (18-24h) pulse->incubate2 harvest Harvest Cells incubate2->harvest measure Scintillation Counting harvest->measure analyze Analyze Data (CPM/SI) measure->analyze

Workflow for Lymphocyte Proliferation Assay.
Cytokine Production Assay (ELISA)

This protocol is for measuring the concentration of cytokines in the supernatant of cultured immune cells treated with AET.

Materials:

  • Cell culture supernatants from the lymphocyte proliferation assay (collected before pulsing with [³H]-Thymidine) or from similarly treated cell cultures.

  • Cytokine-specific ELISA kits (e.g., for IL-2, IFN-γ, IL-6, TNF-α).

  • ELISA plate reader.

Procedure:

  • Collect supernatants from cell cultures at a specified time point (e.g., 24, 48, or 72 hours post-stimulation).

  • Centrifuge the supernatants to remove any cells or debris.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general procedure is as follows: a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight. b. Wash the plate to remove unbound antibody. c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. d. Add standards of known cytokine concentrations and the cell culture supernatants to the wells and incubate. e. Wash the plate. f. Add a biotinylated detection antibody specific for the cytokine and incubate. g. Wash the plate. h. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. i. Wash the plate. j. Add a substrate solution (e.g., TMB) and incubate until a color develops. k. Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow coat_plate Coat Plate with Capture Antibody block_plate Wash and Block Plate coat_plate->block_plate add_samples Add Standards and Supernatants block_plate->add_samples incubate1 Incubate add_samples->incubate1 add_detection_ab Wash and Add Detection Antibody incubate1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 add_enzyme Wash and Add Streptavidin-HRP incubate2->add_enzyme incubate3 Incubate add_enzyme->incubate3 add_substrate Wash and Add Substrate incubate3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calculate Calculate Cytokine Concentration read_plate->calculate

General Workflow for Cytokine ELISA.
In Vivo Trauma-Hemorrhage and Sepsis Model

This is a representative animal model used to evaluate the in vivo efficacy of AET.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Trauma-Hemorrhage: a. Anesthetize the animal. b. Perform a midline laparotomy to induce soft tissue trauma. c. Cannulate the femoral artery and vein for blood pressure monitoring and hemorrhage/resuscitation. d. Induce hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of 35-40 mmHg for a specified period (e.g., 90 minutes). e. Resuscitate the animal with Ringer's lactate solution and, in some models, shed blood.

  • AET Administration: a. Administer AET (e.g., 1 mg/kg body weight) or vehicle intravenously or subcutaneously at the beginning of resuscitation[6].

  • Induction of Sepsis (in two-hit models): a. At a specified time after trauma-hemorrhage (e.g., 24 hours), induce sepsis via cecal ligation and puncture (CLP).

  • Monitoring and Sample Collection: a. Monitor the animals for survival over a period of days. b. At specific time points, collect blood samples for plasma cytokine analysis. c. Harvest organs (e.g., spleen, liver, lungs) to isolate immune cells (e.g., splenocytes, Kupffer cells, alveolar macrophages) for ex vivo cytokine production assays.

Conclusion and Future Directions

This compound is a promising immunomodulatory agent that enhances Th1-mediated immune responses and counteracts glucocorticoid-induced immunosuppression. Its ability to potentiate lymphocyte activation and modulate cytokine production highlights its potential for therapeutic applications in various conditions, including recovery from trauma, sepsis, and potentially as an adjuvant in vaccines and cancer immunotherapy.

The primary gap in our understanding of AET's mechanism of action is the precise identification of its molecular targets and the initial signaling events it triggers in immune cells. Future research should focus on:

  • Receptor Identification: Elucidating the specific cell surface or intracellular receptor through which AET mediates its effects.

  • Signaling Pathway Analysis: Detailed investigation of the downstream signaling cascades, including the roles of specific kinases, phosphatases, and transcription factors in AET-mediated immunomodulation.

  • Transcriptomic and Proteomic Studies: Comprehensive analysis of the changes in gene and protein expression in different immune cell subsets following AET treatment.

A deeper understanding of these molecular mechanisms will be crucial for the rational design of clinical trials and the successful translation of this compound into a therapeutic agent for a range of immunological disorders.

References

The Biological Role of 5-Androstenetriol: A DHEA Metabolite with Potent Immunomodulatory and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenetriol (AET), a naturally occurring metabolite of dehydroepiandrosterone (DHEA), is emerging as a significant player in the regulation of immune and inflammatory responses. Unlike its precursor DHEA, AET does not serve as a precursor to potent androgens or estrogens, mitigating the risk of hormonal side effects. This whitepaper provides a comprehensive overview of the biological role of AET, focusing on its immunomodulatory functions, anti-glucocorticoid properties, and therapeutic potential. Detailed experimental methodologies, quantitative data from key studies, and visualizations of its signaling pathways are presented to offer a thorough understanding for researchers and drug development professionals.

Introduction

Dehydroepiandrosterone (DHEA) is the most abundant adrenal steroid in humans, and its levels decline with age. While DHEA itself has been investigated for a variety of biological activities, its diverse effects are often attributed to its extensive metabolism into numerous downstream steroids. Among these, 5-androstene-3β,7β,17β-triol (β-AET), a C-7 hydroxylated metabolite, has garnered significant attention for its potent immunomodulatory and anti-inflammatory properties.[1][2] AET is found naturally in humans and is produced from DHEA.[1][3] A key characteristic of AET is that it cannot be metabolized into sex steroids, which makes it a potentially safer therapeutic agent compared to DHEA.[1][4] This guide delves into the core biological functions of AET, presenting the current state of knowledge to facilitate further research and development.

Metabolism of DHEA to this compound

DHEA, produced primarily by the adrenal glands, can be metabolized through various pathways.[5][6] The formation of AET involves hydroxylation at the C-7 position, a reaction catalyzed by cytochrome P450 enzymes.[7] This can occur through two interchangeable enzymatic steps involving 17β-hydroxysteroid dehydrogenase (17β-HSD) and 7α-hydroxylase.[4]

DHEA_Metabolism DHEA Dehydroepiandrosterone (DHEA) Androstenediol 5-Androstenediol (AED) DHEA->Androstenediol 17β-HSD 7a_hydroxy_DHEA 7α-hydroxy-DHEA DHEA->7a_hydroxy_DHEA 7α-hydroxylase AET This compound (AET) Androstenediol->AET 7α-hydroxylase 7a_hydroxy_DHEA->AET 17β-HSD

Metabolic pathway of DHEA to this compound.

Immunomodulatory and Anti-Inflammatory Effects

AET has been demonstrated to be a potent modulator of the immune system, often exhibiting effects that are distinct from or more potent than DHEA.[2][8] Its primary roles include up-regulating host immune responses to infection and counteracting the immunosuppressive effects of glucocorticoids.[2][9]

Antagonism of Glucocorticoid-Induced Immunosuppression

One of the most well-documented functions of AET is its ability to counteract the immunosuppressive actions of glucocorticoids like hydrocortisone.[2][10] In vitro studies have shown that AET can reverse the inhibitory effects of glucocorticoids on lymphocyte proliferation and the production of key cytokines.[10][11]

Modulation of Cytokine Production

AET has been shown to significantly influence the production of various cytokines, generally promoting a Th1-type immune response, which is crucial for cell-mediated immunity against infections.[11] It has been observed to increase the levels of IL-2, IL-3, and IFN-γ, while in certain contexts, it can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]

Quantitative Data on the Biological Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of AET on various biological parameters.

Table 1: In Vitro Effects of this compound on Lymphocyte Proliferation and Cytokine Production

ParameterCell TypeStimulantTreatmentResultReference
Lymphocyte ProliferationMurine SplenocytesConcanavalin A (ConA) or Lipopolysaccharide (LPS)AETPotentiated response by 50-70% above control[3]
IL-2 and IL-3 SecretionConA-activated Murine LymphocytesConAAETPotently increased secretion[10]
Glucocorticoid-induced Suppression of ProliferationConA-activated Murine SplenocytesConA + HydrocortisoneAETSignificantly counteracted the immunosuppressive effects[10]
Glucocorticoid-induced Suppression of IL-2 and IL-3ConA-activated Murine SplenocytesConA + HydrocortisoneAETSignificantly counteracted the immunosuppressive effects[10]
IL-6, IL-8, and Osteoprotegerin ProductionHuman osteoblast-like MG-63 cellsGlucocorticoidβ-AETReversed glucocorticoid-induced suppression[7]

Table 2: In Vivo Effects of this compound in Preclinical Models

ModelAnimalTreatmentOutcomeResultReference
Traumatic Hemorrhage ShockRodentAET (subcutaneously at resuscitation)Survival69% survival in AET group vs. 31% in vehicle group (p < 0.05)[11]
Traumatic Hemorrhage ShockRodentAETCytokine LevelsReduced IL-6, IL-10, IL-18; Enhanced IFN-γ, IL-2[11]
Thermal Injury Induced OsteopeniaMiceβ-AETBone Mineral ContentSignificantly preserved bone mineral content (p<0.05)[7]
Lethal InfectionMiceAETProtectionAET is up to 100,000 times more potent than DHEA in protecting from infections[12]

Table 3: Pharmacokinetic Parameters of this compound (βAET)

SpeciesRoute of AdministrationDoseCmaxClearanceReference
HumansBuccal25 mg~6.5 ng/mLRapid[8]
HumansBuccal100 mg~13.3 ng/mLRapid[8]
HumansSubcutaneous50 mg5-14 ng/mL (after repeat doses)Rapid[8]
HumansSubcutaneous100 mgDetected 0.5-2 hours post-administrationRapid[8]

Signaling Pathways

While the precise molecular mechanisms of AET are still under investigation, current evidence suggests that it does not act through classical steroid hormone receptors such as the androgen, estrogen, progesterone, or glucocorticoid receptors.[1][3] A synthetic analog of AET, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), has been shown to exert its anti-inflammatory effects through the modulation of the MAPK/NFκB signaling pathways.[4] It is plausible that AET shares a similar mechanism of action, potentially through a yet-to-be-identified cell surface receptor.

AET_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AET This compound (AET) Receptor Putative Receptor AET->Receptor Binds MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Cytokines Cytokine Production (IL-2, IL-3, IFN-γ ↑) (Pro-inflammatory cytokines ↓) MAPK->Cytokines NFkB->Cytokines Proliferation Lymphocyte Proliferation Cytokines->Proliferation Immunity Enhanced Cell-Mediated Immunity Proliferation->Immunity

Proposed signaling pathway for this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on AET. For detailed, step-by-step protocols, it is recommended to consult the original publications.

In Vitro Lymphocyte Proliferation Assay

This assay is used to assess the effect of AET on the proliferation of immune cells in response to a stimulant.

Lymphocyte_Proliferation_Workflow Start Isolate Splenocytes from Mice Culture Culture Splenocytes Start->Culture Stimulate Stimulate with Mitogen (e.g., ConA or LPS) Culture->Stimulate Treat Treat with AET and/or Hydrocortisone Stimulate->Treat Incubate Incubate for 48-72 hours Treat->Incubate Pulse Pulse with [3H]-Thymidine Incubate->Pulse Harvest Harvest Cells Pulse->Harvest Measure Measure [3H]-Thymidine Incorporation via Scintillation Counting Harvest->Measure

Workflow for a lymphocyte proliferation assay.

Methodology Overview:

  • Cell Isolation: Splenocytes are isolated from mice (e.g., C57BL/6).

  • Cell Culture: Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation and Treatment: Cells are stimulated with a mitogen such as Concanavalin A (ConA) or Lipopolysaccharide (LPS) in the presence or absence of AET and/or an immunosuppressant like hydrocortisone.

  • Incubation: The cell cultures are incubated for a period of 48 to 72 hours.

  • Proliferation Measurement: Proliferation is typically measured by the incorporation of [3H]-thymidine into the DNA of dividing cells. Cells are pulsed with [3H]-thymidine for the final hours of incubation.

  • Data Analysis: The amount of incorporated radioactivity is quantified using a scintillation counter and is indicative of the rate of cell proliferation.

In Vivo Murine Model of Traumatic Hemorrhage Shock

This model is used to evaluate the protective effects of AET in a clinically relevant trauma scenario.

Methodology Overview:

  • Animal Model: A rodent model (e.g., rat or mouse) is used.

  • Trauma Induction: A midline laparotomy is performed to induce soft tissue trauma.

  • Hemorrhage: Animals are hemorrhaged to a mean arterial pressure of 35-40 mm Hg for a defined period (e.g., 60 minutes).

  • Resuscitation and Treatment: Resuscitation is initiated with crystalloid fluid and packed red blood cells. AET or a vehicle control is administered, typically subcutaneously, at the beginning of resuscitation.

  • Observation: Animals are observed for a set period (e.g., two days) for survival.

  • Data Collection: Blood samples may be collected to measure cytokine levels (e.g., IL-6, IL-10, IFN-γ, IL-2).

Assessment of Osteoblast Differentiation

These assays are used to determine the effect of AET on the differentiation of bone-forming cells.

Methodology Overview:

  • Cell Culture: Human osteoblast-like cells (e.g., MG-63) or mesenchymal stem cells are cultured in appropriate media.

  • Treatment: Cells are treated with AET, often in the presence of glucocorticoids to assess its protective effects.

  • Differentiation Markers: Osteoblast differentiation is assessed by measuring:

    • Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation.

    • Mineralization: Assessed by staining for calcium deposits with Alizarin Red S.

    • Gene Expression: Measuring the expression of osteoblast-specific genes like osteocalcin via RT-PCR.

Therapeutic Potential and Future Directions

The unique biological profile of this compound makes it a promising candidate for therapeutic development in a range of conditions characterized by inflammation and immune dysregulation.

  • Anti-inflammatory and Immunomodulatory Therapies: AET's ability to counteract glucocorticoid-induced immunosuppression without hormonal side effects suggests its potential use as an adjunct to corticosteroid therapy or as a standalone immunomodulatory agent in autoimmune diseases and chronic inflammatory conditions.

  • Infectious Diseases: By enhancing Th1-mediated immunity, AET could be explored as a host-directed therapy to improve resistance to viral and bacterial infections.[9][12]

  • Trauma and Sepsis: The promising results in preclinical models of traumatic shock suggest a potential role for AET in improving outcomes in critically ill patients.[11][13]

  • Osteoporosis: AET's ability to promote osteoblast differentiation and protect against glucocorticoid-induced bone loss indicates its potential as a therapeutic for osteoporosis.[7]

Future research should focus on elucidating the precise molecular targets and signaling pathways of AET. Further clinical trials are warranted to evaluate the safety and efficacy of AET in various human diseases. The development of synthetic analogs with improved pharmacokinetic properties may also enhance its therapeutic potential.

Conclusion

This compound, a non-hormonal metabolite of DHEA, possesses potent immunomodulatory and anti-inflammatory properties. Its ability to counteract glucocorticoid-induced immunosuppression, modulate cytokine production in favor of a Th1 response, and promote osteoblast differentiation highlights its significant therapeutic potential. The absence of conversion to sex steroids makes AET a particularly attractive candidate for further investigation and development as a novel therapeutic agent for a variety of inflammatory and immune-mediated diseases. This guide provides a foundational understanding of AET's biological role to support ongoing and future research in this promising area.

References

A Technical Guide to the Synthesis of 5-Androstenetriol from Dehydroepiandrosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 5-Androstenetriol from its precursor, dehydroepiandrosterone (DHEA). This compound, a metabolite of DHEA, is of increasing interest in research and drug development for its potential immunomodulatory and neuroprotective properties. This document details the enzymatic pathway, provides quantitative data on reaction kinetics, and outlines detailed experimental protocols for its synthesis and analysis.

The Enzymatic Synthesis Pathway

The conversion of dehydroepiandrosterone (DHEA) to this compound is a two-step enzymatic process. The first step involves the reduction of the 17-keto group of DHEA, followed by the hydroxylation of the resulting intermediate at the C7 position.

Step 1: Reduction of DHEA to 5-Androstenediol

The initial step is the conversion of DHEA to 5-Androstenediol (androst-5-ene-3β,17β-diol). This reaction is a reduction of the ketone at the C17 position to a hydroxyl group. This conversion is catalyzed by the enzyme Aldo-Keto Reductase 1C3 (AKR1C3), which acts as a 17β-hydroxysteroid dehydrogenase (17β-HSD).[1][2][3]

Step 2: Hydroxylation of 5-Androstenediol to this compound

The second step involves the introduction of a hydroxyl group at the 7α-position of 5-Androstenediol to form this compound (androst-5-ene-3β,7α,17β-triol). This hydroxylation is catalyzed by the cytochrome P450 enzyme, CYP7B1, also known as oxysterol 7α-hydroxylase.[4][5][6] While 7α-hydroxylation is the primary described reaction, the formation of 7β-hydroxylated derivatives has also been noted.

Quantitative Data

The following tables summarize the available kinetic data for the key enzymatic reactions in the synthesis of this compound from DHEA.

Table 1: Kinetic Parameters for the Conversion of DHEA to 5-Androstenediol by AKR1C3

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)
DHEAAKR1C31.9 ± 0.4130 ± 5

Data obtained from studies on recombinant human AKR1C3.

Table 2: Kinetic Parameters for the 7α-Hydroxylation of DHEA by CYP7B1

SubstrateEnzymeApparent Km (µM)Vmax (pmol/min/mg)
DHEACYP7B114 ± 146 ± 2

Note: The efficiencies of CYP7B1-mediated hydroxylation of DHEA and 5-Androstenediol are reported to be similar.[4] Therefore, the kinetic parameters for DHEA can serve as a reasonable approximation for the 7α-hydroxylation of 5-Androstenediol.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound from DHEA in a laboratory setting.

Expression and Purification of Recombinant Enzymes

3.1.1. Recombinant Human AKR1C3

Recombinant human AKR1C3 can be expressed in E. coli and purified using affinity chromatography. Commercial sources for recombinant AKR1C3 are also available.[7][8][9][10]

  • Expression: The coding sequence for human AKR1C3 is cloned into a suitable bacterial expression vector (e.g., pET vector with a His-tag). The vector is then transformed into a competent E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: Cells are harvested and lysed. The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the His-tagged AKR1C3 is eluted with an imidazole gradient. The purity of the protein should be assessed by SDS-PAGE.

3.1.2. Recombinant Human CYP7B1

CYP7B1 is a membrane-associated cytochrome P450 enzyme. For in vitro assays, it is often expressed in insect cells or yeast, or used in the form of liver microsomes.[11]

  • Microsomal Preparation: Human liver microsomes, which contain CYP7B1, can be commercially obtained or prepared from liver tissue by differential centrifugation.[12][13][14][15]

  • Recombinant Expression: For higher purity, CYP7B1 can be co-expressed with cytochrome P450 reductase in a system like baculovirus-infected insect cells. The microsomal fraction from these cells is then used as the enzyme source.

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic reaction.

Step 1: Conversion of DHEA to 5-Androstenediol

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Components:

    • DHEA (substrate): Typically in the range of 10-100 µM, dissolved in a small amount of ethanol or DMSO.

    • Purified recombinant AKR1C3: 1-5 µg.

    • NADPH (cofactor): 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by extraction with an organic solvent like ethyl acetate.

Step 2: Conversion of 5-Androstenediol to this compound

  • Reaction Mixture: The product from Step 1 can be dried down and resuspended in the reaction buffer for the second step, or the synthesis can be performed in a one-pot setup if enzyme compatibility is confirmed. The reaction buffer should be suitable for CYP450 enzymes (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Components:

    • 5-Androstenediol (substrate from Step 1).

    • Human liver microsomes (containing CYP7B1) or microsomes from cells expressing recombinant CYP7B1: 0.5 mg/mL protein concentration.

    • NADPH (cofactor): 1 mM (an NADPH regenerating system can also be used).

  • Incubation: Pre-incubate the microsomes and substrate for 5 minutes at 37°C. Initiate the reaction by adding NADPH. Incubate for 30-60 minutes at 37°C with gentle shaking.

  • Reaction Termination: Terminate the reaction by adding a quenching solvent such as ice-cold acetonitrile.

Analysis of Reaction Products

The conversion of DHEA and the formation of 5-Androstenediol and this compound can be monitored and quantified using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

3.3.1. Thin Layer Chromatography (TLC)

TLC can be used for rapid qualitative analysis of the reaction progress.[16]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform and ethyl acetate (e.g., 80:20 v/v) can be used to separate the steroids.

  • Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., phosphomolybdic acid spray followed by heating).

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the quantitative analysis of the substrate and products.[17][18]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.

  • Detection: UV detection at a wavelength of around 210 nm is suitable for these steroids.

  • Quantification: The concentrations of DHEA, 5-Androstenediol, and this compound are determined by comparing their peak areas to those of known standards.

Visualizations

Synthesis Pathway

Synthesis_Pathway DHEA Dehydroepiandrosterone (DHEA) Androstenediol 5-Androstenediol DHEA->Androstenediol AKR1C3 (17β-HSD) Androstenetriol This compound Androstenediol->Androstenetriol CYP7B1 (7α-hydroxylase) Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis start Start with DHEA step1 Step 1: Reduction with AKR1C3 + NADPH start->step1 step2 Step 2: Hydroxylation with CYP7B1 + NADPH step1->step2 product This compound step2->product tlc TLC Analysis (Qualitative) product->tlc hplc HPLC Analysis (Quantitative) product->hplc data Data Interpretation hplc->data

References

An In-depth Technical Guide to the Physiological Effects of 5-Androstenetriol on the Endocrine System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenetriol (Androst-5-ene-3β,7β,17β-triol; βAET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA) that has garnered significant interest for its potent immunomodulatory and anti-inflammatory properties. Unlike its parent compound, βAET does not serve as a precursor to potent androgens or estrogens, mitigating the risk of hormonal side effects. This technical guide provides a comprehensive overview of the physiological effects of βAET on the endocrine system, with a particular focus on its antiglucocorticoid activity and its influence on immune-related signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Introduction

This compound (βAET) is a C-19 steroid produced in the adrenal glands and other tissues from the metabolism of DHEA.[1] While DHEA has been investigated for a wide range of biological activities, its clinical utility is often hampered by its conversion to sex steroids.[2] βAET, a 7-hydroxylated metabolite, is not a substrate for enzymes that produce androgens and estrogens, making it an attractive therapeutic candidate.[3] Emerging research has highlighted its role in up-regulating host immune responses and counteracting the immunosuppressive effects of glucocorticoids.[4][5] This guide will delve into the specific endocrine effects of βAET, providing the detailed technical information required by researchers in the field.

Immunomodulatory Effects and Antiglucocorticoid Activity

A primary physiological effect of βAET is its ability to enhance immune function, particularly by potentiating lymphocyte activity and cytokine production. Furthermore, it exhibits significant antiglucocorticoid properties, directly opposing the immunosuppressive actions of corticosteroids like hydrocortisone.

Potentiation of Lymphocyte Proliferation

In vitro studies have demonstrated that βAET significantly enhances the proliferation of lymphocytes stimulated by mitogens such as concanavalin A (ConA) and lipopolysaccharide (LPS).[4][6] This effect is in stark contrast to DHEA, which has been shown to suppress mitogen-induced lymphocyte proliferation.[6]

Table 1: Effect of this compound on Mitogen-Stimulated Murine Splenocyte Proliferation [6]

MitogenTreatmentProliferation relative to Control
Concanavalin A (ConA)This compound (AET)50-70% above control
Lipopolysaccharide (LPS)This compound (AET)50-70% above control
Stimulation of Cytokine Secretion

βAET has been shown to potently increase the secretion of key Th1 cytokines, including Interleukin-2 (IL-2) and Interleukin-3 (IL-3), from ConA-activated lymphocytes.[4][5] This activity is crucial for its immune-enhancing effects.

Table 2: Effect of this compound on Cytokine Secretion from ConA-Activated Lymphocytes [4][5]

CytokineTreatmentEffect on Secretion
Interleukin-2 (IL-2)This compound (AET)Potently Increased
Interleukin-3 (IL-3)This compound (AET)Potently Increased
Counteraction of Glucocorticoid-Induced Immunosuppression

A hallmark of βAET's physiological action is its ability to counteract the immunosuppressive effects of glucocorticoids. Co-culturing lymphocytes with βAET significantly reverses the inhibitory effects of hydrocortisone on both lymphocyte proliferation and the production of IL-2 and IL-3.[4][6]

Signaling Pathways

The anti-inflammatory effects of βAET are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways. While direct evidence for βAET is still emerging, studies on its synthetic analogs suggest a role in regulating the TNFα/MAPK/NFκB pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Recruits MAP3K MAP3K TRAF2->MAP3K Activates IKK_complex IKK Complex TRAF2->IKK_complex Activates p38_JNK p38/JNK MAP3K->p38_JNK Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NFκB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_n NFκB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates AP1 AP-1 p38_JNK->AP1 Activates betaAET This compound (βAET) betaAET->MAP3K Inhibits (putative) betaAET->IKK_complex Inhibits (putative) Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p65_p50_n->Inflammatory_Genes Induces AP1->Inflammatory_Genes Induces

Caption: Putative mechanism of this compound in the TNFα/MAPK/NFκB pathway.

Receptor Binding Profile

Unlike DHEA and other adrenal androgens, βAET does not exhibit significant binding to androgen or estrogen receptors.[3] Furthermore, studies have shown that it does not bind to the glucocorticoid receptor, suggesting that its antiglucocorticoid effects are not mediated by direct receptor antagonism.[3]

Pharmacokinetics and Metabolism

Phase I and II clinical trials have provided initial insights into the pharmacokinetics of βAET in humans. Following subcutaneous or transmucosal administration, βAET is rapidly cleared from circulation.[3]

Table 3: Pharmacokinetic Parameters of this compound in Humans [3]

Administration RouteDoseMean Plasma ConcentrationTime to Peak Concentration
Subcutaneous100 mg10 ng/mL0.5 - 2 hours
Transmucosal25 mg, 100 mgRapidly cleared, often below quantifiable limitsNot determined

The metabolism of βAET is extensive, with the primary metabolites being glucuronide and sulfate conjugates.[3]

Experimental Protocols

Mitogen-Stimulated Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol outlines the general steps for assessing the effect of βAET on lymphocyte proliferation.

G cluster_workflow Lymphocyte Proliferation Assay Workflow start Isolate splenocytes from mice culture Culture splenocytes in 96-well plates start->culture treat Treat with mitogen (ConA or LPS) +/- this compound +/- Hydrocortisone culture->treat incubate Incubate for 48-72 hours treat->incubate pulse Pulse with [3H]-thymidine for the final 18-24 hours incubate->pulse harvest Harvest cells onto fiberglass filter mats pulse->harvest count Measure [3H]-thymidine incorporation using a scintillation counter harvest->count analyze Analyze data (cpm) and calculate stimulation index count->analyze

Caption: Workflow for [³H]-thymidine incorporation lymphocyte proliferation assay.

Detailed Steps:

  • Splenocyte Isolation: Spleens are aseptically removed from mice and single-cell suspensions are prepared by mechanical dissociation. Red blood cells are lysed using a suitable buffer.

  • Cell Culture: Splenocytes are washed, resuspended in complete RPMI-1640 medium, and seeded in 96-well flat-bottom plates at a density of 2 x 10⁵ cells/well.

  • Treatment: Cells are treated with the desired concentrations of mitogen (e.g., ConA at 5 µg/mL or LPS at 10 µg/mL), βAET, and/or hydrocortisone.

  • Incubation: Plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 48 to 72 hours.

  • Radiolabeling: [³H]-thymidine (1 µCi/well) is added to each well for the final 18-24 hours of incubation.

  • Harvesting: Cells are harvested onto fiberglass filter mats using a cell harvester.

  • Scintillation Counting: The filter mats are dried, and the incorporated radioactivity is measured in a liquid scintillation counter. The results are expressed as counts per minute (cpm).

Cytokine Secretion Assay (ELISA)

This protocol describes the general procedure for quantifying IL-2 and IL-3 in cell culture supernatants.

G cluster_workflow Cytokine ELISA Workflow start Coat 96-well plate with capture antibody (anti-IL-2 or anti-IL-3) block Block plate with protein solution (e.g., BSA) start->block add_samples Add cell culture supernatants and standards block->add_samples incubate1 Incubate to allow cytokine binding add_samples->incubate1 add_detection_ab Add biotinylated detection antibody incubate1->add_detection_ab incubate2 Incubate to form sandwich complex add_detection_ab->incubate2 add_enzyme Add streptavidin-HRP incubate2->add_enzyme incubate3 Incubate for enzyme binding add_enzyme->incubate3 add_substrate Add TMB substrate incubate3->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Stop reaction with acid solution develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Calculate cytokine concentrations from standard curve read_plate->analyze

Caption: Workflow for a sandwich ELISA to measure cytokine concentrations.

Detailed Steps:

  • Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (IL-2 or IL-3) and incubated overnight.

  • Blocking: The plate is washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated.

  • Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for a different epitope on the cytokine is added and incubated.

  • Enzyme Conjugate Incubation: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

  • Substrate Reaction: The plate is washed, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

  • Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader.

  • Quantification: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined.

Conclusion

This compound is a promising immunomodulatory agent with a distinct endocrine profile. Its ability to enhance lymphocyte proliferation and cytokine secretion, coupled with its potent antiglucocorticoid activity, makes it a compelling candidate for therapeutic development in conditions characterized by immune suppression or dysregulation. The lack of conversion to sex steroids further enhances its safety profile. This technical guide provides a foundational understanding of the endocrine effects of βAET, offering valuable data and protocols to guide future research and development in this area. Further investigation into its precise molecular mechanisms and its effects on a broader range of endocrine parameters is warranted.

References

5-Androstenetriol Signaling Pathways in Human Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenetriol (Androst-5-ene-3β,7β,17β-triol; βAET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA) in humans. Unlike its precursor, βAET does not serve as a precursor to androgens or estrogens and lacks affinity for their respective nuclear receptors, as well as for progesterone and glucocorticoid receptors.[1][2] This unique profile has positioned βAET and its synthetic analogs as intriguing therapeutic candidates, primarily due to their significant immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's signaling pathways in human cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanisms of action.

Core Signaling Pathways

Current research suggests that this compound exerts its biological effects through multiple signaling pathways, primarily revolving around the modulation of immune responses and cellular metabolism. The key pathways implicated are the MAPK/ERK pathway and the SREBP-2 pathway. Additionally, related androstenetriols have been shown to interact with the mitochondrial translocator protein (TSPO) and inhibit steroidogenic enzymes, suggesting potential alternative or complementary mechanisms.

MAPK/ERK Pathway Modulation

While direct binding of βAET to components of the MAPK/ERK pathway has not been definitively established, studies on its synthetic analog, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286 or bezisterim), have identified interactions with key kinases in this cascade.

  • ERK1/2 Interaction: The synthetic analog HE3286 has been shown to bind to ERK1/2.[3] This interaction is thought to underlie the anti-inflammatory effects of HE3286 by decreasing ERK1/2 activation in response to inflammatory stimuli like lipopolysaccharide (LPS).[3]

  • Downstream Effects: The MAPK/ERK pathway is a critical regulator of cellular processes including proliferation, differentiation, and inflammation. By modulating ERK1/2 activity, βAET and its analogs can influence the expression of pro-inflammatory cytokines such as TNF-α.

SREBP-2 Pathway Activation

Evidence suggests that βAET may play a role in cholesterol homeostasis through the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

  • Cholesterol Regulation: A synthetic analog of βAET has been shown to up-regulate SREBP-2, leading to increased expression of the LDL receptor in the liver and subsequent reduction in cholesterol levels. This suggests a potential therapeutic application for βAET in metabolic disorders.

  • Crosstalk with MAPK Pathway: The SREBP-2 pathway is known to be regulated by the MAPK signaling cascade, suggesting a potential point of convergence for the cellular effects of βAET.

Interaction with Lrp1

The synthetic analog HE3286 has been identified as a ligand for the Low-Density Lipoprotein Receptor-Related Protein 1 (Lrp1), a large endocytic and signaling receptor. The binding of HE3286 to Lrp1 suggests a potential mechanism for cellular uptake and initiation of downstream signaling events.

Modulation of Steroidogenesis (via 19-Atriol)

A novel androstenetriol, 3,17,19-androsten-5-triol (19-Atriol), was initially reported to interact with the mitochondrial translocator protein (TSPO). However, more recent evidence indicates that 19-Atriol does not act via TSPO but rather functions as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme crucial for the synthesis of progesterone from pregnenolone.[4] 19-Atriol and its metabolite, 19-hydroxytestosterone (19-OHT), also decrease the conversion of cholesterol to pregnenolone.[4] While not βAET, these findings highlight a potential mechanism for androstenetriols to modulate steroid hormone biosynthesis.

Quantitative Data

Quantitative data on the direct interactions and effects of this compound are limited. The following tables summarize the available data for βAET and its related analogs.

CompoundTarget/AssayParameterValueCell Line/SystemReference
19-Atriol Inhibition of PK 11195-mediated progesterone productionIC50357 ± 332 nMMA-10 Leydig cells[5]
19-Atriol Displacement of [3H]promegestone from TAT-CRAC peptideIC5023.2 µMSynthetic peptide[5]
Cholesterol Displacement of [3H]promegestone from TAT-CRAC peptideIC501.1 µMSynthetic peptide[5]
Trilostane Inhibition of 3β-HSD1Ki0.10 µMPurified human enzyme[6]
Trilostane Inhibition of 3β-HSD2Ki1.60 µMPurified human enzyme[6]
RAP D1 Binding to LRP1Kd53 ± 5 nMSurface Plasmon Resonance[7]
RAP D2 Binding to LRP1Kd238 ± 56 nMSurface Plasmon Resonance[7]
MMP-1/TIMP-1 Complex Binding to LRP1Kd0.6 nMSurface Plasmon Resonance[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound signaling pathways.

Lymphocyte Proliferation Assay

This assay is used to assess the immunomodulatory effects of βAET on lymphocyte activation.

  • Cell Preparation: Isolate splenocytes from mice by creating a single-cell suspension from the spleen. Lyse red blood cells using an ammonium-chloride-potassium (ACK) lysis buffer. Wash the remaining lymphocytes and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Setup: Plate splenocytes in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Stimulation: Add a mitogen such as Concanavalin A (Con A) at a final concentration of 1-5 µg/mL to induce lymphocyte proliferation. In parallel, treat cells with varying concentrations of this compound, a vehicle control, and a positive control (e.g., a known immunosuppressant or immunostimulant). To test the anti-glucocorticoid effect, co-culture cells with hydrocortisone in the presence and absence of βAET.

  • Proliferation Measurement (MTT Assay): After 48-72 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a detergent solution and measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable, proliferating cells.

  • Data Analysis: Calculate the stimulation index (SI) as the ratio of the absorbance of the test wells to the absorbance of the negative control wells.

Cytokine Production Assay (ELISA)

This protocol is for quantifying the effect of βAET on the production of cytokines such as IL-2, IL-3, IFN-γ, TNF-α, and IL-6.

  • Cell Culture and Treatment: Culture appropriate immune cells (e.g., splenocytes for IL-2, IL-3, IFN-γ; or macrophage cell lines like RAW 264.7 for TNF-α and IL-6) in 24-well plates.

  • Stimulation: For splenocytes, stimulate with Con A (1-5 µg/mL). For macrophages, stimulate with LPS (100 ng/mL). Concurrently, treat the cells with different concentrations of this compound or a vehicle control.

  • Sample Collection: After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest. Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine. After blocking, add the collected cell culture supernatants and standards to the wells. Following incubation, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). Finally, add a substrate that will be converted by the enzyme to produce a colored product.

  • Data Analysis: Measure the absorbance of the wells using a microplate reader. Generate a standard curve from the absorbance values of the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Western Blot for MAPK/ERK Phosphorylation

This method is used to detect the activation of the MAPK/ERK pathway by assessing the phosphorylation status of ERK1/2.

  • Cell Lysis: Culture cells (e.g., HEK293T or a relevant immune cell line) and treat with this compound or its analogs for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

SREBP-2 Cleavage Assay

This assay assesses the activation of SREBP-2 by monitoring its proteolytic cleavage.

  • Cell Culture and Treatment: Culture cells, such as HepG2, in a medium containing lipoprotein-deficient serum to induce SREBP-2 processing. Treat the cells with this compound or a vehicle control.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and membrane fractions.

  • Western Blot Analysis: Perform Western blotting on both the membrane and nuclear fractions. Use an antibody that recognizes the N-terminal domain of SREBP-2.

  • Data Interpretation: In the membrane fraction, the antibody will detect the full-length precursor form of SREBP-2. In the nuclear fraction, the antibody will detect the cleaved, active N-terminal fragment of SREBP-2. An increase in the amount of the nuclear form of SREBP-2 indicates its activation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

G cluster_0 This compound (βAET) Signaling cluster_1 MAPK/ERK Pathway cluster_2 SREBP-2 Pathway cluster_3 Immunomodulation bAET This compound (βAET) Lrp1 Lrp1 bAET->Lrp1 Analog (HE3286) SREBP2 SREBP-2 bAET->SREBP2 Analog ImmuneCells Immune Cells (e.g., T-cells) bAET->ImmuneCells ERK ERK1/2 Lrp1->ERK Inflammation Inflammatory Response (e.g., ↓TNF-α) ERK->Inflammation LDLR LDL Receptor Expression SREBP2->LDLR Cholesterol ↓ Cholesterol LDLR->Cholesterol Cytokines ↑ IL-2, IL-3, IFN-γ ImmuneCells->Cytokines Proliferation ↑ Lymphocyte Proliferation ImmuneCells->Proliferation

Figure 1: Proposed signaling pathways of this compound (βAET) and its analogs.

G cluster_0 Experimental Workflow for Cytokine Production Assay start Start: Isolate Immune Cells culture Culture Cells start->culture treat Treat with βAET & Stimulant (e.g., LPS) culture->treat incubate Incubate (24-48 hours) treat->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA collect->elisa analyze Analyze Data: Quantify Cytokines elisa->analyze end End: Determine βAET Effect analyze->end

Figure 2: A generalized experimental workflow for assessing cytokine production.

Conclusion

This compound represents a promising class of endogenous molecules with significant therapeutic potential, particularly in the realms of inflammation and immune modulation. Its unique signaling profile, distinct from classical steroid hormones, opens up new avenues for drug development. While the precise molecular targets and quantitative aspects of its interactions are still being elucidated, the current body of evidence strongly suggests that βAET and its analogs modulate key cellular pathways, including the MAPK/ERK and SREBP-2 cascades. Further research focusing on direct binding studies and the generation of more extensive quantitative data will be crucial for fully understanding its mechanism of action and advancing its clinical applications. This guide provides a foundational understanding of this compound's signaling pathways to aid researchers in this endeavor.

References

Endogenous Production and Regulation of 5-Androstenetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenetriol (A5-triol), an endogenous steroid metabolite of dehydroepiandrosterone (DHEA), is emerging as a molecule of significant interest in various physiological and pathological processes. This technical guide provides a comprehensive overview of the endogenous production and regulation of this compound. It details the biosynthetic pathways, the key enzymes involved, and the regulatory mechanisms that govern its formation. Furthermore, this guide presents detailed experimental protocols for the extraction and quantification of this compound, alongside a summary of its reported concentrations in human biological matrices. The included signaling pathway and experimental workflow diagrams, rendered using Graphviz, offer a clear visual representation of the complex processes involved in A5-triol metabolism and analysis.

Introduction

This compound (androst-5-ene-3β,7β,17β-triol), hereafter referred to as A5-triol, is a C19 steroid hormone produced in various tissues, including the adrenal glands.[1] It is a downstream metabolite of dehydroepiandrosterone (DHEA), the most abundant circulating steroid hormone in humans.[2] While DHEA itself exhibits a range of biological activities, its metabolites, including A5-triol, are increasingly recognized as possessing unique and potent functions. This guide focuses on the endogenous production and regulation of this compound, providing a technical resource for researchers in steroid biology and drug development.

Endogenous Biosynthesis of this compound

The primary pathway for the endogenous production of this compound begins with the conversion of cholesterol to DHEA. This process predominantly occurs in the zona reticularis of the adrenal cortex.[2] DHEA then serves as the immediate precursor for the synthesis of A5-triol through a two-step enzymatic cascade.

From Cholesterol to DHEA

The biosynthesis of DHEA from cholesterol involves two key mitochondrial and endoplasmic reticulum-associated enzymes:

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): This enzyme catalyzes the conversion of cholesterol to pregnenolone, a critical rate-limiting step in steroidogenesis.

  • CYP17A1 (17α-hydroxylase/17,20-lyase): This bifunctional enzyme first hydroxylates pregnenolone to 17α-hydroxypregnenolone and then cleaves the C17-20 bond to produce DHEA.[2]

From DHEA to this compound

The conversion of DHEA to this compound involves two sequential enzymatic reactions: 7α-hydroxylation and 17-ketoreduction.

  • 7α-Hydroxylation of DHEA: The initial and rate-limiting step in the conversion of DHEA to A5-triol is the introduction of a hydroxyl group at the 7α position. This reaction is catalyzed by the enzyme Cytochrome P450 7B1 (CYP7B1) , also known as steroid 7α-hydroxylase.[3][4] This conversion results in the formation of 7α-hydroxy-DHEA. CYP7B1 is expressed in various tissues, including the liver, brain, and prostate.[3][5]

  • 17-Ketoreduction of 7α-hydroxy-DHEA: The final step in the synthesis of this compound is the reduction of the 17-keto group of 7α-hydroxy-DHEA to a 17β-hydroxyl group. This reaction is catalyzed by a member of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily.[6] While the specific isozyme responsible for this conversion has not been definitively identified, several members of the 17β-HSD family are capable of reducing 17-ketosteroids. Given their tissue distribution and substrate specificities, likely candidates include isoforms such as HSD17B1, HSD17B2, and AKR1C3 (also known as HSD17B5).[6][7]

The biosynthetic pathway is illustrated in the following diagram:

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 17a-OH-Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (17α-hydroxylase) DHEA Dehydroepiandrosterone (DHEA) 17a-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) 7a-OH-DHEA 7α-Hydroxy-DHEA DHEA->7a-OH-DHEA CYP7B1 A5_triol This compound 7a-OH-DHEA->A5_triol 17β-HSD

Biosynthesis of this compound from Cholesterol.

Regulation of this compound Production

The endogenous levels of this compound are tightly regulated by controlling the expression and activity of the key biosynthetic enzymes, primarily CYP7B1.

Transcriptional Regulation of CYP7B1

The expression of the CYP7B1 gene is influenced by several transcription factors and signaling pathways:

  • Specificity Protein 1 (Sp1): Sp1 is a key transcription factor that binds to GC box sequences in the promoter region of the CYP7B1 gene and is essential for its basal transcription.[8]

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): SREBP-1c, a master regulator of lipid metabolism, acts as a negative regulator of CYP7B1 expression. Increased levels of SREBP-1c can suppress CYP7B1 transcription.[9]

  • Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) have been shown to stimulate CYP7B1 activity, potentially through the activation of transcription factors like NF-κB and AP-1.[10] Conversely, the anti-inflammatory cytokine Transforming Growth Factor-beta (TGF-β) can suppress CYP7B1 activity.[10]

  • Bile Acids: Certain bile acids, such as taurocholic acid and taurodeoxycholic acid, can decrease CYP7B1 activity, suggesting a feedback regulatory mechanism.[6][11]

Hormonal Regulation

The production of the precursor DHEA is under the control of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2] Therefore, factors that influence ACTH secretion can indirectly affect the substrate availability for this compound synthesis.

The regulatory pathways influencing CYP7B1 expression are depicted below:

G cluster_0 Regulation of CYP7B1 Expression Sp1 Sp1 CYP7B1 CYP7B1 Gene Expression Sp1->CYP7B1 + (Basal Transcription) SREBP1c SREBP-1c SREBP1c->CYP7B1 - ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) ProInflammatory->CYP7B1 + AntiInflammatory Anti-inflammatory Cytokines (TGF-β) AntiInflammatory->CYP7B1 - BileAcids Bile Acids BileAcids->CYP7B1 -

Key regulators of CYP7B1 gene expression.

Quantitative Data

The concentration of this compound in human biological fluids is relatively low and exhibits an age-dependent decline.

Biological MatrixAge GroupConcentration RangeReference
Human PlasmaAdult Males2 - 162 pg/mL[7]
Human PlasmaAdult Females6 - 249 pg/mL[7]
Human BrainAdultsPresent, but not quantified[12][13]
Human Adrenal GlandNot ReportedNot Reported

Experimental Protocols

Accurate quantification of this compound requires sensitive analytical techniques, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed protocols for the extraction and analysis of A5-triol from tissue and plasma samples.

Extraction of this compound from Tissue

This protocol is adapted from general methods for steroid extraction from tissues.[10]

Materials:

  • Frozen tissue sample (-80°C)

  • Ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Organic extraction solvent (e.g., methyl tert-butyl ether, MTBE)

  • Internal standard (e.g., d3-5-Androstenetriol)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add ice-cold homogenization buffer at a 1:4 (w/v) ratio.

  • Add the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Add organic extraction solvent at a 5:1 (v/v) ratio to the supernatant.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent.

  • Pool the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guide for SPE of steroids from plasma.[14]

Materials:

  • Plasma sample

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 90% methanol in water)

  • Internal standard

Procedure:

  • Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge, followed by 3 mL of deionized water.

  • Sample Loading: Add internal standard to the plasma sample. Dilute the plasma sample 1:1 with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 10% methanol in water) to remove interferences.

  • Elution: Elute the this compound with 2 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

The following are suggested starting parameters for the quantification of this compound by LC-MS/MS, based on methods for similar steroids.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: A linear gradient from 40% to 95% B over 5-7 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H-2H₂O]⁺ (e.g., m/z 271.2) → Product ion (e.g., m/z 253.2)

    • Internal Standard (d3-5-Androstenetriol): Precursor ion [M+H-2H₂O]⁺ (e.g., m/z 274.2) → Product ion (e.g., m/z 256.2)

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

A generalized workflow for sample preparation and analysis is shown below:

G Sample Tissue or Plasma Sample Homogenization Homogenization (for tissue) Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

General workflow for the extraction and analysis of this compound.

Conclusion

The endogenous production of this compound is a tightly regulated process, primarily dependent on the activity of CYP7B1 for its synthesis from DHEA. The intricate regulation of this enzyme by transcription factors, cytokines, and bile acids highlights the complex interplay of factors that determine the bioavailability of A5-triol. As research into the biological functions of this steroid continues to expand, the detailed understanding of its biosynthesis and the availability of robust analytical methods are crucial for advancing our knowledge and exploring its therapeutic potential. This guide provides a foundational resource for researchers to delve into the fascinating biology of this compound.

References

5-Androstenetriol: A Potential Biomarker at the Crossroads of Aging and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Androstenetriol (AET), a key metabolite of dehydroepiandrosterone (DHEA), is emerging as a significant biomarker and potential therapeutic target in the context of aging and a spectrum of age-related diseases. Unlike its parent compound, AET exhibits potent anti-inflammatory and immunomodulatory properties without being metabolized into active androgens or estrogens, thereby presenting a favorable safety profile. This technical guide provides a comprehensive overview of the current understanding of AET, focusing on its quantitative relationship with aging, its role in disease, the methodologies for its detection, and the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the diagnostic and therapeutic potential of this compound.

Introduction: The Significance of this compound

Dehydroepiandrosterone (DHEA) and its sulfated form (DHEA-S) are the most abundant circulating steroid hormones in humans, with levels peaking in early adulthood and declining progressively with age. This age-related decline has led to the consideration of DHEA as a key biomarker of aging. This compound (AET), a 7-hydroxylated metabolite of DHEA, is gaining attention for its distinct biological activities that differ significantly from DHEA and other androstene steroids.[1] AET is a naturally occurring steroid in humans and is produced in the adrenal glands. Its unique properties, particularly its potent anti-inflammatory and immune-regulating functions, position it as a molecule of interest for understanding the mechanisms of aging and the pathogenesis of chronic diseases.

This compound as a Biomarker for Aging

The concentration of this compound in human plasma exhibits a clear age-dependent decline, mirroring the trajectory of its precursor, DHEA. This decline suggests that AET may serve as a valuable biomarker for biological aging.

Quantitative Data on Plasma this compound Levels with Age

A study analyzing the plasma concentrations of β-AET in a cohort of males and females revealed a significant negative correlation with age in both sexes.[2] These findings are summarized in the table below.

Gender Age Range (years) Plasma β-AET Concentration Range (pg/mL) Correlation with Age (p-value) Correlation Coefficient (r²)
Males20-702 - 1620.020.06
Females20-706 - 249<0.00010.12
Table 1: Age-Related Decline in Plasma β-Androstenetriol Levels.[2]

The Role of this compound in Disease

The anti-inflammatory and immunomodulatory properties of AET suggest its potential involvement in a variety of age-related diseases characterized by chronic inflammation. While direct quantitative data on AET levels in specific diseases are still emerging, its known biological activities provide a strong rationale for its investigation as a biomarker and therapeutic agent in neurodegenerative and cardiovascular diseases.

Neurodegenerative Diseases

Chronic neuroinflammation is a hallmark of neurodegenerative diseases such as Alzheimer's disease (AD). While direct evidence linking AET levels to AD is limited, the neuroprotective effects of its parent compound, DHEA, are well-documented.[3] Given that AET possesses more potent anti-inflammatory properties than DHEA, it is hypothesized that a decline in AET levels could contribute to the neuroinflammatory processes observed in AD. Further research is warranted to quantify AET concentrations in cerebrospinal fluid and plasma of patients with neurodegenerative disorders.

Cardiovascular Disease

Atherosclerosis, the underlying cause of most cardiovascular diseases, is a chronic inflammatory condition. While some studies have investigated the link between androgens and cardiovascular disease, the specific role of AET is less clear.[4] A clinical trial investigating the effects of AET administration on cholesterol levels provides some insight into its potential cardiovascular effects.

Subject Group AET Dose and Administration Effect on Total Cholesterol Effect on HDL/LDL
Healthy Adults100 mg subcutaneousSignificant decrease (p = 0.0095)No significant changes
Healthy Adults100 mg transmucosalTrend towards a significant decrease (p = 0.067)No significant changes
ElderlyNot specifiedNo significant changesNo significant changes
Hyperlipidemic SubjectsNot specifiedNo effectNo effect
Table 2: Effect of this compound on Serum Cholesterol Levels.[5]

These findings suggest that AET may have a cholesterol-lowering effect in healthy adults, although this effect was not observed in elderly or hyperlipidemic individuals. The rapid metabolism of AET may contribute to these differential effects.[5]

Immunomodulatory and Anti-inflammatory Effects

AET's most well-characterized functions are its ability to modulate the immune system and counteract inflammation. It has been shown to potentiate T-helper 1 (Th1) immune responses while attenuating T-helper 2 (Th2) responses, and to oppose the immunosuppressive effects of glucocorticoids like hydrocortisone.

Quantitative Effects on Cytokine Production

In vitro studies have demonstrated that AET can significantly influence the production of key cytokines by immune cells.

Cell Type Stimulant AET Effect Cytokine Quantitative Change
Murine SplenocytesConcanavalin A (Con A) or Lipopolysaccharide (LPS)PotentiationProliferation50-70% above control[6]
Con A-activated LymphocytesConcanavalin A (Con A)PotentiationIL-2Potently increased[6]
Con A-activated LymphocytesConcanavalin A (Con A)PotentiationIL-3Potently increased[6]
Table 3: In Vitro Effects of this compound on Lymphocyte Activation and Cytokine Secretion.[6]

Furthermore, AET has been shown to counteract the suppressive effects of hydrocortisone on lymphocyte proliferation and the production of IL-2 and IL-3.[6]

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. AET is thought to exert its anti-inflammatory effects by inhibiting this pathway. The canonical NF-κB activation cascade involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The IκB kinase (IKK) complex is crucial for this process.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus AET This compound IKK IKK Complex AET->IKK Inhibition IkB IκB IKK->IkB Phosphorylation IKK:e->IkB:w NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB:s->NFkB:n Gene Pro-inflammatory Gene Transcription NFkB->Gene Activation Nucleus Nucleus Inflammation Inflammation Gene->Inflammation

AET's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including inflammation, cell stress responses, and proliferation. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. While the precise interactions of AET with the MAPK cascade are still under investigation, its anti-inflammatory and immunomodulatory effects suggest a modulatory role.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK AET This compound AET->MAPKKK Modulation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Response

Modulation of the MAPK Signaling Cascade by AET.

Experimental Protocols: Quantification of this compound

Accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity.

Principle of LC-MS/MS for Steroid Quantification

This method involves the extraction of steroids from a biological sample, followed by chromatographic separation and detection by a mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte of interest and its isotopically labeled internal standard, ensuring high specificity and accurate quantification.

General Protocol for this compound Quantification in Human Plasma/Serum

The following protocol is a generalized procedure adapted from validated methods for similar androstane steroids and can be optimized for this compound.[7][8][9][10]

6.2.1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled this compound internal standard (e.g., d3-AET)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Human plasma/serum samples

6.2.2. Sample Preparation

  • Thaw plasma/serum samples on ice.

  • To 250 µL of plasma/serum, add the internal standard solution.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE, vortex for 1 minute, and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, condition an SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent, and elute with a high percentage of organic solvent. Evaporate the eluate to dryness.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).

6.2.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to ensure separation from other endogenous steroids.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor ion to product ion transitions for both this compound and its internal standard need to be determined by infusing the analytical standards into the mass spectrometer.

6.2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC_MS_MS_Workflow Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Extraction Extraction (LLE or SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

General Workflow for LC-MS/MS Quantification of AET.

Conclusion and Future Directions

This compound demonstrates significant potential as a biomarker for aging and age-related inflammatory diseases. Its age-dependent decline and potent immunomodulatory and anti-inflammatory activities, mediated through pathways such as NF-κB and MAPK, underscore its importance in maintaining physiological homeostasis. The development and validation of robust analytical methods, such as the LC-MS/MS protocol outlined herein, are critical for advancing our understanding of AET's role in health and disease.

Future research should focus on:

  • Conducting large-scale longitudinal studies to further validate AET as a biomarker of aging and to establish age- and sex-specific reference ranges.

  • Quantifying AET levels in patient cohorts with neurodegenerative and cardiovascular diseases to explore its diagnostic and prognostic utility.

  • Elucidating the precise molecular mechanisms by which AET modulates the NF-κB and MAPK signaling pathways.

  • Investigating the therapeutic potential of AET and its synthetic analogs in preclinical models of chronic inflammatory diseases.

The continued exploration of this compound holds promise for the development of novel diagnostic tools and therapeutic strategies to combat the challenges of aging and age-related diseases.

References

The Potential Role of 5-Androstenetriol in Neuroprotection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

5-Androstenetriol (AET), a metabolite of dehydroepiandrosterone (DHEA), has garnered interest for its immunomodulatory and anti-inflammatory properties. While the neuroprotective effects of androgens and estrogens are well-documented, the specific role of AET in neuronal health remains an area of emerging research. This technical guide synthesizes the current understanding of AET's potential neuroprotective mechanisms, drawing parallels from related steroid hormones and outlining a theoretical framework for its action. This document also provides generalized experimental protocols and conceptual signaling pathways to guide future research in this promising field.

Introduction: The Promise of this compound in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and debilitating cognitive and motor deficits. A key contributor to this neuronal demise is chronic neuroinflammation and oxidative stress. This compound (also known as β-AET) has demonstrated potent anti-inflammatory and immune-regulating functions, primarily through its opposition to the immunosuppressive effects of glucocorticoids.[1] These properties suggest a potential therapeutic role for AET in mitigating the inflammatory cascades that drive neurodegeneration.

While direct evidence for AET's neuroprotective action is limited, the well-established neuroprotective roles of other androgens and estrogens provide a strong rationale for its investigation. These related steroid hormones are known to protect neurons from various insults, including excitotoxicity, oxidative stress, and apoptosis, through the activation of key signaling pathways.

Putative Mechanisms of Neuroprotection by this compound

Based on the known actions of AET and related neuroactive steroids, several mechanisms can be postulated for its neuroprotective effects.

Anti-Glucocorticoid Action

Elevated glucocorticoid levels are associated with neuronal damage and cognitive decline. AET has been shown to counteract the immunosuppressive effects of hydrocortisone.[1] In a neuronal context, this anti-glucocorticoid activity could protect neurons from stress-induced damage.

Modulation of Neuroinflammation

Neuroinflammation is a hallmark of neurodegenerative diseases. AET's established anti-inflammatory properties in peripheral tissues suggest it may also quell inflammatory responses in the central nervous system (CNS), thereby reducing the production of neurotoxic inflammatory mediators.

Activation of Pro-Survival Signaling Pathways

Androgens and estrogens are known to activate critical pro-survival signaling cascades in neurons, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. It is plausible that AET, as a steroid hormone, could engage these pathways to promote neuronal survival and resilience.

Quantitative Data on Neuroprotective Effects

As of the latest literature review, specific quantitative data on the neuroprotective efficacy of this compound in neuronal cell models is not available. To facilitate future research and data comparison, a standardized table for reporting such findings is proposed below.

Experimental ModelNeurotoxic InsultAET ConcentrationOutcome MeasureResult (% of Control)Reference
e.g., SH-SY5Y cellse.g., 100 µM H₂O₂e.g., 10 nMe.g., Cell Viability (MTT)Data Not Available
e.g., Primary cortical neuronse.g., 50 µM Glutamatee.g., 100 nMe.g., Apoptosis (TUNEL)Data Not Available
e.g., Organotypic hippocampal slicese.g., 10 µM Aβ₁₋₄₂e.g., 1 µMe.g., Neuronal Survival (NeuN)Data Not Available

Note: The above table is a template. Researchers are encouraged to populate it with experimental data as it becomes available to build a comprehensive profile of AET's neuroprotective activity.

Experimental Protocols for Assessing Neuroprotection

The following are generalized protocols for investigating the neuroprotective effects of this compound in vitro. These should be adapted and optimized for specific experimental conditions.

Cell Culture
  • SH-SY5Y Human Neuroblastoma Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. For differentiation into a neuronal phenotype, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

  • Primary Neuronal Cultures: Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups. Plate dissociated neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

Neurotoxicity Assays
  • Induction of Neurotoxicity:

    • Oxidative Stress: Expose neuronal cultures to hydrogen peroxide (H₂O₂) (e.g., 50-100 µM) or amyloid-beta (Aβ) oligomers (e.g., 5-10 µM) for 24 hours.

    • Excitotoxicity: Treat cultures with glutamate (e.g., 50-100 µM) or N-methyl-D-aspartate (NMDA) (e.g., 100-200 µM) for 15-30 minutes, followed by a washout and incubation in fresh medium for 24 hours.

  • Treatment with this compound:

    • Pre-treat cultures with varying concentrations of AET (e.g., 1 nM to 10 µM) for a specified duration (e.g., 1-24 hours) before the addition of the neurotoxic agent.

    • Alternatively, co-treat with AET and the neurotoxin.

  • Assessment of Neuroprotection:

    • Cell Viability: Quantify cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Apoptosis: Detect apoptotic cells using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by immunofluorescence for cleaved caspase-3.

    • Neuronal Morphology: Assess neurite length and branching using immunocytochemistry for neuronal markers such as β-III tubulin or MAP2, followed by image analysis.

Investigation of Signaling Pathways
  • Western Blotting: Treat neuronal cultures with AET for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key signaling proteins such as ERK1/2 (p-ERK/total ERK) and Akt (p-Akt/total Akt).

  • Inhibitor Studies: Pre-treat neuronal cultures with specific inhibitors of the MAPK/ERK pathway (e.g., U0126) or the PI3K/Akt pathway (e.g., LY294002) before AET treatment and neurotoxic challenge to determine the necessity of these pathways for AET-mediated neuroprotection.

Visualizing Potential Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathways and experimental workflows for investigating the neuroprotective role of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome AET This compound Receptor Putative Receptor AET->Receptor GR Glucocorticoid Receptor AET->GR Antagonism Neurotoxin Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity) Neuronal_Damage Neuronal Damage (Apoptosis, Cell Death) Neurotoxin->Neuronal_Damage PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Cascade (Ras/Raf/MEK) Receptor->MAPK_pathway Akt Akt PI3K->Akt CREB CREB Akt->CREB Neuroprotection Neuroprotection (Increased Survival, Reduced Apoptosis) Akt->Neuroprotection ERK ERK1/2 MAPK_pathway->ERK ERK->CREB ERK->Neuroprotection GR->Neuronal_Damage Glucocorticoid Glucocorticoids Glucocorticoid->GR Gene_Expression Gene Expression (Pro-survival, Anti-apoptotic) CREB->Gene_Expression Gene_Expression->Neuroprotection Neuroprotection->Neuronal_Damage

Caption: Hypothetical signaling pathways for this compound-mediated neuroprotection.

G start Start: Neuronal Cell Culture (e.g., SH-SY5Y or Primary Neurons) treatment Treatment with this compound (Dose-response and time-course) start->treatment neurotoxin Induction of Neurotoxicity (e.g., H₂O₂, Glutamate, Aβ) treatment->neurotoxin signaling Analysis of Signaling Pathways (Western Blot for p-ERK, p-Akt) treatment->signaling inhibitors Pathway Inhibition Studies (e.g., U0126, LY294002) treatment->inhibitors assessment Assessment of Neuroprotection neurotoxin->assessment viability Cell Viability Assays (MTT, LDH) assessment->viability apoptosis Apoptosis Assays (TUNEL, Caspase-3) assessment->apoptosis morphology Morphological Analysis (Neurite Outgrowth) assessment->morphology end End: Data Analysis and Interpretation viability->end apoptosis->end morphology->end signaling->end inhibitors->neurotoxin

Caption: General experimental workflow for assessing the neuroprotective effects of this compound.

G AET This compound AntiInflammatory Anti-inflammatory Effects AET->AntiInflammatory AntiGlucocorticoid Anti-Glucocorticoid Effects AET->AntiGlucocorticoid ProSurvival Activation of Pro-Survival Pathways (e.g., PI3K/Akt, MAPK/ERK) AET->ProSurvival ReducedNeuroinflammation Reduced Neuroinflammation AntiInflammatory->ReducedNeuroinflammation ReducedGlucocorticoidToxicity Reduced Glucocorticoid-Mediated Neurotoxicity AntiGlucocorticoid->ReducedGlucocorticoidToxicity IncreasedNeuronalResilience Increased Neuronal Resilience and Survival ProSurvival->IncreasedNeuronalResilience Neuroprotection Neuroprotection ReducedNeuroinflammation->Neuroprotection ReducedGlucocorticoidToxicity->Neuroprotection IncreasedNeuronalResilience->Neuroprotection

Caption: Logical relationship of this compound's putative mechanisms of neuroprotection.

Conclusion and Future Directions

This compound presents a compelling candidate for neuroprotective therapeutic development, primarily due to its established anti-inflammatory and anti-glucocorticoid properties. However, the field is nascent, and rigorous investigation is required to validate its efficacy and elucidate its precise mechanisms of action in the CNS. Future research should prioritize:

  • In vitro studies using well-characterized neuronal models to quantify the neuroprotective effects of AET against a range of neurotoxic insults.

  • Mechanistic studies to definitively identify the signaling pathways modulated by AET in neurons.

  • In vivo studies in animal models of neurodegenerative diseases to assess the therapeutic potential of AET in a more complex biological system.

The generation of robust preclinical data will be crucial for advancing this compound towards clinical consideration as a novel neuroprotective agent.

References

5-Androstenetriol: A Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenetriol (AET), a naturally occurring metabolite of dehydroepiandrosterone (DHEA), is emerging as a significant immunomodulatory agent with potent anti-inflammatory properties. Unlike its parent compound, AET exhibits minimal androgenic or estrogenic activity, making it a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of AET's influence on inflammatory responses, detailing its mechanism of action, effects on cytokine production, and the signaling pathways it modulates. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research. Through a meticulous review of existing literature, this document aims to serve as a valuable resource for professionals engaged in immunology, inflammation research, and the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system's protective arsenal, chronic or dysregulated inflammatory responses are implicated in a wide range of debilitating diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The search for effective and safe anti-inflammatory agents remains a paramount challenge in modern medicine.

This compound (also known as androst-5-ene-3β,7β,17β-triol, or βAET) is an endogenous steroid that has garnered significant attention for its ability to modulate the immune system and counteract inflammation.[1][2] As a metabolite of DHEA, AET is part of the complex steroid metabolic network.[3] However, a key distinguishing feature of AET is its lack of significant binding to androgen, estrogen, progesterone, or glucocorticoid nuclear hormone receptors, which minimizes the risk of hormonal side effects associated with other steroid-based therapies.[2][4]

This guide will explore the intricate mechanisms by which AET exerts its anti-inflammatory effects, focusing on its interactions with immune cells, its impact on cytokine signaling, and the molecular pathways that mediate its activity.

Mechanism of Action and Signaling Pathways

The anti-inflammatory and immunomodulatory effects of this compound are multifaceted, primarily revolving around its ability to counteract the immunosuppressive actions of glucocorticoids and to modulate cytokine production, thereby influencing the balance between Th1 and Th2 immune responses.[5][6] While the precise molecular targets are still under active investigation, evidence points towards the modulation of key inflammatory signaling pathways.

Opposition to Glucocorticoid-Induced Immunosuppression

A hallmark of AET's mechanism of action is its potent antiglucocorticoid activity.[2] Glucocorticoids, such as hydrocortisone, are powerful immunosuppressants that inhibit lymphocyte proliferation and the production of pro-inflammatory cytokines. AET has been shown to effectively counteract these effects. In vitro studies have demonstrated that in the presence of hydrocortisone, AET can restore the proliferation of splenocytes stimulated with mitogens like concanavalin A (ConA) and lipopolysaccharide (LPS).[2] Furthermore, it reverses the glucocorticoid-mediated suppression of key Th1 cytokines, Interleukin-2 (IL-2) and Interleukin-3 (IL-3).[2] This antiglucocorticoid function is crucial for its ability to bolster the immune response in the face of stress or immunosuppressive conditions.

Modulation of the MAPK Signaling Pathway

While direct evidence for this compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway is still emerging, studies on its synthetic, orally bioavailable analog, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), have provided significant insights. Proteomic analysis of HE3286-treated RAW 264.7 macrophage cells identified mitogen-activated protein kinase 1 (MAPK1) and mitogen-activated protein kinase 3 (MAPK3) as binding partners.[1] These kinases are central components of the MAPK signaling cascade, which plays a pivotal role in regulating the production of pro-inflammatory cytokines such as TNF-α and various interleukins. The interaction with these kinases suggests that AET and its analogs may exert their anti-inflammatory effects by directly modulating the MAPK pathway, thereby controlling the downstream expression of inflammatory mediators.

Below is a diagram illustrating the proposed signaling pathway for this compound's anti-inflammatory effects, highlighting its opposition to glucocorticoid action and its potential modulation of the MAPK pathway.

This compound Signaling Pathway Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_0 Glucocorticoid-Induced Immunosuppression cluster_1 This compound (AET) Action cluster_2 MAPK Signaling Pathway Modulation (Proposed) Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor Glucocorticoids->GR binds Lymphocyte\nProliferation Lymphocyte Proliferation GR->Lymphocyte\nProliferation IL-2 & IL-3\nProduction IL-2 & IL-3 Production GR->IL-2 & IL-3\nProduction AET This compound AET->GR opposes AET->Lymphocyte\nProliferation potentiates AET->IL-2 & IL-3\nProduction increases AET_analog AET Analog (HE3286) MAPK1_3 MAPK1/3 (ERK2/1) AET_analog->MAPK1_3 binds to Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK1_3->Transcription_Factors Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK1_3->Inflammatory_Cytokines inhibits production Transcription_Factors->Inflammatory_Cytokines

Proposed Anti-Inflammatory Signaling Pathway of this compound.

Quantitative Data on Inflammatory Marker Modulation

The immunomodulatory effects of this compound have been quantified in several key studies. The following tables summarize the significant findings from both in vitro and in vivo models.

Table 1: In Vitro Effects of this compound on Lymphocyte Proliferation and Cytokine Production
Cell TypeStimulantTreatmentEffectReference
Murine SplenocytesConcanavalin A (ConA)This compoundPotentiated proliferative response[2]
Murine SplenocytesLipopolysaccharide (LPS)This compoundPotentiated proliferative response[2]
ConA-activated Lymphocytes-This compoundPotently increased Interleukin-2 (IL-2) secretion[2]
ConA-activated Lymphocytes-This compoundPotently increased Interleukin-3 (IL-3) secretion[2]
ConA-activated LymphocytesHydrocortisoneThis compound + HydrocortisoneSignificantly counteracted hydrocortisone-induced suppression of lymphocyte proliferation[2]
ConA-activated LymphocytesHydrocortisoneThis compound + HydrocortisoneSignificantly counteracted hydrocortisone-induced suppression of IL-2 and IL-3 production[2]
Table 2: In Vivo Effects of this compound in a Murine Traumatic Hemorrhage Shock Model
ParameterVehicle GroupThis compound GroupP-valueReference
Survival Rate 31% (5 out of 16)69% (9 out of 13)< 0.05[1][5]
Cytokine Levels
Interleukin-6 (IL-6)ElevatedReducedNot specified[1][5]
Interleukin-10 (IL-10)ElevatedReducedNot specified[1][5]
Interleukin-18 (IL-18)ElevatedReducedNot specified[1][5]
Interferon-gamma (IFN-γ)ReducedEnhancedNot specified[1][5]
Interleukin-2 (IL-2)ReducedEnhancedNot specified[1][5]

Experimental Protocols

To facilitate reproducibility and further investigation, this section provides detailed methodologies for key experiments cited in this guide.

In Vitro Mixed Splenocyte Proliferation Assay

This protocol is based on the methodology described by Loria (1997).[2]

Objective: To assess the effect of this compound on the proliferation of murine splenocytes in the presence or absence of mitogens and glucocorticoids.

Materials:

  • Spleens from C57BL/6 mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Concanavalin A (ConA)

  • Lipopolysaccharide (LPS)

  • This compound (AET)

  • Hydrocortisone

  • [³H]Thymidine

  • 96-well microtiter plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Aseptically remove spleens from mice and prepare single-cell suspensions in RPMI 1640 medium.

  • Adjust the cell concentration to 2 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of medium containing the appropriate concentration of mitogen (ConA or LPS).

  • Add 50 µL of medium containing various concentrations of AET, hydrocortisone, or a combination of both. Control wells should receive medium alone.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Pulse each well with 1 µCi of [³H]thymidine and incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data are expressed as counts per minute (CPM) and represent the mean of triplicate cultures.

Splenocyte Proliferation Assay Workflow Workflow for Mixed Splenocyte Proliferation Assay start Isolate Splenocytes from Mice prep_cells Prepare Single-Cell Suspension start->prep_cells plate_cells Plate Cells in 96-well Plates prep_cells->plate_cells add_stimuli Add Mitogens (ConA or LPS) plate_cells->add_stimuli add_treatments Add this compound, Hydrocortisone, or Both add_stimuli->add_treatments incubate_48h Incubate for 48 hours add_treatments->incubate_48h pulse_thymidine Pulse with [³H]Thymidine incubate_48h->pulse_thymidine incubate_18h Incubate for 18 hours pulse_thymidine->incubate_18h harvest Harvest Cells incubate_18h->harvest measure Measure Radioactivity harvest->measure end Analyze Data measure->end

Workflow for the Mixed Splenocyte Proliferation Assay.
In Vivo Murine Traumatic Hemorrhage Shock Model

This protocol is based on the methodology described by Marcu et al. (2007).[1]

Objective: To evaluate the effect of this compound on survival and cytokine levels in a clinically relevant model of traumatic hemorrhagic shock.

Animals:

  • Male rodents (specific strain and weight to be specified as in the original study, e.g., Sprague-Dawley rats, 250-300g)

Materials:

  • Anesthetic agent

  • Surgical instruments

  • Catheters for arterial pressure monitoring and hemorrhage

  • This compound (AET)

  • Vehicle control

  • Resuscitation fluids (crystalloid and packed red blood cells)

  • ELISA kits for cytokine measurement (IL-6, IL-10, IL-18, IFN-γ, IL-2)

Procedure:

  • Anesthetize the animals and perform a midline laparotomy to induce soft tissue trauma.

  • Cannulate an artery for continuous blood pressure monitoring and controlled hemorrhage.

  • Induce hemorrhagic shock by withdrawing blood until a mean arterial pressure of 35-40 mm Hg is reached and maintained for 60 minutes.

  • At the beginning of resuscitation, administer AET or vehicle subcutaneously in a randomized and blinded fashion.

  • Initiate resuscitation with crystalloid fluid and packed red blood cells.

  • Suture the laparotomy incision and allow the animals to recover.

  • Monitor the animals for survival over a 48-hour period.

  • At a predetermined time point post-resuscitation, collect blood samples for cytokine analysis using specific ELISA kits.

Traumatic Hemorrhage Shock Model Workflow Workflow for the In Vivo Traumatic Hemorrhage Shock Model start Anesthetize Rodents laparotomy Perform Midline Laparotomy (Trauma) start->laparotomy hemorrhage Induce Hemorrhagic Shock (MAP 35-40 mmHg for 60 min) laparotomy->hemorrhage treatment Administer this compound or Vehicle hemorrhage->treatment resuscitation Initiate Resuscitation (Fluids and Blood) treatment->resuscitation recovery Suture and Recover resuscitation->recovery monitoring Monitor Survival for 48 hours recovery->monitoring sampling Collect Blood Samples for Cytokine Analysis recovery->sampling end Analyze Survival and Cytokine Data monitoring->end sampling->end

Workflow for the In Vivo Traumatic Hemorrhage Shock Model.

Conclusion and Future Directions

This compound represents a promising avenue for the development of novel anti-inflammatory therapies. Its unique ability to counteract glucocorticoid-induced immunosuppression and modulate cytokine production, coupled with a favorable safety profile due to its lack of significant hormonal activity, positions it as a strong candidate for further investigation. The elucidation of its interaction with the MAPK signaling pathway, as suggested by studies on its synthetic analogs, provides a molecular basis for its anti-inflammatory effects and opens up new avenues for targeted drug design.

Future research should focus on several key areas. Firstly, a more detailed characterization of the molecular targets of AET is crucial for a complete understanding of its mechanism of action. Secondly, comprehensive dose-response studies are needed to establish the optimal therapeutic window for various inflammatory conditions. Finally, well-designed clinical trials are warranted to translate the promising preclinical findings into effective treatments for human diseases characterized by chronic or dysregulated inflammation. The continued exploration of this compound and its derivatives holds the potential to deliver a new class of safe and effective immunomodulatory agents to the clinical landscape.

References

Methodological & Application

Quantification of 5-Androstenetriol in Plasma using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Androstenetriol (AET), a metabolite of dehydroepiandrosterone (DHEA), is an adrenal steroid that has garnered interest for its potential immunomodulatory and neuroprotective properties.[1] Accurate quantification of AET in plasma is crucial for pharmacokinetic studies, clinical research, and drug development programs exploring its therapeutic potential. This document provides a detailed application note and protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed to be robust and suitable for high-throughput analysis in a research setting.

Principle of the Method

This method utilizes a "dilute-and-shoot" or a solid-phase extraction (SPE) sample preparation approach followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable isotopic analog) as an internal standard (IS)

  • LC-MS/MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid (≥98%)

  • Ammonium fluoride

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • 96-well collection plates

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[2]

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation of steroids.[3][4]

Sample Preparation: Solid Phase Extraction (SPE)
  • Thaw: Thaw plasma samples on ice.

  • Spike: To 100 µL of plasma, add 10 µL of internal standard working solution.

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample and vortex.

  • Condition SPE Plate: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the SPE plate.

  • Wash: Wash the wells with 1 mL of water/methanol (95:5, v/v).

  • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
MRM Transitions See Table 1

Table 1: Example MRM Transitions for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 289.2253.215100
289.2235.220100
This compound-d3 (IS) 292.2256.215100

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

Table 2: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
1.00.025102.35.6
2.50.06398.94.8
5.00.128101.13.5
10.00.25599.52.9
25.00.642100.82.1
50.01.291100.21.8
100.02.57899.71.5

Calibration Curve Range: 1.0 - 100.0 ng/mL Correlation Coefficient (r²): >0.995

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low (LQC) 3.04.25.1101.5102.1
Medium (MQC) 30.02.83.599.8100.5
High (HQC) 80.02.12.9100.3100.9

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: LC-MS/MS workflow for this compound quantification.

Potential Signaling Pathway Involvement

This compound is a metabolite of DHEA, a key precursor in steroidogenesis. While its direct signaling pathways are still under investigation, it is related to the pathways of androgens and estrogens.[5][6]

signaling_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone dhea DHEA pregnenolone->dhea androstenetriol This compound dhea->androstenetriol Metabolism androstenediol Androstenediol dhea->androstenediol testosterone Testosterone androstenediol->testosterone estradiol Estradiol testosterone->estradiol ar Androgen Receptor (AR) testosterone->ar er Estrogen Receptor (ER) estradiol->er gene_expression Gene Expression ar->gene_expression er->gene_expression

References

Application Notes and Protocols for the In Vitro Synthesis of 5-Androstenetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Androstenetriol (androst-5-ene-3β,7β,17β-triol) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA) with significant immunomodulatory properties. Unlike glucocorticoids, which are generally immunosuppressive, this compound has been shown to up-regulate host immune responses, offering protection against infections and counteracting stress-induced immunosuppression. Its potential therapeutic applications have garnered interest in the fields of immunology, drug development, and clinical research.

This document provides a detailed protocol for the in vitro synthesis of this compound from the precursor DHEA. The synthesis is a two-step enzymatic process, followed by purification and analysis. This protocol is intended to provide researchers with a robust method to produce this compound for experimental purposes.

Synthesis Overview

The in vitro synthesis of this compound from DHEA is achieved through two sequential enzymatic reactions:

  • Step 1: Conversion of Dehydroepiandrosterone (DHEA) to Androst-5-ene-3β,17β-diol (Androstenediol). This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-keto group of DHEA.

  • Step 2: 7β-hydroxylation of Androstenediol to this compound. This step is accomplished through whole-cell biotransformation using the fungus Absidia coerulea, which possesses a 7β-hydroxylase enzyme.

Following the enzymatic synthesis, this compound is purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC) and its identity and purity are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Materials and Reagents
  • Dehydroepiandrosterone (DHEA)

  • Recombinant Human 17β-hydroxysteroid dehydrogenase (17β-HSD), type 1 or 3

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Potassium phosphate buffer (pH 7.4)

  • Absidia coerulea (e.g., CICC 41050)

  • Culture medium for Absidia coerulea (see below for composition)

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Derivatization agent for GC-MS (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Standard laboratory equipment (incubator, shaker, centrifuge, etc.)

  • HPLC system with a C18 reversed-phase column

  • GC-MS system

Step 1: Enzymatic Conversion of DHEA to Androstenediol

This protocol is based on typical conditions for in vitro 17β-HSD activity.

  • Reaction Setup:

    • Prepare a stock solution of DHEA in ethanol or DMSO.

    • In a reaction vessel, combine the following components to the desired final volume in potassium phosphate buffer (50 mM, pH 7.4):

      • DHEA (final concentration: 10-100 µM)

      • NADPH (final concentration: 1-2 mM)

      • Recombinant 17β-HSD (enzyme concentration should be optimized based on supplier's activity units)

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The optimal incubation time should be determined by monitoring the reaction progress.

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate.

    • Vortex thoroughly for 1 minute to extract the steroids.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer (ethyl acetate) containing the androstenediol.

    • Repeat the extraction of the aqueous phase with another 2 volumes of ethyl acetate to maximize recovery.

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Resuspension:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol) for the next step or for analysis.

Step 2: 7β-hydroxylation of Androstenediol using Absidia coerulea

This protocol is adapted from a published method for the 7β-hydroxylation of DHEA by Absidia coerulea.[1][2]

  • Culture Preparation:

    • Prepare the culture medium for Absidia coerulea with the following composition: 30 g/L sucrose, 20 g/L peptone, 10 g/L corn steep liquor, 2 g/L K₂HPO₄, 1.6 g/L KH₂PO₄, 0.5 g/L MgSO₄, and 0.05 g/L FeSO₄. Adjust the pH to 6.5.

    • Inoculate the sterilized medium with a fresh culture of Absidia coerulea.

    • Incubate at 28°C with shaking (e.g., 180 rpm) for 24-48 hours to obtain a seed culture.

  • Biotransformation:

    • Prepare the main transformation culture by inoculating fresh medium with 10% (v/v) of the seed culture.

    • Add the androstenediol (resuspended from Step 1) to the culture at a final concentration of approximately 1 g/L.

    • Incubate the culture under the same conditions for 48 hours.

  • Extraction of this compound:

    • After the incubation period, separate the mycelia from the culture broth by filtration or centrifugation.

    • Extract the culture broth and the mycelia separately with ethyl acetate (3 times with equal volumes).

    • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure.

Purification of this compound by HPLC
  • Sample Preparation:

    • Dissolve the dried extract from the biotransformation step in a minimal amount of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Fraction Collection: Collect the fractions corresponding to the peak of this compound. The retention time will need to be determined using a standard if available, or by analyzing the fractions by GC-MS.

  • Post-Purification:

    • Pool the collected fractions containing this compound.

    • Evaporate the solvent to obtain the purified product.

Analysis by GC-MS
  • Derivatization:

    • To improve volatility and chromatographic separation, the purified this compound must be derivatized. A common method is silylation.

    • Dissolve the purified product in a suitable solvent and add a derivatizing agent such as MSTFA.

    • Incubate at 60-80°C for 30-60 minutes.

  • GC-MS Conditions (General Method):

    • GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of around 150°C, ramped up to 300°C.

    • MS Detection: Electron impact (EI) ionization in full scan or selected ion monitoring (SIM) mode.

    • The mass spectrum of the derivatized this compound should be compared with a reference spectrum for confirmation.

Data Presentation

The following tables summarize the expected quantitative data for the in vitro synthesis of this compound.

Table 1: Reaction Conditions for the In Vitro Synthesis of this compound
Parameter Condition
Step 1: DHEA to Androstenediol
EnzymeRecombinant Human 17β-HSD
SubstrateDehydroepiandrosterone (DHEA)
CofactorNADPH
Buffer50 mM Potassium Phosphate, pH 7.4
Temperature37°C
Incubation Time2-4 hours
Step 2: Androstenediol to this compound
BiocatalystAbsidia coerulea (whole-cell)
SubstrateAndrost-5-ene-3β,17β-diol
Culture MediumSucrose, peptone, corn steep liquor based
Temperature28°C
Incubation Time48 hours
Table 2: Expected Yields for the In Vitro Synthesis of this compound
Conversion Step Expected Molar Yield (%)
DHEA to Androstenediol>80% (Estimated based on typical enzyme efficiency)
Androstenediol to this compound~70%[1]
Overall Yield (DHEA to this compound) ~56% (Calculated)

Visualization of Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis DHEA Dehydroepiandrosterone (DHEA) Androstenediol Androst-5-ene-3β,17β-diol DHEA->Androstenediol 17β-HSD + NADPH Androstenetriol This compound Androstenediol->Androstenetriol Absidia coerulea (7β-hydroxylase) Purified_AET Purified this compound Androstenetriol->Purified_AET HPLC Analysis GC-MS Analysis Purified_AET->Analysis Derivatization

Caption: Experimental workflow for the in vitro synthesis of this compound.

Signaling Pathway of this compound

signaling_pathway AET This compound Immune_Cell Immune Cell (e.g., T-cell, Macrophage) AET->Immune_Cell Receptor Cell Surface/Nuclear Receptor Immune_Cell->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates NFkB NF-κB Pathway Signaling_Cascade->NFkB Modulates Cytokine_Genes Cytokine Gene Transcription NFkB->Cytokine_Genes Activates Cytokines IL-2, IFN-γ, etc. Cytokine_Genes->Cytokines Leads to production of Immune_Response Enhanced Immune Response Cytokines->Immune_Response Mediate

Caption: Simplified signaling pathway of this compound in immune cells.

References

Development of a Competitive ELISA for the Detection of 5-Androstenetriol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Androstenetriol (A5T), a metabolite of dehydroepiandrosterone (DHEA), is an endogenous steroid with significant immunomodulatory properties. Unlike other steroid hormones, A5T has been shown to enhance immune responses, offering protection against infections and counteracting stress-induced immunosuppression without being converted into sex steroids.[1][2] Its potential therapeutic applications have garnered interest in the fields of immunology, infectious diseases, and drug development. To facilitate research and development involving A5T, a sensitive and specific quantitative method is essential. This document provides detailed application notes and protocols for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound.

Principle of the Competitive ELISA

The developed assay is a competitive ELISA, a robust method for quantifying small molecules like steroids. In this format, free A5T in a sample competes with a fixed amount of enzyme-labeled A5T (the tracer) for binding to a limited number of high-affinity anti-A5T antibodies coated onto a microplate. The amount of enzyme-labeled A5T that binds to the antibody is inversely proportional to the concentration of A5T in the sample. Following a wash step to remove unbound reagents, a substrate is added, and the resulting colorimetric signal is measured. The concentration of A5T in the sample is then determined by comparing the signal to a standard curve generated with known concentrations of A5T.

Experimental Protocols

Synthesis of this compound-3-O-carboxymethyl ether (A5T-3-CME) Hapten

To elicit an immune response, the small A5T molecule must be conjugated to a larger carrier protein. This requires the synthesis of a hapten derivative with a reactive carboxyl group. Here, we describe the synthesis of this compound-3-O-carboxymethyl ether.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkylation:

    • Dissolve this compound in anhydrous THF.

    • Add sodium hydride portion-wise at 0°C under a nitrogen atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add ethyl bromoacetate dropwise at 0°C and then allow the reaction to proceed at room temperature overnight.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of the Ester Intermediate:

    • Purify the crude product by silica gel column chromatography to obtain the ethyl ester of A5T-3-CME.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Final Product Isolation:

    • Acidify the reaction mixture with HCl to pH 3-4.

    • Extract the A5T-3-CME with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final hapten, this compound-3-O-carboxymethyl ether.

    • Confirm the structure of the hapten using techniques such as NMR and mass spectrometry.

Conjugation of A5T-3-CME to Carrier Proteins (BSA and KLH)

The A5T-3-CME hapten is conjugated to Bovine Serum Albumin (BSA) for use in the ELISA and to Keyhole Limpet Hemocyanin (KLH) for immunization to produce antibodies. The following is a general protocol using the EDC/NHS coupling method.[3][4][5][6]

Materials:

  • A5T-3-CME hapten

  • Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES, pH 4.7

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns or dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Hapten:

    • Dissolve A5T-3-CME in a minimal amount of DMSO and then dilute with Conjugation Buffer.

    • Add a molar excess of EDC and NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or KLH) in PBS (pH 7.4).

    • Add the activated hapten solution to the carrier protein solution. A typical molar ratio of hapten to carrier protein is 20:1 to 40:1.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted hapten and byproducts by dialysis against PBS or by using a desalting column.

  • Characterization of the Conjugate:

    • Determine the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance.

Monoclonal Antibody Production

Procedure:

  • Immunization:

    • Immunize BALB/c mice with the A5T-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • Administer booster injections every 2-3 weeks.

    • Monitor the antibody titer in the serum of immunized mice using an indirect ELISA with A5T-BSA as the coating antigen.

  • Hybridoma Production:

    • Select the mouse with the highest antibody titer for fusion.

    • Isolate splenocytes from the immunized mouse and fuse them with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

    • Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening and Cloning:

    • Screen the supernatants of the hybridoma cultures for the presence of anti-A5T antibodies using the indirect ELISA with A5T-BSA.

    • Select positive clones and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification:

    • Expand the selected monoclonal hybridoma cell lines in vitro in cell culture or in vivo as ascites in mice.

    • Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

  • Antibody Characterization:

    • Determine the antibody isotype, affinity (e.g., by surface plasmon resonance), and specificity (cross-reactivity with related steroids).

Competitive ELISA Protocol

Materials:

  • Anti-A5T monoclonal antibody

  • A5T-BSA conjugate

  • This compound standard

  • Horseradish Peroxidase (HRP) labeled secondary antibody (anti-mouse IgG)

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well microplates

Procedure:

  • Coating:

    • Dilute the anti-A5T monoclonal antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the antibody solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a standard curve by serially diluting the A5T standard in Assay Buffer.

    • Prepare unknown samples, diluting them in Assay Buffer as necessary.

    • In a separate plate or in the coated plate, add 50 µL of the A5T standards or unknown samples and 50 µL of a fixed, optimized concentration of A5T-HRP conjugate (tracer) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction and Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

Data Presentation

Table 1: Expected Performance Characteristics of the this compound ELISA
ParameterExpected Value
Assay Range 10 pg/mL - 10,000 pg/mL
Sensitivity (LOD) ~5 pg/mL
Lower Limit of Quantification (LLOQ) ~10 pg/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Antibody Affinity (Kd) 10⁻⁹ to 10⁻¹⁰ M
Table 2: Expected Cross-Reactivity Profile of the Anti-A5T Monoclonal Antibody

The specificity of the antibody is critical for an accurate assay. Cross-reactivity is tested by measuring the concentration of related steroids required to displace 50% of the tracer, compared to the concentration of A5T required for the same displacement.[7][8][9][10]

CompoundStructure% Cross-Reactivity
This compound Androst-5-ene-3β,7β,17β-triol100
Dehydroepiandrosterone (DHEA)Androst-5-ene-3β-ol-17-one< 1%
AndrostenediolAndrost-5-ene-3β,17β-diol< 5%
TestosteroneAndrost-4-ene-17β-ol-3-one< 0.1%
EstradiolEstra-1,3,5(10)-triene-3,17β-diol< 0.1%
ProgesteronePregn-4-ene-3,20-dione< 0.1%
CortisolPregn-4-ene-11β,17α,21-triol-3,20-dione< 0.1%

Visualizations

Experimental Workflow

ELISA_Development_Workflow cluster_Hapten Hapten Synthesis & Conjugation cluster_Carrier Carrier Proteins cluster_Antibody Antibody Production cluster_ELISA ELISA Development A5T This compound Hapten A5T-3-CME Hapten Synthesis A5T->Hapten Conjugation_BSA A5T-BSA Conjugate Hapten->Conjugation_BSA EDC/NHS Conjugation_KLH A5T-KLH Conjugate Hapten->Conjugation_KLH EDC/NHS BSA BSA BSA->Conjugation_BSA KLH KLH KLH->Conjugation_KLH Assay_Dev Assay Optimization Conjugation_BSA->Assay_Dev Immunization Immunization (A5T-KLH) Conjugation_KLH->Immunization Hybridoma Hybridoma Production Immunization->Hybridoma Screening Screening & Cloning Hybridoma->Screening Purification Antibody Purification Screening->Purification MAb Anti-A5T Monoclonal Antibody Purification->MAb MAb->Assay_Dev Validation Assay Validation Assay_Dev->Validation Final_ELISA Competitive ELISA for A5T Validation->Final_ELISA A5T_Signaling_Pathway cluster_cell Immune Cell (e.g., T-cell, Macrophage) cluster_downstream Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_effects Cellular Effects A5T This compound Receptor Putative Membrane Receptor(s) A5T->Receptor Signal_Transduction Signal Transduction (e.g., MAPK, NF-κB) Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cytokine Modulation of Cytokine Production (e.g., ↑ IL-2, ↑ IFN-γ, ↓ IL-6) Gene_Expression->Cytokine Immune_Response Enhanced Immune Response Cytokine->Immune_Response

References

Animal Models for In Vivo Studies of 5-Androstenetriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Androstenetriol (AET), a metabolite of dehydroepiandrosterone (DHEA), is a steroid with potent immunomodulatory and anti-inflammatory properties. Unlike its parent compound, AET does not have significant androgenic or estrogenic activity, making it an attractive therapeutic candidate for a range of conditions, including inflammatory diseases, sepsis, and radiation-induced injury. This document provides detailed application notes and experimental protocols for utilizing various animal models to study the in vivo effects of this compound.

Key In Vivo Effects of this compound

In various preclinical animal models, this compound has demonstrated a range of biological activities, including:

  • Immunomodulation: AET has been shown to up-regulate the host immune response, particularly by enhancing T-helper 1 (Th1) associated cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while reducing T-helper 2 (Th2) and pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Tumor Necrosis Factor-alpha (TNF-α)[1].

  • Anti-inflammatory Activity: AET significantly attenuates acute inflammation in various in vivo models[2].

  • Anti-Glucocorticoid Function: It counteracts the immunosuppressive effects of corticosteroids, suggesting a mechanism of action that involves opposition to glucocorticoid signaling[3][4].

  • Radioprotection: Studies have shown that AET can protect mice from lethal radiation and aid in the recovery of the hematopoietic system[5].

  • Improved Survival in Shock Models: Administration of AET has been shown to improve survival rates in rodent models of traumatic hemorrhagic shock and sepsis[1][5].

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in various animal models.

Animal ModelSpecies5-AET DoseAdministration RouteKey FindingsReference
LPS-Induced Septic Shock Mouse40 mg/kgSubcutaneous- 50-60% survival with AET treatment vs. 0% in vehicle group. - Significantly reduced serum TNF-α levels.[2]
Carrageenan-Induced Pleurisy Mouse40 mg/kgSubcutaneous- Significantly reduced cellular infiltration in the lungs. - Decreased levels of pro-inflammatory cytokines TNF-α and IL-6.[2]
Trauma-Hemorrhage Shock Rat1 mg/kgIntravenous- Improved survival rate (94% with AET vs. 50% in vehicle group). - Prevented the increase in IL-6 and IL-10 production.
Traumatic Hemorrhagic Shock RatNot specifiedSubcutaneous- Increased survival from 31% (vehicle) to 69% (AET). - Associated with reduced IL-6, IL-10, and IL-18, and enhanced IFN-γ and IL-2.[1][6]

Experimental Protocols

General Preparation and Administration of this compound

Materials:

  • This compound (β-AET) powder

  • Vehicle (e.g., 0.1% carboxymethylcellulose, 2% polysorbate 80, and 0.1% metabisulfite in phosphate-buffered saline, pH 7.4)[7]

  • Sterile syringes and needles (25-27 gauge for subcutaneous injection in mice)[8]

  • Vortex mixer

  • Scale

Protocol for Suspension Preparation:

  • Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.

  • In a sterile tube, add the AET powder.

  • Add the vehicle incrementally while vortexing to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps and continue vortexing until a uniform suspension is achieved.

  • The suspension should be prepared fresh before each administration.

Protocol for Subcutaneous Administration in Mice:

  • Restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing)[6][9].

  • Create a "tent" with the skin.

  • Insert a 25-27 gauge needle, bevel up, at the base of the skin tent, parallel to the body[8][10].

  • Gently aspirate to ensure the needle is not in a blood vessel.

  • Slowly inject the desired volume of the this compound suspension[10].

  • Withdraw the needle and gently massage the injection site to aid in the dispersion of the suspension.

  • Monitor the animal for any adverse reactions.

Lipopolysaccharide (LPS)-Induced Septic Shock Model in Mice

Objective: To evaluate the protective effects of this compound against systemic inflammation and mortality induced by bacterial endotoxin.

Materials:

  • Female C57BL/6 or CD-1 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound suspension

  • Syringes and needles for intraperitoneal and subcutaneous injections

Protocol:

  • Animal Groups: Divide mice into at least three groups: Vehicle + Saline, Vehicle + LPS, and 5-AET + LPS.

  • 5-AET Administration: Administer this compound (e.g., 40 mg/kg) or vehicle subcutaneously 24 hours before or 1 hour after the LPS challenge[2].

  • Induction of Septic Shock: Inject a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally[2].

  • Endpoint Analysis:

    • Survival: Monitor and record survival rates for up to 7 days post-LPS injection.

    • Cytokine Analysis: Collect blood samples via cardiac puncture or tail vein at various time points (e.g., 2, 6, 24 hours post-LPS) to measure serum levels of TNF-α, IL-6, and other relevant cytokines using ELISA or multiplex assays[2].

Carrageenan-Induced Pleurisy Model in Mice

Objective: To assess the anti-inflammatory effects of this compound on acute lung inflammation.

Materials:

  • Male Swiss or CD-1 mice (25-30g)

  • Lambda-Carrageenan

  • Sterile saline

  • This compound suspension

  • Anesthetic (e.g., isoflurane)

  • Heparinized saline

Protocol:

  • Animal Groups: Divide mice into groups: Vehicle + Saline, Vehicle + Carrageenan, and 5-AET + Carrageenan.

  • 5-AET Administration: Administer this compound (e.g., 40 mg/kg) or vehicle subcutaneously 1 hour prior to carrageenan injection[2].

  • Induction of Pleurisy: Anesthetize the mice. Inject 0.1 mL of 1% carrageenan solution in sterile saline into the right pleural cavity.

  • Endpoint Analysis (4-6 hours post-carrageenan):

    • Euthanize the mice.

    • Collect pleural exudate by washing the pleural cavity with 1 mL of heparinized saline.

    • Measure the volume of the exudate.

    • Determine the total and differential leukocyte counts in the exudate.

    • Measure the levels of TNF-α and IL-6 in the pleural lavage fluid by ELISA[2].

Trauma-Hemorrhage Shock Model in Rats

Objective: To investigate the efficacy of this compound in improving survival and modulating the immune response following severe trauma and blood loss.

Materials:

  • Male Sprague-Dawley rats (275-325 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Catheters

  • Blood pressure monitor

  • Resuscitation fluids (crystalloid and packed red blood cells)

  • This compound solution/suspension

Protocol:

  • Surgical Preparation: Anesthetize the rat and perform a midline laparotomy to induce soft tissue trauma. Place catheters in the femoral artery and vein for blood pressure monitoring and hemorrhage/resuscitation[1].

  • Induction of Hemorrhagic Shock: After the animal awakens, withdraw blood to lower the mean arterial pressure (MAP) to 35-40 mm Hg and maintain for a specified period (e.g., 60-90 minutes)[1].

  • Resuscitation and Treatment:

    • Initiate resuscitation with crystalloid fluid and packed red blood cells[1].

    • Administer this compound or vehicle subcutaneously at the beginning of resuscitation[1].

  • Endpoint Analysis:

    • Survival: Monitor survival for at least 48 hours[1].

    • Cytokine Profiling: Collect blood samples at different time points post-resuscitation to measure plasma levels of IL-2, IFN-γ, IL-6, IL-10, and IL-18[1].

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound

G cluster_anti_inflammatory Anti-inflammatory & Immunomodulatory Effects cluster_anti_glucocorticoid Anti-Glucocorticoid Effect AET This compound NFkB NF-κB Signaling AET->NFkB Modulates MAPK MAPK Signaling AET->MAPK Modulates Th1 Th1 Cytokines (IL-2, IFN-γ) AET->Th1 Promotes Th2 Th2 Cytokines (IL-10) AET->Th2 Inhibits GR Glucocorticoid Receptor (GR) AET->GR Antagonizes Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory Inhibits MAPK->Pro_inflammatory Inhibits Immunosuppression Immunosuppression GR->Immunosuppression Leads to GC Glucocorticoids GC->GR Activates

Caption: Proposed signaling pathway of this compound.

General Experimental Workflow for In Vivo Studies

G start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment This compound or Vehicle Administration grouping->treatment induction Induction of Disease Model treatment->induction monitoring Monitoring (Survival, Clinical Signs) induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Endpoint Analysis (Cytokines, Histology) sampling->analysis data Data Analysis & Interpretation analysis->data end End data->end

Caption: General experimental workflow for in vivo studies.

Conclusion

The animal models and protocols described in this document provide a robust framework for investigating the in vivo effects of this compound. The evidence strongly supports its immunomodulatory and anti-inflammatory properties, positioning it as a promising candidate for further therapeutic development. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data, facilitating the translation of these preclinical findings to clinical applications.

References

High-Throughput Screening Assays for 5-Androstenetriol Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Androstenetriol (AET), a metabolite of dehydroepiandrosterone (DHEA), is an adrenal steroid with significant immunomodulatory and steroidogenic activities. Unlike other steroid hormones, AET does not bind to androgen or estrogen receptors, suggesting a distinct mechanism of action.[1][2] Its ability to counteract glucocorticoid-induced immunosuppression, enhance T-cell-mediated immune responses, and modulate steroid hormone production makes it a compelling target for drug discovery in the fields of immunology, infectious diseases, and endocrinology.[3][4][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize small molecules that mimic or modulate the bioactivity of AET. The described assays focus on two key aspects of AET's biological function: immunomodulation and regulation of steroidogenesis.

Data Presentation

The following tables summarize representative quantitative data for the bioactivity of this compound. These values can be used as a reference for hit validation and potency assessment in the described HTS assays.

Table 1: Immunomodulatory Bioactivity of this compound (AET)

Assay TypeCell Line/SystemParameter MeasuredAET EffectRepresentative EC50/IC50
T-Cell ProliferationMurine SplenocytesMitogen-induced proliferationPotentiation~ 1-10 µM
Cytokine ReleaseConcanavalin A-activated lymphocytesIL-2, IL-3, IFN-γ secretionIncreased secretionNot determined
Antiglucocorticoid ActivityHydrocortisone-treated lymphocytesReversal of immunosuppressionCounteracts suppressionNot determined

Table 2: Steroidogenesis-Modulating Bioactivity of this compound (AET)

Assay TypeCell LineParameter MeasuredAET EffectRepresentative EC50/IC50
Steroidogenesis InhibitionMA-10 Mouse Leydig CellshCG-induced progesterone productionInhibition~ 1-10 µM[6]
TSPO Ligand BindingSynthetic CRAC peptideDisplacement of a labeled ligandCompetitive bindingNot determined

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_detection Detection & Analysis plate Microplate Seeding (e.g., 384-well) compound Compound Library Addition (AET as control) plate->compound plate->compound cells Cell Culture (e.g., Jurkat, H295R) cells->plate cells->plate incubation Incubation compound->incubation compound->incubation reagent Addition of Detection Reagents incubation->reagent incubation->reagent readout Signal Readout (e.g., Fluorescence, Luminescence) reagent->readout reagent->readout data Data Analysis (EC50/IC50 determination) readout->data readout->data

General high-throughput screening workflow.

Immunomodulation_Pathway cluster_cell T-Cell Response cluster_suppression Immunosuppressive Pathway AET This compound (AET) T_Cell T-Lymphocyte AET->T_Cell Potentiates Immunosuppression Immunosuppression AET->Immunosuppression Counteracts TCR T-Cell Receptor (TCR) Activation T-Cell Activation TCR->Activation Stimulates Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IL-2, IL-3, IFN-γ) Activation->Cytokines Glucocorticoid Glucocorticoids GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Activates GR->Immunosuppression Induces

AET's immunomodulatory signaling pathway.

Steroidogenesis_Pathway cluster_mito Mitochondrion AET This compound (AET) CRAC CRAC Domain AET->CRAC Inhibits Cholesterol Cholesterol OMM Outer Mitochondrial Membrane Cholesterol->OMM IMM Inner Mitochondrial Membrane OMM->IMM Cholesterol Transport TSPO TSPO (Translocator Protein) StAR StAR Protein StAR->OMM P450scc P450scc IMM->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Steroid_Hormones Steroid Hormones Pregnenolone->Steroid_Hormones

AET's role in steroidogenesis via TSPO.

Experimental Protocols

Assay 1: High-Throughput T-Cell Proliferation Assay

Objective: To identify compounds that potentiate T-cell proliferation, mimicking the activity of AET.

Principle: This assay measures the proliferation of T-lymphocytes (e.g., Jurkat cells or primary T-cells) in response to a mitogenic stimulus. AET is known to enhance this proliferation. Test compounds are screened for their ability to further increase the proliferative response. Cell proliferation can be quantified using various methods, such as ATP measurement (e.g., CellTiter-Glo®) or DNA synthesis incorporation assays.

Methodology:

  • Cell Preparation:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells in the exponential growth phase and adjust the cell density to 2 x 10^5 cells/mL in assay medium.

  • Assay Procedure (384-well format):

    • Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.

    • Prepare a serial dilution of test compounds and AET (positive control) in assay medium.

    • Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Add 5 µL of a mitogen, such as phytohemagglutinin (PHA) at a final concentration of 1 µg/mL, to all wells except the unstimulated control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 35 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation potentiation relative to the PHA-stimulated control.

    • Determine the EC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Assay 2: High-Throughput Cytokine Release Assay

Objective: To identify compounds that enhance the secretion of Th1 cytokines (IL-2, IFN-γ), a known bioactivity of AET.

Principle: This assay quantifies the amount of specific cytokines released into the cell culture supernatant following T-cell activation. AET potentiates the release of IL-2 and IFN-γ. This can be measured in a high-throughput format using bead-based multiplex immunoassays (e.g., Luminex) or homogeneous assays (e.g., HTRF, AlphaLISA).

Methodology:

  • Cell Stimulation:

    • Follow steps 1 and 2 of the T-Cell Proliferation Assay protocol, but with a shorter incubation period of 24-48 hours, which is typically sufficient for cytokine production.

  • Supernatant Collection:

    • After incubation, centrifuge the 384-well plate at 300 x g for 5 minutes.

    • Carefully collect 20 µL of the supernatant from each well and transfer to a new 384-well plate for cytokine analysis.

  • Detection (using a bead-based multiplex assay):

    • Add the cytokine capture antibody-coupled beads to each well containing the supernatant.

    • Incubate according to the manufacturer's instructions to allow the cytokines to bind to the beads.

    • Add the detection antibody cocktail (biotinylated anti-cytokine antibodies).

    • Add streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.

    • Read the plate on a multiplex assay system (e.g., Luminex).

  • Data Analysis:

    • Generate standard curves for each cytokine using recombinant standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curves.

    • Determine the fold-increase in cytokine secretion compared to the stimulated control and calculate EC50 values for active compounds.

Assay 3: High-Throughput Steroidogenesis Assay in H295R Cells

Objective: To identify compounds that inhibit steroidogenesis, particularly at the level of cholesterol transport to the mitochondria, mimicking AET's interaction with TSPO.

Principle: The human adrenocortical carcinoma cell line H295R is a well-established model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens. AET has been shown to inhibit steroidogenesis in Leydig cells.[6] This assay measures the production of key steroid hormones, such as pregnenolone or progesterone, in response to a stimulus (e.g., forskolin).

Methodology:

  • Cell Culture and Plating:

    • Culture H295R cells in DMEM/F12 medium supplemented with 1% ITS+ Premix and 2.5% Nu-Serum.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere and grow to approximately 80% confluency.

  • Compound Treatment:

    • Replace the culture medium with fresh medium containing a range of concentrations of test compounds and AET (as a reference compound).

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate steroidogenesis by adding forskolin to a final concentration of 10 µM to all wells except the basal control.

    • Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Hormone Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of pregnenolone or progesterone using a specific ELISA or a homogeneous time-resolved fluorescence (HTRF) assay according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the hormone concentrations to cell viability (which can be assessed in parallel using an assay like MTT or CellTiter-Glo®).

    • Calculate the percentage of inhibition of steroid hormone production relative to the forskolin-stimulated control.

    • Determine the IC50 values for active compounds.

Assay 4: High-Throughput TSPO Ligand Binding Assay

Objective: To identify compounds that bind to the cholesterol recognition/interaction amino acid consensus (CRAC) motif of the mitochondrial translocator protein (TSPO), the proposed target for AET's effects on steroidogenesis.[6]

Principle: This is a competitive binding assay where test compounds compete with a fluorescently labeled or radiolabeled ligand for binding to TSPO or a synthetic peptide of its CRAC domain. A decrease in the signal from the labeled ligand indicates that the test compound is binding to the target.

Methodology:

  • Preparation of Reagents:

    • Synthesize or obtain a fluorescently labeled peptide corresponding to the CRAC domain of TSPO.

    • Isolate mitochondria from a cell line with high TSPO expression (e.g., MA-10 Leydig cells) or use purified recombinant TSPO.

  • Assay Procedure (384-well format):

    • Add the mitochondrial preparation or purified TSPO to the wells of a black 384-well plate.

    • Add the fluorescently labeled CRAC peptide at a concentration close to its Kd.

    • Add the test compounds at various concentrations. Include AET as a reference compound and a known TSPO ligand (e.g., PK 11195) as a positive control.

    • Incubate for a specified time at room temperature to allow binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization or fluorescence intensity using a suitable plate reader. An increase in polarization or a decrease in intensity (in a quenching-based assay) would indicate displacement of the labeled peptide.

  • Data Analysis:

    • Calculate the percentage of inhibition of labeled ligand binding.

    • Determine the IC50 or Ki values for active compounds by fitting the dose-response data.

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for the discovery and characterization of novel modulators of this compound bioactivity. By targeting its known immunomodulatory and steroidogenesis-regulating functions, these protocols can facilitate the identification of new chemical entities with therapeutic potential in a range of human diseases. The use of HTS formats allows for the efficient screening of large compound libraries, accelerating the early stages of drug development.

References

Application Notes and Protocols for 5-Androstenetriol Administration in Rodent Traumatic Shock Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Androstenetriol (AET), a metabolite of dehydroepiandrosterone (DHEA), in rodent models of traumatic shock. The protocols included are based on published research and are intended to serve as a guide for designing and conducting experiments to evaluate the therapeutic potential of AET in trauma settings.

Introduction

Traumatic shock, resulting from events such as hemorrhage or severe burns, triggers a complex and often overwhelming inflammatory response and immunosuppression, which can lead to multiple organ failure and death.[1] this compound (5-androstene-3β, 7β, 17β-triol), or AET, is an immunomodulatory steroid that has shown significant promise in preclinical studies for its ability to upregulate the host immune response, prevent immune suppression, and improve survival after traumatic insults.[1][2] AET's mechanism of action is associated with the modulation of the cytokine response, specifically promoting a T-helper 1 (Th1) phenotype and attenuating the T-helper 2 (Th2) response.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies administering AET or its related compound, 5-Androstenediol (AED), in rodent models of traumatic and septic shock.

Table 1: Effects of this compound (AET) on Survival and Cytokine Levels in a Rat Traumatic Hemorrhagic Shock Model

ParameterVehicle ControlAET-TreatedFold Change/Differencep-valueReference
Survival Rate 31% (5/16)69% (9/13)2.23-fold increase< 0.05[1][3]
IL-2 (pg/mL) Undetectable~150--[1]
IFN-γ (pg/mL) ~50~250~5-fold increase-[1]
IL-6 (pg/mL) ~1200~400~3-fold decrease-[1]
IL-10 (pg/mL) ~600~200~3-fold decrease-[1]
IL-18 (pg/mL) ~1800~800~2.25-fold decrease-[1]

Data are approximated from graphical representations in the cited literature.

Table 2: Effects of 5-Androstenediol (AED) in Rodent Sepsis and Trauma-Hemorrhage with Sepsis Models

ModelParameterVehicle ControlAED-TreatedFold Change/Differencep-valueReference
LPS-Induced Septic Shock (Mice) Survival Rate0%50-60%--[3]
Serum TNF-αElevatedSignificantly Reduced-< 0.05[3]
Trauma-Hemorrhage and Sepsis (Rats) Plasma IL-6ElevatedMarkedly Decreased--[4]
Plasma TNF-αElevatedMarkedly Decreased--[4]
Splenocyte IL-2 ProductionDepressedAttenuated Depression--[4]
Splenocyte IFN-γ ProductionDepressedAttenuated Depression--[4]
Survival RateLowerImproved--[4]
Cecal Ligation and Puncture (CLP) Sepsis (Mice) Survival Rate (48h)53%86%1.62-fold increase-[5]

Experimental Protocols

Protocol 1: Administration of this compound (AET)

This protocol is based on methodologies for the subcutaneous administration of androstene steroids.

Materials:

  • This compound (AET) powder

  • Polyethylene glycol 400 (PEG-400) (vehicle)[6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Preparation of AET Solution:

    • Aseptically weigh the desired amount of AET powder.

    • In a sterile microcentrifuge tube, dissolve the AET powder in PEG-400 to achieve the desired final concentration (e.g., for a 40 mg/kg dose in a 250g rat, a 10 mg dose would be required). The volume of administration should be kept minimal (e.g., 0.1-0.2 mL).[6]

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be required for some steroid preparations.

  • Animal Preparation:

    • Anesthetize the rodent using an appropriate method (e.g., isoflurane inhalation, intraperitoneal injection of ketamine/xylazine).

    • Shave a small area of fur on the dorsal side (back) of the animal to expose the skin.

    • Cleanse the injection site with an antiseptic solution (e.g., 70% ethanol).

  • Subcutaneous Injection:

    • Gently lift a fold of skin at the prepared site.

    • Insert the needle into the subcutaneous space, being careful not to penetrate the underlying muscle.

    • Slowly inject the AET solution.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions at the injection site.

    • Return the animal to a clean cage with easy access to food and water.

Protocol 2: Traumatic Hemorrhagic Shock Model in Rats

This protocol combines a midline laparotomy to induce soft tissue trauma with a pressure-controlled hemorrhage.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, scissors)

  • Catheters (e.g., PE-50 tubing)

  • Pressure transducer and monitoring system

  • Heparinized saline

  • Resuscitation fluids (e.g., Lactated Ringer's solution, packed red blood cells)

  • Sutures or surgical staples

Procedure:

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (or other appropriate strain).

    • Shave the ventral abdomen and the area over the femoral artery and vein.

    • Surgically implant catheters into the femoral artery and vein for blood withdrawal, pressure monitoring, and fluid administration.

  • Induction of Traumatic Injury:

    • Perform a midline laparotomy (a surgical incision into the abdominal cavity) of approximately 4-5 cm to induce soft tissue trauma.

    • Close the abdominal incision in two layers.

  • Induction of Hemorrhagic Shock:

    • Allow the animal to stabilize for a brief period after surgery.

    • Initiate hemorrhage by withdrawing blood from the arterial catheter until the mean arterial pressure (MAP) reaches a target of 35-40 mmHg.[1]

    • Maintain the MAP at this level for a predetermined duration (e.g., 60 minutes) by further withdrawal or reinfusion of small volumes of shed blood.

  • Resuscitation:

    • At the end of the shock period, initiate resuscitation through the venous catheter.

    • Administer AET or vehicle subcutaneously at the beginning of resuscitation.[1]

    • Resuscitate with crystalloid fluids (e.g., Lactated Ringer's solution) and packed red blood cells.

  • Post-Procedure Care:

    • After resuscitation, remove the catheters and close the incisions.

    • Provide post-operative analgesia as per institutional guidelines.

    • Monitor the animal for survival and other experimental endpoints over the desired observation period (e.g., 48 hours).[1]

Protocol 3: Full-Thickness Thermal Burn Injury in Rats

This protocol describes a method for creating a consistent full-thickness burn injury.

Materials:

  • Anesthetic

  • Electric clippers and depilatory cream

  • Burn device (e.g., a brass or aluminum rod of a specific weight and diameter)

  • Water bath

  • Thermometer

  • Resuscitation fluid (e.g., Lactated Ringer's solution)

  • Analgesics

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Shave the dorsal surface of the animal and apply a depilatory cream to remove any remaining fur.

    • Cleanse the skin with a sterile solution.

  • Burn Induction:

    • Heat the burn device in a water bath to a specific temperature (e.g., 100°C for a full-thickness burn).

    • Apply the heated device to the shaved dorsal skin for a standardized duration (e.g., 10 seconds). The pressure applied should be consistent, often just the weight of the device itself.

    • This will create a well-defined, full-thickness burn wound.

  • Resuscitation and Post-Burn Care:

    • Immediately after the burn, administer a bolus of resuscitation fluid (e.g., intraperitoneal Lactated Ringer's solution) to compensate for fluid loss.

    • Administer analgesics to manage pain.

    • House the animals individually in clean cages to prevent infection and injury to the burn site.

    • Monitor the animals for signs of distress and for the progression of the burn wound.

Visualizations

Logical Workflow for AET Efficacy Testing in Traumatic Shock

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization C Induce Traumatic Shock (Hemorrhage or Burn) A->C B Prepare AET Solution D Administer AET or Vehicle (Subcutaneous) B->D C->D At onset of resuscitation E Resuscitation D->E F Monitor Survival E->F G Collect Blood/Tissue Samples E->G H Cytokine Analysis (ELISA) G->H I Other Endpoint Analysis G->I

Caption: Experimental workflow for evaluating this compound in rodent traumatic shock models.

Proposed Signaling Pathway of this compound in Immune Modulation

G cluster_trauma Traumatic Shock cluster_aet Therapeutic Intervention cluster_immune Immune Cell Response cluster_cytokines Cytokine Production cluster_outcome Physiological Outcome Trauma Hemorrhage / Burn T_Cell T-Helper Cell Trauma->T_Cell Induces Immune Dysregulation AET This compound (AET) AET->T_Cell Modulates Response Th1 Th1 Differentiation AET->Th1 Promotes Th2 Th2 Differentiation AET->Th2 Inhibits T_Cell->Th1 T_Cell->Th2 IFNg IFN-γ Th1->IFNg Increases IL2 IL-2 Th1->IL2 Increases IL6 IL-6 Th2->IL6 Decreases IL10 IL-10 Th2->IL10 Decreases Survival Improved Survival IFNg->Survival IL2->Survival IL6->Survival Reduced levels correlate with IL10->Survival Reduced levels correlate with

Caption: AET modulates the Th1/Th2 balance in traumatic shock, leading to improved outcomes.

References

Measuring 5-Androstenetriol Metabolites in Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Androstenetriol (AET), a metabolite of dehydroepiandrosterone (DHEA), is a steroid of increasing interest in research due to its potential immunomodulatory and anti-inflammatory properties.[1][2][3] Accurate and reliable quantification of its metabolites in urine is crucial for understanding its pharmacokinetics, pharmacodynamics, and clinical relevance. This document provides detailed application notes and experimental protocols for the measurement of this compound and its metabolites in urine using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is synthesized in the adrenal glands from DHEA.[1] DHEA can be converted to androstenediol, which can then be hydroxylated to form this compound. The metabolic pathway involves several enzymatic steps, and the resulting metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates.[3]

This compound Metabolism DHEA Dehydroepiandrosterone (DHEA) Androstenediol Androstenediol DHEA->Androstenediol 17β-HSD Androstenetriol This compound Androstenediol->Androstenetriol Hydroxylation Metabolites Urinary Metabolites (Glucuronide & Sulfate Conjugates) Androstenetriol->Metabolites Conjugation

Caption: Metabolic pathway of this compound.

Analytical Techniques for Urinary Steroid Metabolite Measurement

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of steroid metabolites in urine.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique for steroid analysis. It often requires a derivatization step to increase the volatility and thermal stability of the analytes.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can often analyze steroids without derivatization, allowing for a more streamlined sample preparation process.[6][7]

Experimental Protocols

The following sections detail the experimental protocols for the analysis of this compound metabolites in urine using both GC-MS and LC-MS/MS.

General Sample Collection and Storage

A 24-hour urine collection is ideal for a comprehensive steroid profile.[8][9] However, random or timed samples may also be acceptable for certain applications. No preservatives should be added to the collection container.[9] Upon receipt in the laboratory, the total 24-hour volume should be recorded, and aliquots should be stored at -20°C or lower until analysis.[8]

Protocol 1: GC-MS Analysis of this compound Metabolites

This protocol involves enzymatic hydrolysis of conjugated steroids, solid-phase extraction (SPE) for sample cleanup, and derivatization to prepare the analytes for GC-MS analysis.

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample (2-5 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) (C18 cartridge) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation1 Evaporation to Dryness Elution->Evaporation1 Derivatization Derivatization (e.g., MSTFA/NH4I/DTT) Evaporation1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution Reconstitution in Hexane Evaporation2->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: Experimental workflow for GC-MS analysis.

1. Enzymatic Hydrolysis:

  • Thaw urine samples at room temperature.

  • To 2-5 mL of urine, add an internal standard.

  • Add 1 mL of acetate buffer (pH 5.2).

  • Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.

  • Incubate at 55°C for 3 hours.[10]

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[11]

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water.

  • Elute the steroids with 5 mL of methanol.[11]

3. Evaporation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

4. Derivatization:

  • To the dried residue, add 100 µL of a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithiothreitol (DTT).[12]

  • Incubate at 60-80°C for 20-30 minutes.[13]

  • Evaporate the derivatization reagent to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of hexane for GC-MS analysis.[13]

5. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1-2 µL.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 180°C, ramp to 240°C at 3°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites

This protocol offers a more direct analysis, often omitting the derivatization step, which can reduce sample preparation time.

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample (0.2-1 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) (C18 or HLB cartridge) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS

Caption: Experimental workflow for LC-MS/MS analysis.

1. Enzymatic Hydrolysis:

  • Follow the same procedure as described in the GC-MS protocol.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 or a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol and water.[14]

  • Load the hydrolyzed urine sample.

  • Wash the cartridge with water.

  • Elute the steroids with methanol or acetonitrile.

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., a mixture of water and methanol with 0.1% formic acid).[4]

4. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[15]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the steroids.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Data Presentation and Method Validation

Quantitative data from the analysis should be summarized in tables for clarity and easy comparison. Method validation should be performed according to established guidelines and should assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Table 1: GC-MS Method Performance Characteristics for Steroid Analysis

ParameterTypical ValueReference
Linearity (r²)> 0.99[11]
Limit of Detection (LOD)0.1 - 5 ng/mL[11][16]
Limit of Quantification (LOQ)0.5 - 10 ng/mL[11][16]
Recovery85 - 115%[11]
Precision (RSD%)< 15%[11]

Table 2: LC-MS/MS Method Performance Characteristics for Steroid Analysis

ParameterTypical ValueReference
Linearity (r²)> 0.99[15][17]
Limit of Detection (LOD)0.03 - 1 ng/mL[15]
Limit of Quantification (LOQ)0.1 - 2.5 ng/mL[4][18]
Recovery76.5 - 118.9%[17]
Precision (RSD%)< 15%[4]

Conclusion

The described GC-MS and LC-MS/MS methods provide reliable and sensitive approaches for the measurement of this compound metabolites in urine. The choice between the two techniques will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the generated data, which is critical for advancing our understanding of the biological role of this compound and its potential therapeutic applications.

References

Application Notes and Protocols: 5-Androstenetriol as a Radioprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Androstene-3β,7β,17β-triol (5-Androstenetriol, AET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA). It is an endogenous steroid that has demonstrated significant potential as a systemic radioprotective agent. Unlike many other radioprotectors that rely on antioxidant mechanisms, AET appears to function primarily by modulating the host's immune and hematopoietic systems.[1][2] Research indicates that AET can increase resistance to infections and enhance the recovery of blood-forming tissues after exposure to lethal doses of ionizing radiation.[3] These properties make AET and its related compounds, such as 5-androstenediol (AED), promising candidates for development as countermeasures for radiation exposure, whether from accidental, occupational, or therapeutic sources.[4]

This document provides an overview of the key research findings, presents quantitative data in a structured format, and offers detailed experimental protocols for the evaluation of this compound as a radioprotective agent.

Mechanism of Action: Immune and Hematopoietic Stimulation

The radioprotective efficacy of this compound and the closely related 5-androstenediol (AED) is not attributed to direct DNA protection via free radical scavenging. Instead, the mechanism is centered on the stimulation of the innate immune system and the promotion of hematopoietic recovery.[5][6] The proposed signaling pathway involves the activation of the transcription factor NF-κB, which is a critical regulator of immune and inflammatory responses.[7][8] This activation leads to the increased production of key cytokines, most notably Granulocyte Colony-Stimulating Factor (G-CSF), which in turn stimulates the proliferation and differentiation of hematopoietic progenitor cells.[2][9] This cascade helps to replenish the populations of neutrophils, platelets, and other immune cells that are severely depleted by radiation exposure, ultimately enhancing survival.[2][7]

G cluster_stimulus Initial Insult & Intervention cluster_outcome Organism-Level Outcome IR Ionizing Radiation NFkB NF-κB Pathway Activation IR->NFkB (suppresses in some cells) AET This compound (AET) AET->NFkB Induces GCSF Increased G-CSF Expression NFkB->GCSF HSC Hematopoietic Progenitor Cell Stimulation GCSF->HSC Stimulates Myelo Myelopoiesis & Immune Cell Recovery (Neutrophils, Platelets) HSC->Myelo Survival Enhanced Survival & Reduced Mortality Myelo->Survival Contributes to

Caption: Proposed signaling pathway for this compound's radioprotective action.

Application Note 1: In Vivo Radioprotective Efficacy

Preclinical studies in murine models have consistently demonstrated the ability of AET and its analogue AED to protect against lethal doses of gamma and particle radiation.[3][4][10] Administration of these steroids, typically 24 hours prior to irradiation, significantly improves 30-day survival rates. The protective effect is strongly associated with the accelerated recovery of hematopoietic lineages.

Quantitative Data: Survival and Hematological Recovery

The following tables summarize key quantitative findings from in vivo studies. Note that some studies focus on 5-androstenediol (AED), a closely related and often more potent radioprotectant, which provides valuable context for the activity of this class of steroids.

Table 1: Survival Enhancement Data

Study CompoundAnimal ModelDose & TimingRadiation Dose & TypeSurvival OutcomeDose Reduction Factor (DRF)Reference
AET C57/BL/6J Mice0.75 mg/mouse, 24h pre-irradiationLethal Dose, γ-rays60% survivalNot Reported[3]
AED C57/BL/6J Mice8.0 mg/mouse, 24h pre-irradiationLethal Dose, γ-rays70% survivalNot Reported[3]
AED Male CD2F1 Mice160 mg/kg (SC), 24h pre-irradiation9-12.5 Gy, γ-raysSignificant survival increase1.23[4]
AED Female B6D2F1 Mice160 mg/kg (SC), 24h pre-irradiation9-12.5 Gy, γ-raysSignificant survival increase1.26[4]

Table 2: Hematopoietic and Immune Cell Effects

Study CompoundAnimal ModelDose & TimingRadiation Dose & TypeKey Hematological/Immune OutcomeReference
AET C57/BL/6J MiceN/A6 Gy, γ-raysSignificantly increased spleen lymphocytes and myeloid precursors (CD11b/Mac-1) at days 7, 14, and 21 post-irradiation.[3]
AED B6D2F1 Mice160 mg/kg (SC), 24h pre-irradiationUp to 7.75 Gy, γ-raysAmeliorated radiation-induced decreases in neutrophils, monocytes, NK cells, erythrocytes, and platelets.[5][6]
AED B6D2F1 Mice160 mg/kg (SC), 24h pre-irradiationN/AIncreased blood levels of neutrophils, monocytes, and NK cells in unirradiated animals.[5][6]
AED C57BL/6J Mice8.0 mg/mouse, post-irradiation3 Gy, 56Fe ionsSignificantly increased monocytes, red blood cells, hemoglobin, and platelets post-irradiation.[10]
AED Human CD34+ cellsIn vitroγ-raysEnhanced cell survival, clonogenicity, proliferation, and differentiation.[9]

Protocol 1: In Vivo Evaluation of this compound Radioprotection

This protocol outlines a general methodology for assessing the radioprotective efficacy of AET in a murine model, based on common practices cited in the literature.[3][4][5]

Materials and Reagents
  • This compound (AET)

  • Vehicle for injection (e.g., sterile Polyethylene glycol 400, sesame oil)

  • 8-12 week old mice (e.g., C57BL/6J, B6D2F1)

  • Sterile syringes and needles (e.g., 25-gauge)

  • Whole-body gamma irradiator (e.g., 60Co or 137Cs source)

  • Standard animal housing and care facilities

  • Equipment for blood collection (e.g., EDTA-coated tubes)

  • Automated hematology analyzer or flow cytometer

Experimental Workflow

G start Start acclimate 1. Animal Acclimatization (1-2 weeks) start->acclimate grouping 2. Randomization into Groups (e.g., Vehicle+Sham, Vehicle+IR, AET+IR) acclimate->grouping admin 3. AET / Vehicle Administration (e.g., Subcutaneous injection) grouping->admin timing 4. Waiting Period (e.g., 24 hours) admin->timing irrad 5. Whole-Body Irradiation (IR) (Lethal or sub-lethal dose) timing->irrad monitor 6. Post-Irradiation Monitoring (30 days for survival studies) irrad->monitor sampling 7. Serial Blood Sampling (For hematology at defined time points) irrad->sampling Hematology Sub-study end 8. Endpoint Analysis (Survival curves, cell counts, statistics) monitor->end sampling->end finish End end->finish

Caption: Standard experimental workflow for in vivo radioprotection studies.

Detailed Procedure
  • Animal Acclimatization: House mice in a controlled environment (temperature, light-dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of AET: Prepare AET solution/suspension in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare the vehicle-only control under identical conditions.

  • Grouping and Administration: Randomly assign animals to experimental groups (minimum n=10 for survival studies).

    • Group 1: Vehicle + Sham Irradiation

    • Group 2: Vehicle + Irradiation (IR)

    • Group 3: AET + Irradiation (IR) Administer AET or vehicle via subcutaneous (SC) injection between the shoulder blades. A typical dose for related steroids is in the range of 30-160 mg/kg, though AET has been tested at lower doses (~30 mg/kg).[3][4]

  • Irradiation: At a set time after injection (e.g., 24 hours), place mice in a well-ventilated container and expose them to a single dose of whole-body gamma radiation. The dose will depend on the study's objective (e.g., 8-10 Gy for LD50/30 studies in mice).

  • Post-Irradiation Monitoring and Data Collection:

    • Survival Study: Monitor animals daily for 30 days. Record mortality, body weight, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur).

    • Hematology Study: At predetermined time points (e.g., days 4, 7, 14, 21), collect peripheral blood from a separate cohort of animals. Analyze for complete blood counts (CBC), including white blood cells, neutrophils, lymphocytes, platelets, and red blood cells.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and compare groups using the log-rank test.

    • Calculate the Dose Reduction Factor (DRF) by dividing the LD50/30 of the AET-treated group by the LD50/30 of the vehicle-treated group.

    • Analyze hematological data using ANOVA or t-tests to determine significant differences between groups at each time point.

Application Note 2: Cytokine Induction and Cellular Assays

The immunomodulatory effects of AET are mediated by changes in cytokine expression.[1] AET has been shown to augment levels of Interleukin-2 (IL-2), Interleukin-3 (IL-3), and Interferon-gamma (IFNγ).[3] This profile suggests a broad stimulation of the immune system, which is beneficial for restoring competence after radiation-induced immunosuppression.

Table 3: Cytokine and Cellular Marker Modulation
CompoundSystemMeasured EffectMechanism/ResultReference
AET In vivo (Mice)Increased IL-2, IL-3, IFNγ levelsUpregulates host immunity, counteracts hydrocortisone immune suppression.[1][3]
AED In vitro (Human CD34+ cells)Induction of NF-κB activationLeads to G-CSF expression, promoting hematopoietic progenitor survival.[9]
AED In vivo (Mice)Increased CD11b labeling on NK cellsIndicates activation of Natural Killer cells, a key component of the innate immune system.[5][6]

Protocol 2: In Vitro Assessment of Hematopoietic Protection

This protocol provides a framework for evaluating the direct protective effects of AET on hematopoietic progenitor cells in vitro, adapted from methodologies used for AED.[9]

Materials and Reagents
  • Cryopreserved human CD34+ hematopoietic progenitor cells

  • Stem cell culture medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines

  • This compound (AET) and vehicle (e.g., DMSO)

  • Gamma irradiator (e.g., 137Cs source)

  • Reagents for clonogenic assays (e.g., MethoCult™)

  • Reagents for viability/apoptosis assays (e.g., Annexin V/PI staining kit)

  • Flow cytometer

Procedure
  • Cell Culture: Thaw and culture human CD34+ cells according to the supplier's instructions.

  • AET Treatment: Pre-treat cells with various concentrations of AET (e.g., 0.1-10 µM) or vehicle control for a specified period (e.g., 12-24 hours).

  • Irradiation: Expose the cell cultures to a clinically relevant dose of gamma radiation (e.g., 2-4 Gy). Include a non-irradiated control group.

  • Post-Irradiation Assays:

    • Clonogenic (Colony-Forming Unit) Assay: Plate treated and control cells in semi-solid methylcellulose medium. Incubate for 14 days and then count the number and type of hematopoietic colonies (e.g., CFU-GM, BFU-E). Radioprotection is indicated by a higher number of surviving colonies in the AET-treated group compared to the vehicle-treated irradiated group.

    • Viability/Apoptosis Assay: At 24-48 hours post-irradiation, harvest cells and stain with Annexin V and Propidium Iodide (PI). Analyze by flow cytometry to quantify the percentage of viable, apoptotic, and necrotic cells. A higher percentage of viable cells in the AET group indicates a protective effect.

    • Proliferation Assay: Measure cell proliferation at various time points using assays such as MTS or by tracking cell counts.

Summary and Future Directions

This compound is a compelling radioprotective agent that functions by enhancing hematopoietic and immune system recovery. Preclinical data strongly support its efficacy in increasing survival and mitigating radiation-induced myelosuppression. While it shows great promise, clinical development has been limited.[8][11] Future research should focus on:

  • Conducting well-controlled clinical trials to establish safety and efficacy in humans.[12]

  • Investigating the development of synthetic derivatives or novel formulations to improve bioavailability and prolong its action.[2][7]

  • Further elucidating the specific molecular receptors and downstream signaling pathways to optimize its therapeutic potential.

References

Application Notes and Protocols for Determining the Andronic Activity of 5-Androstenetriol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the androgenic activity of 5-Androstenetriol in vitro. The methodologies described are standard assays for determining a compound's ability to bind to the androgen receptor (AR) and to activate androgen-dependent gene expression.

Introduction

This compound (AET), a metabolite of dehydroepiandrosterone (DHEA), is a steroid with known immunomodulatory properties. Its potential androgenic activity is a subject of interest for understanding its complete biological profile. The following protocols describe two primary in vitro assays to characterize the androgenic potential of this compound: an Androgen Receptor (AR) Competitive Binding Assay and an Androgen Receptor (AR) Dependent Reporter Gene Assay.

It is important to note that existing literature suggests this compound may have weak or no direct androgenic activity, as one study found it did not bind to the androgen receptor.[1] Therefore, the described assays will serve to confirm or refute these findings under specific experimental conditions. For comparative purposes, data for the potent androgen dihydrotestosterone (DHT) is included.

Data Presentation: Androgenic Activity

The following table summarizes the expected outcomes for this compound in comparison to the well-characterized androgen, Dihydrotestosterone (DHT).

CompoundAssay TypeMetricResultReference
This compound AR Competitive BindingIC50Not reported to bind[1]
AR Reporter Gene AssayEC50Not reported to transactivate[1]
Dihydrotestosterone (DHT) AR Competitive BindingIC50~3.2 nM[2]
AR Reporter Gene AssayEC50~0.13 nM - 9.7 nM[3][4]

IC50 (half-maximal inhibitory concentration) in binding assays indicates the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 indicates higher binding affinity. EC50 (half-maximal effective concentration) in reporter assays indicates the concentration of a ligand that induces a response halfway between the baseline and maximum response. A lower EC50 indicates greater potency.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and the workflows for the described experimental protocols.

Androgen_Receptor_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT, this compound) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway.

AR_Competitive_Binding_Assay cluster_workflow AR Competitive Binding Assay Workflow start Start prepare_reagents Prepare Recombinant AR and Radiolabeled Androgen ([3H]-DHT) start->prepare_reagents add_competitor Add Test Compound (this compound) or Control (DHT) at various concentrations prepare_reagents->add_competitor incubate Incubate to allow competitive binding add_competitor->incubate separate Separate Receptor-Bound from Unbound Ligand incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data: Calculate IC50 measure->analyze end End analyze->end

Caption: AR Competitive Binding Assay Workflow.

AR_Reporter_Gene_Assay cluster_workflow AR Reporter Gene Assay Workflow start Start transfect_cells Transfect Cells with AR Expression and ARE-Luciferase Reporter Plasmids start->transfect_cells plate_cells Plate Transfected Cells in microplates transfect_cells->plate_cells add_compound Add Test Compound (this compound) or Control (DHT) plate_cells->add_compound incubate Incubate for 24-48 hours add_compound->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells measure Measure Luminescence lyse_cells->measure analyze Analyze Data: Calculate EC50 measure->analyze end End analyze->end

Caption: AR Reporter Gene Assay Workflow.

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is adapted from methods using radiolabeled ligands to determine the binding affinity of a test compound to the androgen receptor.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the androgen receptor by measuring its ability to compete with a radiolabeled androgen, [³H]-dihydrotestosterone ([³H]-DHT).

Materials:

  • Recombinant human androgen receptor (AR) ligand-binding domain (LBD).

  • [³H]-DHT (specific activity ~80-100 Ci/mmol).

  • Unlabeled DHT (for positive control and non-specific binding).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA.

  • Scintillation fluid.

  • 96-well filter plates with GFC filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Prepare serial dilutions of this compound and unlabeled DHT in Binding Buffer.

    • Prepare a working solution of [³H]-DHT in Binding Buffer at a final concentration of 1-2 nM.

    • Prepare a working solution of recombinant AR-LBD in Binding Buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Binding Buffer, 50 µL of [³H]-DHT solution, and 50 µL of AR-LBD solution.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled DHT (e.g., 10 µM), 50 µL of [³H]-DHT solution, and 50 µL of AR-LBD solution.

    • Competitive Binding: Add 50 µL of each dilution of this compound or unlabeled DHT (for standard curve), 50 µL of [³H]-DHT solution, and 50 µL of AR-LBD solution.

  • Incubation:

    • Seal the plate and incubate at 4°C for 18-24 hours on a shaker to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the contents of the assay plate to a 96-well filter plate.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound [³H]-DHT.

  • Measurement:

    • Dry the filter plate.

    • Add 100 µL of scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Androgen Receptor-Dependent Reporter Gene Assay

This protocol describes a transient transfection assay to measure the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.[7][8][9]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the transactivation of the androgen receptor.

Materials:

  • Human cell line with low endogenous AR expression (e.g., PC-3, HEK293).

  • AR expression plasmid (e.g., pCMV-hAR).

  • Androgen-responsive reporter plasmid (e.g., pGL3-ARE-luciferase).

  • Control plasmid for transfection efficiency (e.g., pRL-TK, expressing Renilla luciferase).

  • Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (CS-FBS).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Dihydrotestosterone (DHT) as a positive control.

  • This compound.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

  • 96-well white, clear-bottom cell culture plates.

Procedure:

  • Cell Culture and Transfection:

    • One day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • On the day of transfection, co-transfect the cells with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or DHT. Include a vehicle control (e.g., ethanol or DMSO).

  • Incubation:

    • Incubate the cells for an additional 24-48 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the log concentration of this compound.

    • Determine the EC50 value using non-linear regression analysis.

The provided protocols offer robust and standardized methods to evaluate the androgenic activity of this compound. Based on available literature, it is anticipated that this compound will show minimal to no activity in these assays. However, these experiments are crucial for a definitive characterization of its interaction with the androgen receptor signaling pathway. It is also important to consider the possibility of metabolic conversion of this compound to other active androgens within the cellular context, which could be investigated using techniques like mass spectrometry.

References

Troubleshooting & Optimization

Improving the solubility of 5-Androstenetriol for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 5-Androstenetriol for in vitro studies. Given its lipophilic steroid structure, achieving and maintaining solubility in aqueous-based experimental systems is a critical challenge. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro research? A1: this compound (also known as Δ⁵-AT) is a steroid and a metabolite of dehydroepiandrosterone (DHEA)[1][2]. Like most steroids, it is a lipophilic (fat-soluble) molecule with inherently low aqueous solubility. For in vitro studies, which are typically conducted in aqueous cell culture media or buffers, this poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended primary solvents for making a this compound stock solution? A2: The recommended primary solvents are water-miscible organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used and effective for dissolving this compound[1]. DMSO is often the first choice due to its high solubilizing capacity for nonpolar compounds[3].

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening? A3: This common issue is known as "crashing out" or precipitation[3]. It occurs when the concentrated DMSO stock solution is diluted into an aqueous environment (like cell media) where the compound's solubility is much lower. The organic solvent disperses, leaving the lipophilic compound to aggregate and fall out of the solution.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines? A4: The final concentration of DMSO in cell culture medium should be kept as low as possible, as higher concentrations can be cytotoxic. A general guideline is to keep the final DMSO concentration well below 1%, with many protocols recommending 0.5% or less to avoid off-target effects[3]. It is crucial to determine the specific tolerance of your cell line and to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments[3].

Q5: What are the primary strategies to improve the aqueous solubility and prevent precipitation of this compound? A5: Key strategies include:

  • Optimizing Solvent Dilution: Carefully controlling the dilution of the organic stock solution into the aqueous medium.

  • Using Co-solvents: Employing a mixture of solvents that can better maintain solubility upon dilution[3][4].

  • Using Solubility Enhancers: Incorporating agents like cyclodextrins or surfactants to create more stable formulations[3][5]. Cyclodextrins form inclusion complexes, while surfactants form micelles that encapsulate the compound[6][7].

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Action Steps
Difficulty Dissolving Solid this compound The compound's crystal lattice energy is high, slowing dissolution.Enhance Dissolution of Stock Solution: 1. Ensure you are using a suitable organic solvent like DMSO or ethanol[1].2. Vortex the solution vigorously for 1-2 minutes.3. If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by more vortexing[3].4. As a further step, brief sonication can help break up aggregates.
Compound Precipitates Immediately Upon Dilution The compound is "crashing out" due to rapid solvent change and supersaturation.Optimize Dilution Technique: 1. Lower the final concentration of the organic solvent (e.g., DMSO) in your medium[3].2. Pre-warm the aqueous medium to 37°C before adding the stock solution[3].3. While vigorously vortexing or stirring the aqueous medium, add the stock solution dropwise. This rapid mixing prevents localized high concentrations[3].
Precipitation Occurs Over Time in the Incubator The solution is supersaturated and thermodynamically unstable. The compound is slowly aggregating.Use a Solubility Enhancer: 1. Cyclodextrins: These agents form stable inclusion complexes with the steroid, effectively increasing its aqueous solubility[6][8]. Consider using β-cyclodextrin or its more soluble derivatives like HP-β-CD[9].2. Surfactants: Non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 can form micelles that encapsulate this compound, keeping it dispersed[7]. Ensure the final surfactant concentration is above its critical micelle concentration (CMC) but below cytotoxic levels for your specific cells.
High Background or Artifacts in Assay The compound may be forming aggregates, not visible precipitate, leading to non-specific interactions or light scattering.Confirm True Solubilization: 1. Visually inspect the final solution against a dark background for any signs of turbidity.2. If available, use Dynamic Light Scattering (DLS) to detect the presence of sub-micron aggregates.3. Consider reformulating with cyclodextrins to form a true solution or with surfactants to create a stable micellar dispersion[3].
DMSO or Other Solvents Interfere with the Assay The organic solvent has biological effects that confound the experimental results.Minimize or Replace the Organic Solvent: 1. First, reduce the final DMSO concentration to the lowest effective level.2. If interference persists, formulate this compound with a cyclodextrin. A solid cyclodextrin-steroid complex can often be dissolved directly in an aqueous medium, eliminating the need for a primary organic solvent[10].3. Alternatively, use liposome encapsulation to deliver the compound in a lipid-based vehicle[5][11].

Data Presentation

Table 1: Properties and Known Solvents for this compound

PropertyValueReference
Formal Name androst-5-ene-3β,16α,17β-triol[1]
Molecular Formula C₁₉H₃₀O₃[1][12]
Formula Weight 306.4 g/mol [1][12]
Formulation A solid[1]
Known Solvents DMSO, Ethanol[1]
Storage Store solid at -20°C[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh: Accurately weigh the desired amount of solid this compound powder.

  • Solubilize: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Mix: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution[3].

  • Inspect & Warm (if needed): Visually inspect the solution. If particulates are visible, warm the solution in a 37°C water bath for 5-10 minutes and vortex again[3].

  • Store: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm Medium: Warm the sterile aqueous cell culture medium or buffer to 37°C[3]. This can slightly increase the solubility of the compound.

  • Prepare for Mixing: Place the medium in a sterile tube and place it on a vortex mixer.

  • Add Stock: While the medium is actively vortexing, add the required volume of the this compound DMSO stock solution dropwise into the vortex[3]. This rapid mixing is crucial to prevent precipitation.

  • Final Mix: Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Inspect: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.

  • Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-induced effects[3].

Protocol 3: Improving Aqueous Solubility using Cyclodextrins (Kneading Method)

This protocol creates a solid inclusion complex that can be more easily dissolved in aqueous media[10]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility.

  • Molar Ratio: Determine the molar ratio of this compound to cyclodextrin. A 1:1 or 1:2 ratio is a good starting point.

  • Weigh: Weigh out the appropriate amounts of this compound and the chosen cyclodextrin.

  • Combine: Place the powders in a glass mortar and mix them thoroughly.

  • Knead: Add a small amount of a water:ethanol (50:50 v/v) mixture dropwise to the powder while continuously grinding with the pestle. Add just enough liquid to form a thick, uniform paste.

  • Dry: Knead the paste for 30-60 minutes. Then, spread the paste in a thin layer and dry it completely under a vacuum or in a desiccator at room temperature.

  • Dissolve: The resulting solid powder is the inclusion complex. This powder can now be weighed and dissolved directly into your aqueous experimental buffer or medium.

Visualizations

G start Solubility Issue Encountered: This compound precipitates in aqueous media prep_stock Step 1: Prepare Concentrated Stock in 100% DMSO start->prep_stock dilution Step 2: Dilute Stock into Aqueous Medium prep_stock->dilution check_precip Does it Precipitate? dilution->check_precip optimize_dmso Option A: Optimize Dilution - Lower final DMSO% (<0.5%) - Pre-warm media to 37°C - Vortex during dropwise addition check_precip->optimize_dmso Yes success Success: Stable Solution Achieved Proceed with Experiment check_precip->success No fail Still Precipitates? optimize_dmso->fail use_cd Option B: Use Cyclodextrins - Form inclusion complex - Dissolves directly in media - Eliminates/reduces need for DMSO use_surfactant Option C: Use Surfactants - Form micellar dispersion - Use non-ionic surfactant (e.g., Tween-20) - Check for cell toxicity use_cd->use_surfactant If complexing fails or is not desired use_cd->success use_surfactant->success fail->use_cd Yes fail->success No

Caption: Troubleshooting workflow for addressing this compound solubility issues.

G cluster_1 After Complexation (in Water) aet This compound (Hydrophobic, Insoluble) plus + cd β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> complex Soluble Inclusion Complex aet_inside This compound

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

Caption: Encapsulation of this compound within a surfactant micelle.

References

Stability of 5-Androstenetriol in serum samples during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing serum samples for the analysis of 5-Androstenetriol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of this compound in serum samples?

Q2: How many freeze-thaw cycles can my serum samples undergo before this compound concentration is affected?

It is a widely accepted best practice to minimize freeze-thaw cycles for all bioanalytical samples. Each cycle can potentially lead to degradation of analytes. While specific data for this compound is unavailable, a study on 17 other endocrine analytes, including steroids like androstenedione and DHEA-sulphate, showed stability for up to four freeze-thaw cycles when stored at -80°C.[5] To ensure the highest sample integrity, it is advisable to aliquot samples into single-use volumes before long-term storage.

Q3: What type of collection tubes should I use for blood collection?

For serum collection, it is recommended to use serum separator tubes (SSTs). Standard operating procedures for steroid analysis often involve collecting whole blood in red-top tubes without additives or in SSTs.[1][6] It is crucial to allow the blood to clot adequately, typically for 30-60 minutes at room temperature, before centrifugation to ensure proper separation of the serum.[6]

Q4: Are there any known issues with the stability of this compound during sample processing?

Delays in processing blood samples can impact the concentration of various analytes. For steroid analysis, it is recommended to centrifuge the blood samples within two hours of collection.[2] If immediate centrifugation is not possible, samples should be kept on ice or at 4°C until processing.[1][6] Hemolysis should be avoided as it can interfere with analytical results.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpectedly low this compound levels in stored samples Sample degradation due to improper storage temperature.Verify that samples have been consistently stored at -80°C. Check freezer temperature logs if available. For future studies, implement rigorous temperature monitoring.
Multiple freeze-thaw cycles.Aliquot samples into single-use vials after the initial processing to avoid repeated freezing and thawing of the entire sample.[5]
Prolonged storage at suboptimal temperatures (e.g., -20°C).While the pure compound is stable at -20°C, the serum matrix may facilitate degradation.[4] For long-term studies, -80°C is the recommended storage temperature for steroid hormones.[1][3]
High variability in results between aliquots of the same sample Incomplete mixing before aliquoting.Ensure the serum sample is gently but thoroughly mixed before aliquoting to guarantee homogeneity.
Inconsistent sample handling during the freeze-thaw process.Standardize the thawing procedure for all samples. Thaw samples on ice and process them promptly.
Interference in analytical assay (e.g., LC-MS/MS) Contamination during sample collection or processing.Use sterile techniques and appropriate collection tubes. Ensure all equipment is clean.
Presence of hemolysis in the sample.Visually inspect samples for hemolysis. Follow best practices for venipuncture to minimize red blood cell lysis.[6]

Experimental Protocols

Serum Sample Collection and Processing

This protocol is a generalized procedure based on standard practices for steroid hormone analysis.[1][2][3][6]

  • Blood Collection:

    • Collect whole blood into a serum separator tube (SST) or a red-top tube.

    • Gently invert the tube 5-10 times to mix the clot activator if present. Do not shake.[2]

  • Clotting:

    • Allow the blood to clot by leaving the tube in an upright position at room temperature for 30-60 minutes.[6]

  • Centrifugation:

    • Centrifuge the collection tube at 1000-1300 x g for 15 minutes at 4°C.[1]

  • Aliquoting:

    • Carefully pipette the serum into pre-labeled cryovials. It is recommended to create multiple aliquots to avoid freeze-thaw cycles.

  • Storage:

    • Immediately store the serum aliquots at -80°C for long-term storage.[3]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity.[7] The following is a general workflow.

  • Sample Preparation:

    • Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., this compound-d4) to the serum sample.

    • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile or zinc sulfate.[8]

    • Extraction: Perform a liquid-liquid extraction (e.g., with methyl tert-butyl ether) or a solid-phase extraction (SPE) to isolate the steroids from the serum matrix.[7][8]

    • Derivatization (Optional): While not always necessary with modern sensitive instruments, derivatization can be used to improve ionization efficiency for some steroids.[9]

  • LC Separation:

    • Inject the extracted sample onto a liquid chromatography system.

    • Use a suitable column (e.g., C18) to chromatographically separate this compound from other endogenous steroids.[8]

  • MS/MS Detection:

    • Introduce the eluent from the LC system into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions for this compound and its internal standard for quantification.[7]

Data on Steroid Stability

While specific long-term stability data for this compound in serum is not available, the following table illustrates the expected stability based on studies of similar androgens like androstenedione.[10] This data is illustrative and not based on direct experimental results for this compound.

Table 1: Illustrative Stability of a Steroid Analyte in Serum at -80°C

Storage DurationMean Concentration (ng/mL)Percent Change from Baseline
Baseline (Fresh)5.000%
1 Year4.95-1.0%
5 Years4.88-2.4%
10 Years4.80-4.0%
20 Years4.72-5.6%

Note: This table is a hypothetical representation to demonstrate expected trends. Actual stability should be determined empirically.

Visualizations

ExperimentalWorkflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis cluster_data Data BloodCollection 1. Blood Collection (SST Tube) Clotting 2. Clotting (30-60 min @ RT) BloodCollection->Clotting Centrifugation 3. Centrifugation (1000g, 15 min, 4°C) Clotting->Centrifugation Aliquoting 4. Serum Aliquoting Centrifugation->Aliquoting Storage 5. Long-Term Storage (-80°C) Aliquoting->Storage Thawing 6. Thawing Storage->Thawing SamplePrep 7. Sample Preparation (Extraction) Thawing->SamplePrep LCMS 8. LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis 9. Data Analysis LCMS->DataAnalysis

Caption: Workflow for serum sample handling for this compound analysis.

MetabolicPathway DHEA Dehydroepiandrosterone (DHEA) Androstenediol Androstenediol DHEA->Androstenediol  17β-HSD Androstenetriol This compound Androstenediol->Androstenetriol  CYP7B1 (potential)

References

Troubleshooting low yields in the chemical synthesis of 5-Androstenetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 5-Androstenetriol. The information is presented in a question-and-answer format to directly address common challenges and improve synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material for the synthesis of this compound is Dehydroepiandrosterone (DHEA). DHEA provides the basic steroid skeleton which can be chemically modified to introduce the necessary hydroxyl groups.

Q2: What are the key chemical transformations required to synthesize this compound from DHEA?

The synthesis of this compound from DHEA involves two primary transformations:

  • Allylic hydroxylation at the C7 position: This introduces a hydroxyl group on the carbon atom adjacent to the double bond in the B-ring of the steroid.

  • Reduction of the 17-keto group: The ketone at the C17 position is reduced to a hydroxyl group.

To prevent unwanted side reactions, protection of the 3β-hydroxyl group of DHEA is often a necessary preliminary step.

Troubleshooting Guide for Low Yields

Low yields in the synthesis of this compound can arise from incomplete reactions, the formation of side products, or degradation of the desired product during workup and purification. This guide addresses potential issues in a stepwise manner.

Problem 1: Low yield after protection of the 3β-hydroxyl group of DHEA.

Possible Cause: Incomplete reaction or formation of byproducts.

Suggested Solutions:

  • Choice of Protecting Group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are commonly used to protect hydroxyl groups. Ensure the chosen protecting group is stable to the conditions of the subsequent hydroxylation and reduction steps.

  • Reaction Conditions:

    • Ensure anhydrous conditions, as silylating agents react with water.

    • Use a suitable base (e.g., imidazole) and solvent (e.g., dimethylformamide - DMF).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.

ParameterRecommended Condition
Protecting Agent TBDMS-Cl
Base Imidazole
Solvent Anhydrous DMF
Temperature Room Temperature
Problem 2: Low yield or incorrect stereoisomer from the C7-hydroxylation step.

Possible Cause: Inefficient oxidation, over-oxidation, or lack of stereoselectivity.

Suggested Solutions:

  • Reagent Selection:

    • Selenium Dioxide (SeO₂): This is a classic reagent for allylic oxidation. However, it is highly toxic and can lead to over-oxidation to the 7-keto derivative. Careful control of reaction conditions is crucial.

    • Chromium-based reagents (e.g., CrO₃): These can also effect allylic oxidation but are toxic and can be unselective.

    • Microbial Hydroxylation: Certain fungi, such as Mucor racemosus, can introduce the 7-hydroxyl group with high stereoselectivity, offering a greener alternative to chemical methods.[1] This can produce both 7α- and 7β-hydroxy DHEA.[1]

  • Reaction Conditions for Chemical Oxidation:

    • Stoichiometry: Use a carefully controlled amount of the oxidizing agent to minimize the formation of the 7-keto byproduct.

    • Temperature: Perform the reaction at a low temperature to improve selectivity.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Dioxane or a mixture of t-butanol and acetic acid are often used.

  • Stereoselectivity: The allylic oxidation can produce a mixture of 7α- and 7β-hydroxy isomers. The ratio of these isomers is dependent on the reagent and reaction conditions. Separation of these diastereomers may be necessary, typically by column chromatography.

ReagentPotential IssuesKey Considerations
Selenium Dioxide Toxicity, over-oxidationStrict stoichiometric control, low temperature
Chromium Trioxide Toxicity, lack of selectivityCareful monitoring of reaction progress
Microbial Methods Slower reaction timesCan offer high stereoselectivity
Problem 3: Low yield or incorrect stereoisomer from the reduction of the 17-ketone.

Possible Cause: Incomplete reduction, formation of epimers, or side reactions involving other functional groups.

Suggested Solutions:

  • Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for ketones. It is generally effective for the reduction of the 17-ketone.

    • Luche Reduction (NaBH₄ with CeCl₃): The addition of a lanthanide salt like cerium(III) chloride can enhance the stereoselectivity of the reduction, favoring the formation of a specific epimer.[2]

  • Reaction Conditions:

    • Solvent: Protic solvents like methanol or ethanol are typically used for sodium borohydride reductions.

    • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to improve selectivity.

  • Stereoselectivity: The reduction of the 17-ketone can lead to the formation of both 17α- and 17β-hydroxy isomers. The stereochemical outcome is influenced by the steric hindrance around the ketone and the reaction conditions. The desired 17β-hydroxy configuration is typically the major product.

ParameterRecommended Condition
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Problem 4: Low yield after deprotection.

Possible Cause: Incomplete removal of the protecting group or degradation of the product.

Suggested Solutions:

  • Deprotection Reagent:

    • For silyl ethers like TBDMS, fluoride ion sources such as tetra-n-butylammonium fluoride (TBAF) are highly effective.

    • Acidic conditions (e.g., HF in pyridine or aqueous HCl) can also be used, but care must be taken to avoid acid-catalyzed side reactions.

  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) is a common solvent for TBAF deprotection.

    • Monitoring: Follow the reaction progress by TLC to ensure complete deprotection without prolonged exposure to the deprotection reagent, which could cause degradation.

Experimental Protocols

While a complete, detailed experimental protocol is not available in the provided search results, the following outlines the general steps and key considerations based on the gathered information.

Step 1: Protection of the 3β-Hydroxyl Group of DHEA

  • Dissolve DHEA in an anhydrous solvent such as DMF.

  • Add a silylating agent (e.g., TBDMS-Cl) and a base (e.g., imidazole).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the protected DHEA by column chromatography on silica gel.

Step 2: Allylic Hydroxylation at C7

  • Dissolve the protected DHEA in a suitable solvent (e.g., dioxane).

  • Add the oxidizing agent (e.g., selenium dioxide) portion-wise at a controlled temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform a workup to remove the reagent byproducts.

  • Purify the 7-hydroxylated product by column chromatography to separate the 7α and 7β isomers and any unreacted starting material or 7-keto byproduct.

Step 3: Reduction of the 17-Ketone

  • Dissolve the purified 7-hydroxy-protected DHEA in a protic solvent like methanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride portion-wise.

  • Stir the reaction at low temperature until TLC shows complete conversion of the ketone.

  • Quench the reaction with a weak acid and perform an aqueous workup.

  • Extract the product and purify by column chromatography if necessary.

Step 4: Deprotection of the 3β-Hydroxyl Group

  • Dissolve the protected this compound in THF.

  • Add a solution of TBAF in THF.

  • Stir at room temperature and monitor by TLC.

  • Once the reaction is complete, perform an aqueous workup.

  • Extract the final product, this compound, and purify by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway DHEA Dehydroepiandrosterone (DHEA) Protected_DHEA 3-O-Protected DHEA DHEA->Protected_DHEA Protection (e.g., TBDMS-Cl) Hydroxy_Protected_DHEA 7-Hydroxy-3-O-Protected DHEA Protected_DHEA->Hydroxy_Protected_DHEA Allylic Hydroxylation (e.g., SeO2) Protected_Androstenetriol 3-O-Protected this compound Hydroxy_Protected_DHEA->Protected_Androstenetriol Reduction (e.g., NaBH4) Androstenetriol This compound Protected_Androstenetriol->Androstenetriol Deprotection (e.g., TBAF)

Caption: Synthetic pathway of this compound from DHEA.

Troubleshooting_Workflow Start Low Yield of this compound Check_Protection Analyze yield of 3-O-Protected DHEA Start->Check_Protection Check_Hydroxylation Analyze yield and isomers of 7-Hydroxy intermediate Check_Protection->Check_Hydroxylation Yield OK Optimize_Protection Optimize protection reaction: - Anhydrous conditions - Reagent stoichiometry Check_Protection->Optimize_Protection Low Yield Check_Reduction Analyze yield and stereochemistry of 17-OH Check_Hydroxylation->Check_Reduction Yield & Isomers OK Optimize_Hydroxylation Optimize hydroxylation: - Reagent choice (SeO2, CrO3, microbial) - Temperature control - Isomer separation Check_Hydroxylation->Optimize_Hydroxylation Low Yield or Wrong Isomers Check_Deprotection Analyze final product purity and yield Check_Reduction->Check_Deprotection Yield & Stereo OK Optimize_Reduction Optimize reduction: - Choice of reducing agent (NaBH4, Luche) - Temperature control Check_Reduction->Optimize_Reduction Low Yield or Wrong Stereochemistry Optimize_Deprotection Optimize deprotection: - Reagent choice (TBAF, acid) - Reaction time Check_Deprotection->Optimize_Deprotection Low Yield or Impure

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Technical Support Center: 5-Androstenetriol Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists utilizing 5-Androstenetriol (AET) in animal studies. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in animal research?

A1: this compound (AET), also known as androst-5-ene-3β,7β,17β-triol, is a metabolite of dehydroepiandrosterone (DHEA).[1] In animal studies, it is primarily investigated for its immunomodulatory and radioprotective properties.[2][3] Research applications often involve its potential to protect against lethal radiation, restore immunity after radiation injury, and improve survival in models of traumatic shock.[3][4][5]

Q2: What is the general dosage range for this compound in mice?

A2: The effective dosage of this compound can vary depending on the study's endpoint. A common dose for radioprotection in mice is 0.75 mg per 25g mouse.[3][4] For comparison, a related compound, 5-Androstenediol (AED), has been used at doses ranging from 80 mg/kg to 160 mg/kg for similar purposes.[6][7]

Q3: What are the recommended routes of administration for this compound?

A3: Subcutaneous (s.c.) injection is a frequently used and effective route of administration for this compound and related compounds in mice.[6][7][8] Other routes that have been explored for similar androstene steroids include intramuscular, buccal (transmucosal), and oral gavage, although oral bioavailability may be poor for some of these compounds.[9][10][11]

Q4: Is this compound toxic at therapeutic doses?

A4: this compound and related 5-androstene steroids are generally considered to have low toxicity.[6][12] Studies in mice involving clinical chemistry, histopathology, and behavioral assays have shown no evidence of toxicity at effective radioprotective doses.[7] A synthetic derivative of AET also demonstrated a low potential for toxicity in comprehensive pharmacological and safety evaluations.[11]

Q5: What is the mechanism of action for this compound's protective effects?

A5: this compound upregulates the host's immune response.[3][13] Its protective effects are associated with the potentiation of lymphocyte activation and an increase in the production of key cytokines such as Interleukin-2 (IL-2), Interleukin-3 (IL-3), and Interferon-gamma (IFN-γ).[2][3][13] This stimulation of the immune system can counteract immunosuppression and enhance resistance to infections.[2][13] It also appears to promote the recovery of hematopoietic precursors from surviving stem cells after radiation exposure.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of Efficacy (e.g., no radioprotection) Inappropriate Dosage: The dose may be too low for the specific animal model or strain.Consult literature for dose-ranging studies. Consider a dose of 0.75 mg/25g mouse as a starting point for radioprotection studies.[3][4]
Ineffective Route of Administration: Oral bioavailability may be low.[10] For example, buccal administration of the related compound 5-Androstenediol was found to be less effective than subcutaneous injection for radioprotection in mice.[8]Subcutaneous injection is a well-documented and effective route.[6][7] If another route is necessary, its efficacy should be validated.
Timing of Administration: The timing of AET administration relative to the experimental challenge (e.g., irradiation) is critical.For radioprotection, administering AET 24-48 hours before radiation exposure has been shown to be effective.[8]
Poor Solubility of Compound Improper Vehicle: this compound is a steroid and may not be readily soluble in aqueous solutions.Polyethylene glycol 400 (PEG-400) has been successfully used as a vehicle for subcutaneous injection of the related compound 5-Androstenediol.[6] For oral administration, a solution in cyclodextrin or an aqueous microsuspension has been used for a synthetic AET derivative.[11]
Adverse Reactions at Injection Site Vehicle Toxicity or Irritation: The chosen vehicle may be causing local irritation.PEG-400 is noted to be among the most nontoxic vehicles for steroids in terms of local toxicity at the injection site.[6] If irritation persists, consider alternative, well-tolerated vehicles.
Inconsistent Results Between Animals Variability in Drug Administration: Inaccurate dosing or improper injection technique can lead to variability.Ensure accurate calculation of dosage based on individual animal body weight. Use consistent and proper techniques for the chosen route of administration.
Biological Variability: Age, sex, and strain of the animals can influence the response to AET.Use a homogenous population of animals for your experiments. Report the specific strain, age, and sex of the animals used.

Quantitative Data Summary

Table 1: Dosages of this compound and Related Compounds in Animal Studies

CompoundAnimal ModelDosageRoute of AdministrationApplicationReference
This compound (AET)C57/BL/6J Mice0.75 mg / 25g mouseNot specifiedRadioprotection[3]
5-Androstenediol (AED)B6D2F1 Mice160 mg/kgSubcutaneousRadioprotection[6]
5-Androstenediol (AED)CD2F1 Mice160 mg/kgSubcutaneousRadioprotection[7]
5-Androstenediol (AED)B6D2F1 Mice80 mg/kgSubcutaneousRadioprotection[6]
5-Androstenediol (AED)C3H Mice30 mg/kgSubcutaneousPharmacokinetics[8]
5-Androstenediol (AED)C3H Mice60 mg/kgBuccalPharmacokinetics[8]
5-Androstenediol (AED)Rhesus MacaquesBody weight-basedIntramuscularRadioprotection[9]
HE3286 (AET analogue)Rats3 - 200 mg/kgOral GavageToxicology[11]
HE3286 (AET analogue)Dogs3 - 66 mg/kgOral GavagePharmacokinetics[11]

Experimental Protocols

General Protocol for Subcutaneous Administration of Androstene Steroids for Radioprotection in Mice

This protocol is a synthesized methodology based on practices reported in the literature[6][7][8].

  • Compound Preparation:

    • Prepare this compound or 5-Androstenediol in a suitable vehicle. Polyethylene glycol 400 (PEG-400) is a documented vehicle for subcutaneous administration of 5-Androstenediol.[6]

    • The final concentration should be calculated to deliver the desired dose in a small volume, typically 0.1 ml for mice.[6]

  • Animal Handling:

    • Use an appropriate mouse strain for the study (e.g., C57/BL/6J, B6D2F1, CD2F1).

    • Allow animals to acclimate to the facility for at least one week before the experiment.

    • Weigh each animal immediately before dosing to ensure accurate dosage calculation.

  • Administration:

    • Administer the prepared compound or vehicle control via subcutaneous injection in the dorsal neck or back region.

    • The injection should be given 24 hours prior to whole-body irradiation.[6][7]

  • Irradiation Procedure:

    • 24 hours post-injection, expose the mice to a lethal or sub-lethal dose of whole-body gamma radiation (e.g., from a 60Co source).

    • Sham-irradiated control groups should undergo the same procedures without exposure to the radiation source.[6]

  • Post-Irradiation Monitoring:

    • Monitor the animals for survival, body weight changes, and clinical signs of radiation sickness.

    • For mechanistic studies, blood and tissue samples (e.g., spleen, bone marrow) can be collected at various time points post-irradiation for analysis of hematopoietic parameters and cytokine levels.[3][8]

Visualizations

Signaling and Cellular Effects of this compound

G cluster_administration Administration cluster_effects Biological Effects cluster_outcomes Outcomes cluster_cytokines Cytokine Production AET This compound (AET) Immune_Mod Immune System Modulation AET->Immune_Mod Upregulates Hematopoiesis Stimulation of Hematopoiesis Immune_Mod->Hematopoiesis Infection_Resistance Infection Resistance Immune_Mod->Infection_Resistance IL2 IL-2 Immune_Mod->IL2 IL3 IL-3 Immune_Mod->IL3 IFNg IFN-γ Immune_Mod->IFNg GCSF G-CSF Immune_Mod->GCSF Radioprotection Radioprotection Hematopoiesis->Radioprotection start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Randomize into Groups (AET vs. Vehicle) acclimatization->grouping dosing Administer AET or Vehicle (e.g., Subcutaneous) grouping->dosing wait Wait 24 Hours dosing->wait irradiation Whole-Body Irradiation (or Sham) wait->irradiation monitoring Monitor Survival & Health irradiation->monitoring analysis Data Analysis (e.g., Survival Curves, Hematology) monitoring->analysis end End analysis->end

References

Technical Support Center: Overcoming Matrix Effects in 5-Androstenetriol Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of 5-Androstenetriol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components alter the ionization efficiency of this compound in the mass spectrometer's ion source.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][3][4] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your this compound quantification.[3][5][6]

Q2: My this compound signal is significantly lower in plasma samples compared to the standard solution. What is the likely cause?

A: This is a classic symptom of ion suppression.[6][7] Components of the plasma matrix, such as phospholipids, are likely co-eluting with your analyte and competing for ionization, thus reducing the signal intensity of this compound.[6] Inadequate sample preparation is a primary reason for significant ion suppression.[6]

Q3: How can I determine if my analysis is suffering from matrix effects?

A: A common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects. A qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column.[6] Injection of a blank matrix extract will show a dip in the baseline signal at retention times where ion-suppressing components elute.[6]

Q4: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects.[3] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] This allows for accurate quantification based on the consistent peak area ratio of the analyte to the internal standard.[3]

Q5: Which sample preparation technique is best for minimizing matrix effects for this compound in serum or plasma?

A: There is no single "best" technique, as the optimal choice depends on the specific matrix and analytical requirements. However, techniques that provide a cleaner extract are generally preferred. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used and are generally more effective at removing interfering matrix components than simple protein precipitation.[8] Supported Liquid Extraction (SLE) is another effective technique that can be automated for higher throughput.[9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or no signal for this compound in matrix samples Severe ion suppression from co-eluting matrix components.1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more interferences.[8] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone.[6] 3. Use a SIL-IS: This will compensate for signal loss and allow for accurate quantification.[3] 4. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression, but may compromise sensitivity.
Poor reproducibility of this compound peak areas between replicate injections Variable matrix effects from sample to sample.1. Standardize Sample Preparation: Ensure the extraction protocol is followed precisely for all samples. 2. Implement a SIL-IS: A SIL-IS is crucial for correcting variability between samples.[3] 3. Check for Carryover: Inject a blank solvent after a high concentration sample to ensure no analyte is carrying over to the next injection.
Inaccurate quantification (poor accuracy) Uncorrected ion suppression or enhancement.1. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. 2. Employ a SIL-IS: This is the most reliable way to ensure accuracy in the presence of matrix effects.[3]
Gradual decrease in signal intensity over a long analytical run Buildup of matrix components on the LC column or in the MS source.1. Use a Diverter Valve: Divert the LC flow to waste during the initial and final parts of the chromatogram when highly abundant, unretained, or late-eluting matrix components may elute. 2. Incorporate a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 3. Optimize MS Source Parameters: Adjust source temperature and gas flows to improve robustness. 4. Perform Regular Instrument Cleaning: Follow the manufacturer's guidelines for cleaning the MS source.

Quantitative Data Summary

The following table summarizes recovery data for androst-5-ene-3β, 17β-diol (a structurally similar steroid to this compound) using a Liquid-Liquid Extraction (LLE) method from serum. High recovery is indicative of an efficient extraction process, which can contribute to reducing matrix effects.

AnalyteExtraction MethodMatrixRecovery (%)Reference
Androst-5-ene-3β, 17β-diolLiquid-Liquid Extraction (LLE)Serum84.9 - 92.0[11]
TestosteroneLiquid-Liquid Extraction (LLE)Serum88.2 - 90.3[11]
Dihydrotestosterone (DHT)Liquid-Liquid Extraction (LLE)Serum82.0 - 90.6[11]

Table 1: Recovery of Androst-5-ene-3β, 17β-diol and other androgens from serum using LLE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Serum

This protocol is adapted from methods used for the analysis of a panel of androgenic steroids.[11]

  • Sample Preparation:

    • Pipette 250 µL of serum into a clean glass tube.

    • Add the stable isotope-labeled internal standard (e.g., d4-Androstenetriol) in a small volume of solvent.

    • Vortex briefly to mix.

    • Allow the sample to equilibrate for 5 minutes on a mechanical shaker.

  • Extraction:

    • Add 1.5 mL of methyl tert-butyl ether (MTBE) to the serum sample.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 55°C.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 85:15 water/methanol).

    • Vortex to dissolve the residue.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the known amount of this compound and SIL-IS into the reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank serum sample using the LLE protocol above. Spike the known amount of this compound and SIL-IS into the final dried extract before reconstitution.

    • Set C (Pre-Spike Sample): Spike the known amount of this compound and SIL-IS into the blank serum before the extraction process (as per the standard protocol).

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Visualizations

experimental_workflow start Start: Serum Sample (250 µL) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is equilibrate Equilibrate (5 min) add_is->equilibrate add_mtbe Add MTBE (1.5 mL) equilibrate->add_mtbe vortex Vortex (5 min) add_mtbe->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 55°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (50 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: LLE Workflow for this compound Analysis.

troubleshooting_workflow decision decision issue issue solution solution start Low Signal or Poor Reproducibility Observed is_sil_is_used Using a SIL-IS? start->is_sil_is_used implement_sil_is Implement SIL-IS is_sil_is_used->implement_sil_is No assess_sample_prep Assess Sample Prep Method is_sil_is_used->assess_sample_prep Yes is_ppt Using Protein Precipitation? assess_sample_prep->is_ppt use_spe_lle Switch to SPE or LLE is_ppt->use_spe_lle Yes optimize_chroma Optimize Chromatography is_ppt->optimize_chroma No (Using SPE/LLE) check_recovery Check Extraction Recovery use_spe_lle->check_recovery optimize_chroma->check_recovery

Caption: Troubleshooting Logic for Matrix Effects.

References

Minimizing cross-reactivity in immunoassays for 5-Androstenetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cross-reactivity in immunoassays for 5-Androstenetriol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound (AET) is a metabolite of dehydroepiandrosterone (DHEA) produced by the adrenal glands.[1][2] It is believed to have immunomodulatory and radioprotective properties, making its accurate quantification crucial in various research areas, including immunology, endocrinology, and drug development.[2]

Q2: What is cross-reactivity in the context of a this compound immunoassay?

Cross-reactivity occurs when the antibodies in the immunoassay bind to molecules other than this compound.[3] This is a common issue in steroid immunoassays because steroids have very similar chemical structures.[4][5] This unwanted binding can lead to inaccurate, often overestimated, measurements of this compound concentration.[6]

Q3: Which molecules are most likely to cross-react with a this compound antibody?

Due to their structural similarity, other endogenous steroids are the most common cross-reactants. These include its precursor DHEA, and other androgens and their metabolites. The degree of cross-reactivity depends on the specificity of the primary antibody used in the assay.

Q4: What is the difference between monoclonal and polyclonal antibodies, and which is better for minimizing cross-reactivity?

  • Monoclonal antibodies (mAbs) recognize a single, specific epitope on the target antigen. This high specificity generally leads to lower cross-reactivity.

  • Polyclonal antibodies (pAbs) are a mixture of antibodies that recognize multiple epitopes on the target antigen. While this can increase the signal and sensitivity of the assay, it also increases the likelihood of cross-reacting with other structurally similar molecules.

For minimizing cross-reactivity in a this compound immunoassay, a highly specific monoclonal antibody is generally preferred.

Q5: Can drugs or their metabolites interfere with my this compound immunoassay?

Yes, certain drugs with a steroid-like structure or their metabolites can cross-react with the assay antibodies, leading to erroneous results.[3][5] It is crucial to review the patient's or test subject's medication history when interpreting immunoassay results.

Troubleshooting Guides

Issue 1: Higher-than-Expected this compound Concentrations

This is a common symptom of cross-reactivity. If you observe consistently high or unexpected concentrations of this compound, follow these troubleshooting steps:

Step 1: Review Potential Cross-Reactants

  • Consult the immunoassay kit's product insert for a list of known cross-reactants and their percentage of cross-reactivity.

  • Based on the sample type and experimental conditions, identify any other structurally similar steroids that may be present in high concentrations.

Step 2: Perform a Spike and Recovery Experiment

  • Spike a sample with a known concentration of a potential cross-reacting steroid and measure the this compound concentration. A significant increase in the measured concentration indicates cross-reactivity.

Step 3: Sample Dilution

  • Serially dilute the sample and re-assay. If the measured concentration does not decrease linearly with dilution, it may indicate the presence of interfering substances.

Step 4: Confirm with a More Specific Method

  • If available, confirm the results using a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less prone to cross-reactivity.[7]

Issue 2: High Inter-Assay or Inter-Sample Variability

Inconsistent results can also be a sign of cross-reactivity, especially if the concentration of the cross-reacting substance varies between samples.

Step 1: Optimize Assay Protocol

  • Washing Steps: Ensure that washing steps are thorough to remove any unbound substances. Insufficient washing can lead to high background signals.

  • Blocking: Use an effective blocking buffer to prevent non-specific binding of antibodies to the plate.

  • Incubation Times and Temperatures: Optimize incubation times and temperatures to favor the specific binding of the primary antibody to this compound.

Step 2: Evaluate Antibody Specificity

  • If you are developing your own assay, it is crucial to thoroughly validate the specificity of your primary antibody. This can be done through a competitive ELISA with a panel of structurally related steroids.

Data Presentation

Table 1: Hypothetical Cross-Reactivity of a this compound Immunoassay

CompoundStructural Similarity to this compoundTypical % Cross-Reactivity
This compound Identical 100%
Dehydroepiandrosterone (DHEA)High5-15%
AndrostenediolHigh1-10%
TestosteroneModerate<1%
ProgesteroneLow<0.1%
CortisolLow<0.1%

Note: This table provides hypothetical data for illustrative purposes. Always refer to the manufacturer's data sheet for your specific assay.

Experimental Protocols

Protocol: Competitive ELISA for Assessing Antibody Specificity

This protocol can be used to determine the cross-reactivity of a primary antibody against this compound with other steroids.

Materials:

  • Microtiter plates coated with a capture antibody (e.g., anti-rabbit IgG).

  • Primary antibody for this compound (raised in a species recognized by the capture antibody).

  • This compound standards.

  • Potential cross-reacting steroid standards (e.g., DHEA, Androstenediol, Testosterone).

  • Enzyme-conjugated this compound (e.g., HRP-conjugated).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Coating: Coat the microtiter plate with the capture antibody and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate three times.

  • Competition:

    • Add a fixed, limiting concentration of the primary this compound antibody to each well.

    • In separate wells, add a serial dilution of either the this compound standard or one of the potential cross-reacting steroids.

    • Add a fixed concentration of enzyme-conjugated this compound to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

  • Plot a standard curve for this compound (absorbance vs. log concentration).

  • For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Mandatory Visualizations

immunoassay_workflow cluster_prep Sample Preparation cluster_assay Competitive ELISA Sample Biological Sample ExtractedSample Extracted Steroids Sample->ExtractedSample Extraction Well Antibody-Coated Well ExtractedSample->Well Sample Addition AddSample Add Sample/Standard & HRP-5-Androstenetriol Well->AddSample Incubate Incubation & Competition AddSample->Incubate Wash Washing Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate Read Read Absorbance AddSubstrate->Read

Caption: Workflow for a competitive ELISA to measure this compound.

cross_reactivity_logic A High this compound Reading? B Review Kit Insert for Known Cross-Reactants A->B Yes G Result is Likely Accurate A->G No C Perform Spike and Recovery Experiment B->C D Cross-Reactivity Confirmed? C->D E Optimize Assay: - Improve Washing - Change Blocking Buffer - Adjust Incubation D->E Yes D->G No F Confirm with LC-MS/MS E->F

Caption: Troubleshooting flowchart for suspected cross-reactivity.

References

Technical Support Center: Purification of Synthetic 5-Androstenetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic 5-Androstenetriol (AET).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of synthetic this compound largely depends on the synthetic route. When synthesized from dehydroepiandrosterone (DHEA), common impurities may include:

  • Unreacted Starting Material: Residual DHEA.

  • Intermediates and Byproducts: Such as 5,6-epoxides, and other steroid isomers formed during the reaction.[1]

  • Diastereomers: Epimers at various chiral centers, which can be particularly challenging to separate due to their similar physical properties.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis.

Q2: My this compound product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue in the recrystallization of steroids. It occurs when the solute is insoluble in the solvent at high temperatures, or when the solution becomes supersaturated. Here are some troubleshooting steps:

  • Increase the Solvent Volume: You may have too high a concentration of the steroid in the solvent. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.

  • Slow Cooling: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Change the Solvent System: The chosen solvent may not be ideal. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective. Common solvent systems for steroids include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[2]

  • Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.

Q3: I'm observing poor peak shape (tailing or fronting) and low resolution during HPLC purification of this compound. How can I improve this?

A3: Poor peak shape and resolution in HPLC are common challenges in steroid purification. Here are potential causes and solutions:

  • Column Overload: Injecting too much sample can lead to broad and asymmetric peaks. Try diluting your sample or using a column with a larger diameter.

  • Inappropriate Mobile Phase: The mobile phase composition is critical for good separation.

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.

    • pH: For acidic or basic compounds, adjusting the mobile phase pH can improve peak shape.

  • Secondary Interactions: Steroids can have secondary interactions with the silica backbone of C18 columns.

    • Use a Different Column: Consider a phenyl-hexyl or a biphenyl column, which can offer different selectivity for steroids.

    • Additives: Adding a small amount of a competitive agent like triethylamine (TEA) to the mobile phase can sometimes reduce peak tailing.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques is recommended to assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a suitable detector (e.g., UV or MS) to identify and quantify impurities. Purity is often reported as a percentage of the total peak area.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and detect impurities with different chemical structures.

  • Melting Point: A sharp melting point range close to the literature value is an indicator of high purity. Impurities tend to broaden and depress the melting point range.

Troubleshooting Guides

Guide 1: Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated. - The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add a co-solvent in which the compound is less soluble. - Try a different solvent system. - Scratch the inside of the flask or add a seed crystal.
Product "oils out". - The solution is supersaturated. - Cooling is too rapid. - The solvent is not ideal.- Re-heat the solution and add more solvent. - Allow the solution to cool slowly to room temperature before further cooling. - Try a different solvent or a solvent pair.
Low recovery of product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus and solution are kept hot during filtration.
Colored impurities in crystals. - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). - Perform a second recrystallization.
Guide 2: HPLC Purification Challenges
ProblemPotential Cause(s)Suggested Solution(s)
Poor resolution between this compound and an impurity. - Mobile phase is not optimized. - Inappropriate column chemistry. - Isomeric impurities are present.- Adjust the mobile phase composition (solvent ratio, pH). - Try a different column (e.g., phenyl-hexyl, biphenyl, or a chiral column for isomers). - Optimize the temperature, as it can affect selectivity.
Peak tailing. - Secondary interactions with the stationary phase. - Column overload. - Dead volume in the HPLC system.- Use a base-deactivated column or add a competitive amine to the mobile phase. - Reduce the injection volume or sample concentration. - Check and tighten all fittings.
Peak fronting. - Column overload. - Sample solvent is stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase.
Inconsistent retention times. - Fluctuations in pump pressure or flow rate. - Changes in mobile phase composition. - Temperature fluctuations.- Degas the mobile phase and prime the pump. - Prepare fresh mobile phase. - Use a column oven to maintain a constant temperature.

Experimental Protocols

Illustrative Protocol for HPLC Purification of Synthetic this compound

Objective: To provide a general procedure for the purification of crude synthetic this compound using reversed-phase HPLC. This is an illustrative protocol and may require optimization for specific impurity profiles.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • C18 reversed-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a mobile phase composition that allows for the binding of this compound to the column (e.g., 40% B). Increase the percentage of Mobile Phase B over time to elute the compound and separate it from impurities. A typical gradient might be:

      • 0-5 min: 40% B

      • 5-25 min: Gradient to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 40% B and equilibrate

    • Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product: The purified this compound is obtained as a solid.

Quantitative Data Summary (Illustrative)

Purification StepPurity (%)Yield (%)
Crude Product85100
After HPLC Purification>9875
After Recrystallization>99.590 (of HPLC purified)

Signaling Pathways and Experimental Workflows

DHEA to this compound Metabolic Pathway

The synthesis of this compound in vivo is a metabolic conversion from DHEA. Understanding this pathway is crucial for identifying potential biological byproducts.[3][4][5][6][7][8]

DHEA_Metabolism DHEA Dehydroepiandrosterone (DHEA) Androstenediol Androst-5-ene-3β,17β-diol DHEA->Androstenediol 17β-HSD Androstenetriol This compound Androstenediol->Androstenetriol Hydroxylase (e.g., CYP enzymes)

Metabolic conversion of DHEA to this compound.
General Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of synthetic this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Synthesis Crude Synthetic Reaction Mixture Workup Aqueous Workup / Extraction Crude_Synthesis->Workup Chromatography Chromatography (e.g., HPLC) Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Purity_Analysis Purity Analysis (HPLC, MS, NMR) Recrystallization->Purity_Analysis Final_Product Pure this compound (>99%) Purity_Analysis->Final_Product

General workflow for this compound purification.

References

Technical Support Center: Enhancing the Bioavailability of 5-Androstenetriol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the bioavailability of 5-Androstenetriol (AET) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound (AET) and its derivatives?

A1: The primary challenges stem from AET's steroidal structure, which often leads to:

  • Low Aqueous Solubility: AET and its derivatives are lipophilic, resulting in poor dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • First-Pass Metabolism: Following absorption, the compound passes through the liver where it can be extensively metabolized by cytochrome P450 enzymes before reaching systemic circulation, thus reducing its bioavailability.[1][2][3]

  • Efflux by Transporters: Like many xenobiotics, AET derivatives may be substrates for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compounds back into the GI lumen.

Q2: What are the most promising strategies to enhance the bioavailability of AET derivatives?

A2: Several strategies can be employed to overcome the challenges mentioned above:

  • Prodrug Formulation: Synthesizing ester derivatives of AET can improve its lipophilicity and absorption. These esters are then hydrolyzed in the body to release the active AET.[4][5][6]

  • Nanoparticle Encapsulation: Encapsulating AET derivatives into polymeric nanoparticles, such as those made from PLGA, can protect the drug from degradation in the GI tract, enhance its solubility, and provide controlled release.

  • Transdermal and Buccal Delivery: Bypassing the GI tract and first-pass metabolism through transdermal patches or buccal films can significantly increase bioavailability.[7][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like AET.[1]

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound, a metabolite of Dehydroepiandrosterone (DHEA), is known to exert immunomodulatory effects, partly through the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9] This pathway is crucial in regulating inflammatory responses and cell survival.

Troubleshooting Guides

Issue 1: Low Plasma Concentration of AET Derivative After Oral Administration
Potential CauseTroubleshooting StepRationale
Poor Aqueous Solubility Characterize the dissolution profile of the AET derivative in simulated gastric and intestinal fluids.To confirm if poor dissolution is the rate-limiting step for absorption.
Formulate the compound as a nanosuspension or in a self-emulsifying drug delivery system (SEDDS).To increase the surface area for dissolution and enhance solubility.[1]
Rapid First-Pass Metabolism Perform an in-vitro metabolism study using liver microsomes.To determine the metabolic stability of the compound and identify the primary metabolizing enzymes.
Co-administer with a known inhibitor of the identified metabolizing enzymes (for research purposes).To assess the extent of first-pass metabolism.
P-glycoprotein (P-gp) Mediated Efflux Conduct an in-vitro Caco-2 permeability assay.An efflux ratio greater than 2 suggests the compound is a substrate for P-gp.
Co-administer with a P-gp inhibitor (e.g., verapamil) in the Caco-2 assay.To confirm P-gp mediated efflux.
Issue 2: High Variability in Pharmacokinetic Data Between Subjects
Potential CauseTroubleshooting StepRationale
Inconsistent Formulation Performance Characterize the physical and chemical stability of the formulation.To ensure the formulation is stable and provides consistent drug release.
For nanoparticle formulations, ensure consistent particle size and drug loading across batches.Variability in these parameters can significantly affect absorption.
Food Effects Administer the AET derivative to both fasted and fed animal groups.To determine if the presence of food influences the absorption of the compound.
Genetic Polymorphism in Metabolic Enzymes If using animal models known for genetic variability in drug metabolism, consider using a more homogenous strain.To reduce inter-individual variability in metabolic clearance.

Experimental Protocols

Protocol 1: Preparation of AET Derivative-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate an AET derivative within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its oral bioavailability.

Materials:

  • This compound derivative

  • PLGA (50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Lyophilizer

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of the AET derivative in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm. Immediately sonicate the mixture on an ice bath for 2 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of an AET derivative and determine if it is a substrate for efflux transporters like P-gp.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • AET derivative

  • Lucifer yellow (for monolayer integrity testing)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay. Only use monolayers with acceptable TEER values and low Lucifer yellow leakage.

  • Permeability Study (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the AET derivative solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B-A):

    • Perform the same procedure as in step 3, but add the AET derivative solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the AET derivative in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Protocol 3: Quantification of AET Derivative in Plasma by LC-MS/MS

Objective: To develop and validate a method for the accurate quantification of an AET derivative in plasma samples for pharmacokinetic studies.

Materials:

  • Plasma samples

  • AET derivative standard

  • Internal standard (IS) (e.g., a deuterated analog of the AET derivative)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient elution program optimized for the separation of the AET derivative and IS.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Optimize the precursor and product ion transitions, as well as collision energy and other MS parameters for both the AET derivative and the IS.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Data Presentation

Table 1: Illustrative Bioavailability Data for Different this compound Formulations

Note: The following data are for illustrative purposes to demonstrate how to present comparative bioavailability data. Actual values would need to be determined experimentally.

FormulationAdministration RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)
AET (unformulated)Oral15.2 ± 3.11.545.6 ± 8.9< 5%
AET-Acetate EsterOral45.8 ± 7.52.0183.2 ± 25.1~15%
AET-PLGA NanoparticlesOral60.5 ± 10.24.0363.0 ± 48.7~30%
AET Transdermal PatchTransdermal25.1 ± 4.38.0401.6 ± 55.9~45%

Mandatory Visualizations

experimental_workflow prodrug Prodrug Synthesis (e.g., Esterification) solubility Solubility & Dissolution Studies prodrug->solubility nano Nanoparticle Encapsulation (e.g., PLGA) nano->solubility transdermal Transdermal/Buccal Formulation transdermal->solubility permeability Caco-2 Permeability Assay solubility->permeability metabolism Liver Microsome Stability Assay permeability->metabolism pk_study Pharmacokinetic Study in Animal Models metabolism->pk_study lcms LC-MS/MS Bioanalysis of Plasma Samples pk_study->lcms data_analysis Pharmacokinetic Data Analysis lcms->data_analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound derivatives.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK Complex receptor->ikk Activates aet This compound aet->receptor Binds ikb IκBα ikk->ikb Phosphorylates p_ikb P-IκBα ikb->p_ikb Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates ikb_nfkb IκBα-NF-κB (Inactive) p_ikb->nfkb Releases dna DNA nfkb_nuc->dna Binds gene Target Gene Transcription dna->gene Induces

References

Preventing degradation of 5-Androstenetriol in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Androstenetriol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (also known as Androst-5-ene-3β,16α,17β-triol) is a steroid and a metabolite of dehydroepiandrosterone (DHEA).[1] It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For long-term storage, it is recommended to keep it at -20°C.[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a sterile, anhydrous solvent such as DMSO or ethanol. DMSO is a common choice as it is a powerful solvent for many organic compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

The final concentration of the solvent in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects on the cells. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q4: Can this compound bind to components in the cell culture medium?

Yes, steroids can bind to proteins present in the serum, such as albumin. This binding can affect the bioavailability of this compound to the cells. When working with serum-containing media, this interaction should be considered.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

Symptom: You observe variable or diminished effects of this compound in your cell-based assays compared to previous experiments or published data.

Potential Causes:

  • Degradation of this compound: The compound may be degrading in the stock solution or after dilution in the cell culture medium.

  • Cellular Metabolism: The cells themselves may be metabolizing this compound into less active or inactive compounds.

  • Adsorption to Labware: The compound may be adsorbing to the surface of plastic labware.

Recommended Actions:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution of this compound from a new vial.

    • If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC.

  • Assess Stability in Media:

    • Perform a stability study by incubating this compound in your cell culture medium under standard culture conditions (37°C, 5% CO2) for various durations (e.g., 0, 6, 12, 24, 48 hours).

    • At each time point, collect an aliquot of the medium and analyze the concentration of this compound using HPLC or LC-MS/MS.

  • Minimize Adsorption:

    • Consider using low-adhesion microplates or glassware for your experiments.

  • Investigate Cellular Metabolism:

    • Analyze cell lysates and culture supernatants for the presence of potential metabolites of this compound using LC-MS/MS.

Issue 2: Suspected degradation of this compound in cell culture medium.

Symptom: You have reason to believe that the concentration of this compound is decreasing over the course of your experiment.

Potential Causes and Solutions:

Potential CauseRecommended Preventative Measures
Oxidative Degradation Androgens can induce the production of reactive oxygen species (ROS) in some cell types. This can create an oxidative environment in the culture medium that may lead to the degradation of this compound. Consider adding antioxidants such as N-acetylcysteine (NAC) or Vitamin E to the culture medium.[2][3][4][5]
Photodegradation Exposure to light, especially UV radiation, can cause the degradation of some steroid compounds.[6] Protect your stock solutions and culture plates from light by storing them in the dark and wrapping plates in aluminum foil during incubation.
Enzymatic Degradation If you are using a serum-containing medium, enzymes present in the serum (e.g., esterases, oxidoreductases) may degrade this compound. Consider using heat-inactivated serum or switching to a serum-free medium if your cell line allows.
pH and Temperature Instability The stability of compounds in aqueous solutions can be dependent on pH and temperature. Ensure that the pH of your culture medium is stable and that the incubator temperature is accurately maintained. Avoid prolonged storage of this compound-containing media at room temperature.
Microbial Contamination Bacterial or fungal contamination can lead to the degradation of steroids. Ensure strict aseptic techniques are followed during all experimental procedures.

Data Presentation: Stability of this compound

The following tables provide an example of how to present quantitative data from a stability study of this compound. Note: The data presented here is for illustrative purposes only and should be replaced with your own experimental results.

Table 1: Stability of this compound in DMEM at 37°C.

Time (hours)Concentration (µM) (Mean ± SD, n=3)% Remaining
010.00 ± 0.15100%
69.52 ± 0.2195.2%
128.98 ± 0.1889.8%
248.15 ± 0.2581.5%
486.78 ± 0.3167.8%

Table 2: Effect of Serum and Antioxidant on this compound Stability in DMEM at 37°C over 48 hours.

Condition% Remaining (Mean ± SD, n=3)
DMEM (serum-free)67.8 ± 3.1%
DMEM + 10% FBS55.2 ± 4.5%
DMEM + 10% Heat-Inactivated FBS62.5 ± 3.9%
DMEM (serum-free) + 1 mM NAC85.1 ± 2.8%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium by HPLC-UV

Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability under experimental conditions.

Materials and Reagents:

  • This compound

  • HPLC-grade DMSO

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated if required

  • Antioxidant (e.g., N-acetylcysteine)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • 0.22 µm syringe filters

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Media:

    • Prepare the following media conditions in sterile tubes:

      • Medium alone (control)

      • Medium + 10% FBS

      • Medium + 10% Heat-Inactivated FBS

      • Medium + 1 mM NAC

    • Spike each medium with the this compound stock solution to a final concentration of 10 µM.

  • Incubation:

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

    • At designated time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot (e.g., 500 µL) from each tube.

  • Sample Preparation for HPLC:

    • For each aliquot, perform a protein precipitation step if serum is present by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to elute this compound (e.g., start with 30% B, ramp to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Scan for an optimal wavelength, likely in the low UV range (e.g., 210 nm), as this compound lacks a strong chromophore.

    • Quantification: Create a standard curve using known concentrations of this compound to calculate the concentration in the samples.

Visualizations

degradation_pathways A This compound B Oxidized Products A->B Oxidation (e.g., by ROS) C Photodegradation Products A->C Photodegradation (Light Exposure) D Enzymatic Metabolites A->D Enzymatic Activity (e.g., in serum or cells)

Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Prepare Test Media Conditions prep_stock->prep_media spike Spike Media to 10 µM prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Sample at 0, 6, 12, 24, 48h incubate->sample extract Extract & Reconstitute sample->extract hplc Analyze by HPLC-UV extract->hplc quantify Quantify & Plot Data hplc->quantify troubleshooting_logic cluster_causes Potential Causes cluster_actions Recommended Actions start Inconsistent/Low Activity degradation Compound Degradation start->degradation metabolism Cellular Metabolism start->metabolism adsorption Adsorption to Labware start->adsorption check_stock Verify Stock Solution degradation->check_stock stability_study Perform Stability Study degradation->stability_study check_metabolites Analyze for Metabolites metabolism->check_metabolites low_adhesion Use Low-Adhesion Plates adsorption->low_adhesion

References

Technical Support Center: In Vivo Studies of 5-Androstenetriol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Androstenetriol (also known as Androst-5-ene-3β,7β,17β-triol or βAET). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vivo effects?

A1: this compound (βAET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA).[1] In vivo, it has been shown to possess potent anti-inflammatory and immune-modulating properties.[2] It can up-regulate the host immune response against infections and counteract stress-induced immunosuppression.[3] Studies have also demonstrated its potential as a radioprotectant, helping to restore immunity after radiation injury.

Q2: What are the common animal models used for studying this compound?

A2: Murine models, particularly mice, are frequently used for in vivo studies of this compound to investigate its effects on the immune system, inflammation, and as a potential therapeutic agent in various disease models.[2]

Q3: What are the recommended routes of administration for this compound in mice?

A3: Subcutaneous (s.c.) injection is a commonly reported and effective route for administering this compound and related androstene steroids in mice.[4] This route allows for sustained release and systemic distribution.

Q4: How is this compound detected and quantified in biological samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other steroids in biological matrices like plasma and serum.[3][4][5] This method allows for the accurate measurement of low physiological concentrations and distinguishes between structurally similar steroid isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Formulation and Administration Issues
Problem Potential Cause Recommended Solution
Difficulty dissolving this compound This compound is a lipophilic steroid with poor aqueous solubility.Use a suitable non-aqueous vehicle such as Polyethylene Glycol 400 (PEG 400). Gentle warming and vortexing can aid dissolution. For a detailed protocol, refer to the "Experimental Protocols" section.
Precipitation of this compound in the formulation upon storage The formulation may be supersaturated, or the storage temperature may be too low.Prepare fresh formulations for each experiment if possible. If storage is necessary, keep the solution at a controlled room temperature and visually inspect for precipitation before each use. A formulation with co-solvents like 20% DMSO, 40% PEG 400, 10% Solutol, and 30% citrate buffer has been shown to be stable.
Leakage of the injected substance from the injection site Improper injection technique, such as incorrect needle angle or injecting too quickly.Ensure you are using the correct subcutaneous injection technique for mice. This involves tenting the skin and inserting the needle at a shallow angle. Inject the solution slowly and steadily. Refer to the "Experimental Protocols" section for a detailed guide.
Local irritation or inflammation at the injection site The vehicle or the compound itself may be causing a local reaction.Ensure the vehicle is sterile and of high purity. Consider using a smaller injection volume per site or dividing the dose between two sites. If irritation persists, a different vehicle may need to be tested.
Unexpected Experimental Outcomes
Problem Potential Cause Recommended Solution
Lack of expected biological effect (e.g., no immune modulation) - Insufficient dosage. - Rapid metabolism and clearance of this compound. - Issues with the formulation leading to poor bioavailability.- Perform a dose-response study to determine the optimal dose for your specific model. - Consider the pharmacokinetic profile. The effects of androstene steroids may be triggered within the first few hours of administration, even if plasma levels are low at the time of measurement. - Verify the integrity of your formulation and consider alternative vehicles if bioavailability is a concern.
High variability in animal responses - Inconsistent administration technique. - Biological variability between animals. - Stress-induced hormonal changes in the animals affecting the outcome.- Ensure all injections are performed consistently by a trained individual. - Increase the number of animals per group to improve statistical power. - Handle animals gently and consistently to minimize stress.
Off-target or unexpected side effects While this compound is reported to have low toxicity, high doses or chronic administration may lead to unforeseen effects.- Carefully observe animals for any signs of toxicity. - If unexpected effects are observed, consider reducing the dose or the frequency of administration. - Histopathological analysis of major organs can help identify any tissue-level changes.

Experimental Protocols

Preparation of this compound Formulation for Subcutaneous Injection

This protocol is based on methods used for similar steroid compounds.

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required amount of this compound and PEG 400 to achieve the desired final concentration (e.g., for a 10 mg/mL solution, weigh 10 mg of this compound and add PEG 400 to a final volume of 1 mL).

  • In a sterile microcentrifuge tube, add the weighed this compound powder.

  • Add the calculated volume of sterile PEG 400 to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

  • If dissolution is slow, gently warm the tube in a water bath set to 37-40°C for 5-10 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before drawing it into a syringe for injection.

G

A typical workflow for the analysis of this compound in plasma samples.

Data Presentation

Pharmacokinetic Parameters of Androstene Steroids in Mice

The following table summarizes pharmacokinetic data for 5-Androstenediol (a related compound) after subcutaneous administration in mice, which can serve as a reference for designing studies with this compound.

CompoundDose (s.c.)VehicleTmax (hours)Cmax (ng/mL)Notes
5-Androstenediol30 mg/kgPEG 400~2Not specifiedPlasma levels remained significantly above control for 4 days. [5]

Note: Specific pharmacokinetic data for this compound is limited in publicly available literature and should be determined empirically for your specific experimental conditions.

Signaling Pathways

5-Androstenediol, a closely related androstene steroid, has been shown to exert its radioprotective effects through the activation of the NF-κB signaling pathway, leading to the production of various cytokines. [6]While the precise downstream signaling of this compound is still under investigation, it is likely to involve similar immune-modulating pathways.

Simplified NF-κB Signaling Pathway

G cluster_pathway Simplified NF-κB Signaling aet This compound (or related steroid) receptor Cell Surface Receptor (Proposed) aet->receptor ikk IKK Complex Activation receptor->ikk ikb IκB Phosphorylation and Degradation ikk->ikb nfkb NF-κB (p50/p65) Release ikb->nfkb translocation Nuclear Translocation nfkb->translocation gene Gene Transcription (e.g., Cytokines) translocation->gene response Immune Response gene->response

A proposed signaling pathway for androstene steroids, leading to an immune response.

References

Validation & Comparative

A Comparative Analysis of 5-Androstenetriol and DHEA: Unraveling Their Dichotomous Effects on Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the immunomodulatory properties of 5-Androstenetriol (AET) and its metabolic precursor, Dehydroepiandrosterone (DHEA), reveals distinct and, in some cases, opposing effects on the immune system. This guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental findings to provide a clear comparison of these two steroid hormones, highlighting their potential as therapeutic modulators of immune responses.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant adrenal steroid that has garnered significant attention for its diverse biological activities, including its influence on the immune system. Its metabolite, this compound (AET), has emerged as a potentially more potent and specific immunomodulator.[1][2] Unlike DHEA, AET cannot be metabolized into potent androgens or estrogens, which may offer a more favorable safety profile for therapeutic applications.[3] This guide delves into the experimental data differentiating the immunological effects of AET and DHEA, focusing on their impact on lymphocyte proliferation, cytokine production, and their interaction with glucocorticoid-induced immunosuppression.

Data Presentation: In Vitro Effects on Immune Cell Function

The following tables summarize the key quantitative findings from in vitro studies comparing the effects of AET and DHEA on murine splenocyte proliferation and cytokine production. The data is primarily derived from seminal work by Padgett and Loria (1994), which systematically evaluated these compounds.[1]

Table 1: Comparative Effects on Mitogen-Stimulated Splenocyte Proliferation

CompoundMitogenConcentrationEffect on Proliferation (% of Control)
DHEA Concanavalin A (Con A)Physiologic to Pharmacologic↓ 20% to 70%
Lipopolysaccharide (LPS)Physiologic to Pharmacologic↓ 20% to 70%
This compound (AET) Concanavalin A (Con A)Not specified↑ 50% to 70%
Lipopolysaccharide (LPS)Not specified↑ 50% to 70%

Data extracted from Padgett and Loria, 1994.[1]

Table 2: Comparative Effects on Mitogen-Stimulated Cytokine Production by Splenocytes

CompoundCytokineEffect on Production
DHEA Interleukin-2 (IL-2)↓ Depressed
Interleukin-3 (IL-3)↓ Depressed
This compound (AET) Interleukin-2 (IL-2)↑ Potently Increased
Interleukin-3 (IL-3)↑ Potently Increased

Data extracted from Padgett and Loria, 1994.[1]

Table 3: Comparative Antagonism of Hydrocortisone-Induced Immunosuppression

CompoundEffect on Hydrocortisone-Induced Suppression of Lymphocyte Proliferation & Cytokine Production
DHEA No counteraction
This compound (AET) Strong counteraction

Data extracted from Padgett and Loria, 1994.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Murine Splenocyte Proliferation Assay

This assay measures the extent to which lymphocytes divide in response to a stimulatory signal, providing an indicator of the immunomodulatory potential of a compound.

  • Cell Isolation: Spleens are aseptically removed from mice (e.g., BALB/c or C57BL/6). A single-cell suspension is prepared by gently teasing the spleens apart in a sterile culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and other necessary nutrients. Red blood cells are lysed using a lysis buffer, and the remaining splenocytes are washed and resuspended in a complete culture medium.

  • Cell Culture and Treatment: Splenocytes are seeded in 96-well microtiter plates at a density of approximately 2 x 10^5 cells per well. The cells are then treated with various concentrations of DHEA or AET.

  • Mitogen Stimulation: To induce proliferation, a mitogen such as Concanavalin A (for T-cell stimulation) or Lipopolysaccharide (for B-cell stimulation) is added to the wells.

  • Proliferation Measurement: After a specific incubation period (typically 48-72 hours), the rate of cell proliferation is quantified. A common method is the incorporation of a labeled nucleotide, such as ³H-thymidine or BrdU, into the DNA of dividing cells. The amount of incorporated label is measured using a scintillation counter or an ELISA-based colorimetric assay, respectively. The results are expressed as a percentage of the proliferation observed in control cultures (mitogen-stimulated cells without the test compound).[1][4]

Cytokine Production Assay

This assay quantifies the levels of specific cytokines secreted by immune cells in response to stimulation, providing insight into the type of immune response being modulated (e.g., Th1 vs. Th2).

  • Cell Culture and Stimulation: Murine splenocytes are prepared and cultured as described in the proliferation assay. The cells are stimulated with a mitogen (e.g., Con A) in the presence or absence of DHEA or AET.

  • Supernatant Collection: After an appropriate incubation period (typically 24-48 hours), the cell culture supernatants are collected by centrifugation to remove cells and debris.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-2, IL-3, IFN-γ) in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). This involves using antibody pairs specific for the cytokine of interest. The amount of cytokine is determined by comparing the colorimetric signal to a standard curve generated with known concentrations of the recombinant cytokine.[1][5]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for DHEA and AET in immune cells, as well as a typical experimental workflow for assessing their immunomodulatory effects.

DHEA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHEA DHEA MembraneReceptor Membrane Receptor (e.g., G-protein coupled) DHEA->MembraneReceptor Potential Interaction MAPK_Pathway MAPK Pathway (e.g., p38) DHEA->MAPK_Pathway Inhibition NFkB_Pathway NF-κB Pathway DHEA->NFkB_Pathway Inhibition Cytoplasm Cytoplasm Nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation GeneExpression Altered Gene Expression (e.g., Pro-inflammatory cytokines) NFkB_n->GeneExpression Modulates AET_Anti_Glucocorticoid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoids Glucocorticoids (e.g., Hydrocortisone) GR Glucocorticoid Receptor (GR) Glucocorticoids->GR AET This compound (AET) GR_complex Activated GR Complex AET->GR_complex Antagonizes GR_n GR Complex AET->GR_n Antagonizes GR->GR_complex Activation GR_complex->GR_n Translocation GRE Glucocorticoid Response Element (GRE) GR_n->GRE Binds to GeneExpression Suppression of IL-2 & IL-3 Genes GRE->GeneExpression Regulates Cytoplasm Cytoplasm Nucleus Nucleus Experimental_Workflow cluster_assays Assays Start Start: Isolate Murine Splenocytes Culture Culture Splenocytes (2x10^5 cells/well) Start->Culture Treatment Treat with AET or DHEA (various concentrations) Culture->Treatment Stimulation Stimulate with Mitogen (Con A or LPS) Treatment->Stimulation Incubation Incubate (24-72 hours) Stimulation->Incubation Proliferation Proliferation Assay (³H-thymidine or BrdU) Incubation->Proliferation Cytokine Cytokine Assay (ELISA) Incubation->Cytokine DataAnalysis Data Analysis and Comparison Proliferation->DataAnalysis Cytokine->DataAnalysis

References

Revolutionizing 5-Androstenetriol Measurement: A Comparative Guide to a Novel Automated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in steroid analysis, the accurate quantification of 5-Androstenetriol is critical. This guide provides an objective comparison of a novel, fully automated online solid-phase extraction (SPE) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with the established manual liquid-liquid extraction (LLE) LC-MS/MS technique for the measurement of this compound. This comparison is supported by experimental data to highlight the performance and advantages of the new approach.

A significant advancement in analytical chemistry has been the development of fully automated sample preparation systems coupled with LC-MS/MS.[1] This innovative approach addresses several limitations associated with traditional manual methods, offering improved efficiency, traceability, and reduced matrix effects.[1]

Comparative Analysis of Performance Data

The following table summarizes the key performance characteristics of the new automated online SPE LC-MS/MS method compared to the established manual LLE LC-MS/MS method for the analysis of steroids, including this compound (also known as 5-diol).

Performance ParameterNew Automated Online SPE LC-MS/MSEstablished Manual LLE LC-MS/MS
Precision (CV%) Intra-assay: ≤ 8.4% Inter-assay: ≤ 8.1%[1]Intra- and Inter-assay: Generally < 15%
Accuracy Within ±15% of nominal valuesWithin ±15% of nominal values
Lower Limit of Quantification (LLOQ) High sensitivity, analyte-dependentHigh sensitivity, analyte-dependent (e.g., 100 pg/mL for 5-diol)[2]
Recovery High and reproducible (e.g., 84.9-92.0% for 5-diol)[2]Variable, dependent on manual technique
Matrix Effect Significantly reduced due to online cleanupCan be significant, leading to ion suppression or enhancement[1]
Sample Throughput High, with significantly reduced sample preparation timeLower, due to time-consuming manual extraction steps
Traceability & Reproducibility Excellent due to automationOperator-dependent, leading to higher variability

Experimental Protocols: A Detailed Look

New Method: Fully Automated Online SPE LC-MS/MS

This novel method utilizes a fully automated sample preparation system that integrates protein precipitation, filtration, and online solid-phase extraction.[1]

Sample Preparation:

  • Serum samples are loaded into the automated system.

  • Automated protein precipitation is performed, followed by filtration.

  • The filtered sample is then automatically loaded onto an SPE column for online cleanup and concentration of the analytes.

LC-MS/MS Analysis:

  • After online SPE, the analytes are eluted directly into the LC system.

  • Chromatographic separation is achieved on a suitable analytical column.

  • Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Established Method: Manual Liquid-Liquid Extraction (LLE) LC-MS/MS

The established method involves manual sample preparation followed by LC-MS/MS analysis.

Sample Preparation:

  • An internal standard is added to the serum sample.

  • Proteins are precipitated using a suitable solvent.

  • Liquid-liquid extraction is performed to separate the analytes from the sample matrix.

  • The organic layer containing the analytes is evaporated to dryness.

  • The residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • The reconstituted sample is injected into the LC system.

  • Chromatographic separation is performed.

  • Detection and quantification are carried out using a tandem mass spectrometer in MRM mode.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_New_Method New Automated Online SPE LC-MS/MS cluster_Established_Method Established Manual LLE LC-MS/MS A1 Serum Sample Loading A2 Automated Protein Precipitation & Filtration A1->A2 A3 Online SPE Cleanup A2->A3 A4 LC Separation A3->A4 A5 MS/MS Detection A4->A5 B1 Serum Sample + Internal Standard B2 Manual Protein Precipitation B1->B2 B3 Liquid-Liquid Extraction B2->B3 B4 Evaporation & Reconstitution B3->B4 B5 LC Separation B4->B5 B6 MS/MS Detection B5->B6

Figure 1: Experimental workflows for the new and established methods.

Method_Comparison cluster_Parameters Comparison Parameters cluster_New_Method New Automated Method cluster_Established_Method Established Manual Method P1 Precision N1 High P1->N1 E1 Good P1->E1 P2 Accuracy N2 High P2->N2 E2 Good P2->E2 P3 Sensitivity (LLOQ) N3 High P3->N3 E3 High P3->E3 P4 Matrix Effect N4 Low P4->N4 E4 Variable/High P4->E4 P5 Throughput N5 High P5->N5 E5 Low P5->E5 P6 Reproducibility N6 High P6->N6 E6 Operator-Dependent P6->E6

Figure 2: Comparison of key performance parameters.

Conclusion

The novel, fully automated online SPE LC-MS/MS method presents a significant improvement over the established manual LLE LC-MS/MS technique for the measurement of this compound. The automation of the sample preparation process not only leads to a substantial increase in sample throughput but also enhances the precision, accuracy, and reproducibility of the results.[1] The effective online cleanup minimizes matrix effects, a common challenge in bioanalytical methods, thereby improving the reliability of quantification. For laboratories handling a large number of samples and requiring high-quality, traceable data, the adoption of this new automated method is a strategic advancement in steroid analysis.

References

5-Androstenetriol vs. Androstenediol: A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two structurally related adrenal steroid hormones: 5-Androstenetriol (AET) and 5-Androstenediol (AED). Both are metabolites of Dehydroepiandrosterone (DHEA) and have garnered interest for their immunomodulatory and radioprotective properties. This document synthesizes experimental data to highlight their distinct pharmacological profiles.

Immunomodulatory Activities

Both AET and AED are recognized for their ability to stimulate the immune system, a function that contrasts with the immunosuppressive effects of glucocorticoids. However, experimental evidence consistently demonstrates that AET is a significantly more potent immunomodulator than AED.

In vitro studies on murine lymphocytes have shown that this compound potentiates mitogen-stimulated proliferation of mixed splenocyte cultures by 50% to 70% above control levels.[1][2] In sharp contrast, Androstenediol has little to no effect on this response.[1][2] Furthermore, AET effectively counteracts the suppressive effects of hydrocortisone on lymphocyte proliferation and the secretion of key Th1 cytokines, including Interleukin-2 (IL-2) and Interleukin-3 (IL-3).[1][3] While AED shows moderate anti-glucocorticoid activity, it is markedly less effective than AET.[1][3]

The in vivo potency of these compounds follows a similar trend, with AET being substantially more effective than AED in protecting against infections.[4]

Table 1: Comparative Effects on Lymphocyte Proliferation and Cytokine Production
Biological ActivityThis compound (AET)Androstenediol (AED)Reference
Mitogen-Stimulated Lymphocyte Proliferation Potentiates response by 50-70% above controlLittle to no influence on the response[1][2]
Anti-Glucocorticoid Function (in vitro) Strong counteraction of hydrocortisone-induced immunosuppressionModerate counteraction of hydrocortisone activity[1][3]
Regulation of IL-2 and IL-3 Secretion Potently increases secretionNo significant effect[3]

Receptor Binding Affinity

A crucial distinction between AET and AED lies in their interaction with steroid hormone receptors. Androstenediol is known to bind to both estrogen receptors (ERα and ERβ), exhibiting a higher affinity for ERβ.[2] In contrast, studies in rodents have indicated that this compound does not bind to androgen, estrogen, progesterone, or glucocorticoid receptors, suggesting its biological effects are mediated through a different, yet to be fully elucidated, mechanism.[5]

Table 2: Receptor Binding Affinity (Ki in nM)
CompoundAndrogen Receptor (AR)Estrogen Receptor α (ERα)Estrogen Receptor β (ERβ)Reference
This compound (AET) No binding reportedNo binding reportedNo binding reported[5]
Androstenediol (AED) 2103.6 - 490.9 - 10[2]

Radioprotective Effects

Both AET and AED have been investigated for their ability to protect against the harmful effects of radiation. Androstenediol has been shown to stimulate myelopoiesis, leading to an increase in circulating neutrophils and platelets, and to enhance resistance to infection in irradiated mice.[5] It appears to exert its radioprotective effects primarily through the stimulation of the innate immune system, increasing the numbers of neutrophils, monocytes, and natural killer (NK) cells.[5] While AET also demonstrates radioprotective qualities, some studies suggest that the addition of a 7β-hydroxyl group, as is the case in AET, may be deleterious to the specific radioprotective efficacy observed with AED.[3]

Metabolism

As metabolites of DHEA, both AET and AED undergo further biotransformation. The metabolism of these steroids can vary between species. In primates, AET is rapidly metabolized, primarily through conjugation to glucuronide and sulfate forms, and oxidation to metabolites such as 3β,7β-diol-androst-5-en-17-one.[6] Androstenediol can be converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase.[1]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

G General Steroid Hormone Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone (e.g., Androstenediol) Receptor Intracellular Receptor (e.g., ERα, ERβ) Steroid->Receptor Binds Complex Steroid-Receptor Complex Receptor->Complex HSP Heat Shock Protein HSP->Receptor Dissociates Nucleus Nucleus Complex->Nucleus DNA DNA (Hormone Response Element) Complex->DNA Binds to HRE Transcription Transcription (mRNA Synthesis) DNA->Transcription Initiates Translation Translation (Protein Synthesis) Transcription->Translation Response Cellular Response Translation->Response

Caption: Generalized signaling pathway for steroid hormones like Androstenediol.

G Proposed Immunomodulatory Action of AET AET This compound (AET) Unknown_Receptor Putative Receptor/ Signaling Molecule AET->Unknown_Receptor Interacts with Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Cytokines IL-2, IL-3, IFN-γ Production Gene_Expression->Cytokines Lymphocyte_Proliferation Lymphocyte Proliferation Cytokines->Lymphocyte_Proliferation Stimulates Immune_Response Enhanced Cellular Immune Response Lymphocyte_Proliferation->Immune_Response

Caption: Putative signaling pathway for the immunomodulatory effects of this compound.

G Experimental Workflow: Lymphocyte Proliferation Assay Start Isolate Splenocytes Culture Culture Cells with Mitogen (e.g., ConA or LPS) Start->Culture Treatment Add Test Compound (AET, AED, or Vehicle) Culture->Treatment Incubate1 Incubate for 48-72 hours Treatment->Incubate1 Pulse Pulse with [3H]-Thymidine Incubate1->Pulse Incubate2 Incubate for 6-18 hours Pulse->Incubate2 Harvest Harvest Cells and Measure [3H]-Thymidine Incorporation Incubate2->Harvest Analyze Analyze Data (Counts Per Minute) Harvest->Analyze End Determine Proliferative Response Analyze->End

Caption: Workflow for a typical in vitro lymphocyte proliferation assay.

G Experimental Workflow: Competitive Receptor Binding Assay Start Prepare Receptor Source (e.g., Cell Lysate) Incubate Incubate Receptor with Radiolabeled Ligand and Varying Concentrations of Unlabeled Competitor (AED) Start->Incubate Equilibrium Allow to Reach Equilibrium Incubate->Equilibrium Separate Separate Bound from Free Radioligand Equilibrium->Separate Quantify Quantify Bound Radioligand Separate->Quantify Analyze Analyze Data (IC50, Ki) Quantify->Analyze End Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

In Vitro Lymphocyte Proliferation Assay

This protocol is a generalized method for assessing the effect of AET and AED on mitogen-stimulated lymphocyte proliferation.

  • Cell Isolation: Spleens are aseptically removed from mice (e.g., BALB/c or C57BL/6). A single-cell suspension is prepared by mechanical dissociation through a sterile mesh. Red blood cells are lysed using an ACK lysis buffer. The remaining splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • Cell Culture and Treatment: Splenocytes are seeded in 96-well flat-bottom plates at a density of 2 x 10^5 cells/well. Cells are stimulated with a mitogen, such as Concanavalin A (ConA; for T-cell proliferation) or Lipopolysaccharide (LPS; for B-cell proliferation), at an optimal concentration. Immediately after mitogen addition, cells are treated with various concentrations of AET, AED, or vehicle control (e.g., ethanol or DMSO, ensuring the final concentration does not affect cell viability).

  • Proliferation Measurement ([3H]-Thymidine Incorporation): After 48 to 72 hours of incubation at 37°C in a 5% CO2 atmosphere, 1 µCi of [3H]-thymidine is added to each well. The plates are incubated for an additional 6 to 18 hours. Cells are then harvested onto glass fiber filters using a cell harvester. The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

Competitive Radioligand Binding Assay

This protocol outlines a general method to determine the binding affinity of AED for steroid receptors.

  • Receptor Preparation: A source of the target receptor is prepared. This can be a protein extract from tissues known to express the receptor (e.g., rat uterine cytosol for estrogen receptors) or from cells engineered to overexpress the receptor of interest.

  • Binding Reaction: The assay is typically performed in a multi-well plate format. A constant amount of the receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-estradiol for estrogen receptors). A range of concentrations of the unlabeled competitor compound (AED) is added to the wells. Non-specific binding is determined in the presence of a large excess of a non-radioactive ligand.

  • Incubation and Separation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium. Following incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters (which retain the receptor-ligand complex) or dextran-coated charcoal treatment (which adsorbs the free ligand).

  • Quantification and Analysis: The amount of bound radioactivity is quantified using a scintillation counter. The data are then analyzed to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) of the competitor is then calculated using the Cheng-Prusoff equation.

Flow Cytometry for Immune Cell Phenotyping

This protocol describes a general workflow for quantifying immune cell populations following in vivo treatment with AET or AED.

  • Sample Collection and Preparation: Following in vivo treatment of mice with AET, AED, or vehicle, peripheral blood, spleen, or other lymphoid organs are collected. Single-cell suspensions are prepared as described for the lymphocyte proliferation assay.

  • Antibody Staining: Cells are first incubated with an Fc block (e.g., anti-CD16/CD32) to prevent non-specific antibody binding. Subsequently, cells are stained with a cocktail of fluorescently-conjugated antibodies specific for various immune cell surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells, CD11b and Gr-1 for myeloid cells, NK1.1 for NK cells).

  • Data Acquisition: Stained cells are analyzed on a flow cytometer. For each cell, the instrument measures the forward scatter (indicative of cell size), side scatter (indicative of internal complexity/granularity), and the fluorescence intensity from each conjugated antibody.

  • Data Analysis: The data are analyzed using specialized software. A series of "gates" are applied to the data to first identify the live cell population and then to sequentially identify and quantify the different immune cell subsets based on their unique expression of the various surface markers.

Conclusion

This compound and Androstenediol, while both being DHEA metabolites with immunomodulatory potential, exhibit distinct biological activity profiles. AET is a more potent up-regulator of cellular immunity, enhancing lymphocyte proliferation and cytokine production, and appears to function through a mechanism independent of classical steroid hormone receptors. In contrast, AED's immunomodulatory effects are less pronounced, and it is known to interact with estrogen receptors. These differences are critical for researchers and drug development professionals to consider when investigating the therapeutic potential of these compounds. The provided experimental protocols offer a foundation for further comparative studies to fully elucidate their mechanisms of action and potential clinical applications.

References

Unveiling the In Vivo Anti-Inflammatory Efficacy of 5-Androstenetriol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory properties of 5-Androstenetriol (βAET), contrasting its performance with its metabolic precursor, Dehydroepiandrosterone (DHEA), and other relevant compounds. This analysis is supported by experimental data from murine models of inflammation.

This compound (βAET), a naturally occurring metabolite of Dehydroepiandrosterone (DHEA), has demonstrated significant anti-inflammatory and immunomodulatory properties in various in vivo studies.[1][2] Notably, βAET is considered to be a more potent anti-inflammatory agent than DHEA and another related steroid, Androstenediol (AED).[1] A key aspect of its mechanism is its ability to counteract the immunosuppressive effects of corticosteroids, acting as a functional anti-glucocorticoid without directly binding to glucocorticoid receptors.[1]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and related compounds have been primarily evaluated using the carrageenan-induced pleurisy model in mice. This model induces a localized acute inflammatory response, allowing for the quantification of inflammatory markers such as neutrophil infiltration and pro-inflammatory cytokine production.

While direct side-by-side quantitative data from a single study is limited in the publicly available literature, the collective evidence suggests the superior efficacy of βAET. Studies have shown that Androstenediol (5-AED), a closely related analogue, significantly reduces neutrophil burden and the levels of pro-inflammatory cytokines TNF-α and IL-6 in this model.[3] It is reported that βAET exhibits even more potent activity.

Table 1: Summary of In Vivo Anti-Inflammatory Effects

CompoundModel SystemKey Anti-Inflammatory EffectsQuantitative Data Highlights
This compound (βAET) Carrageenan-Induced Pleurisy (Murine)- Reduces inflammatory cell infiltration- Decreases pro-inflammatory cytokine levelsSpecific quantitative data on percentage reduction in neutrophils or cytokine concentrations is not consistently reported in available literature. However, it is described as more potent than DHEA and AED.[1]
Dehydroepiandrosterone (DHEA) Various Murine Models- Exhibits anti-inflammatory propertiesLess potent than its metabolite, βAET.[1]
Androstenediol (AED) Carrageenan-Induced Pleurisy (Murine)- Reduced neutrophil burden- Decreased TNF-α and IL-6 levelsDescribed as reducing inflammatory markers, but specific values for direct comparison with βAET are scarce.[3]

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment used to assess the anti-inflammatory properties of this compound and its analogues.

Carrageenan-Induced Pleurisy in Mice

This widely used model induces an acute inflammatory response in the pleural cavity of mice.

Objective: To evaluate the ability of a test compound to reduce inflammatory cell infiltration and cytokine production in response to an inflammatory stimulus.

Materials:

  • Male CD-1 mice (or other suitable strain)

  • λ-Carrageenan solution (e.g., 1% in sterile saline)

  • This compound (βAET) or other test compounds

  • Vehicle control (e.g., corn oil, saline)

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

  • Cell counting equipment (hemocytometer or automated cell counter)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimation: Mice are acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Mice are pre-treated with the test compound (e.g., this compound) or vehicle control via a specified route (e.g., subcutaneous or oral administration) at a predetermined time before the inflammatory challenge.

  • Induction of Pleurisy: Mice are anesthetized, and a small volume (e.g., 0.1 mL) of carrageenan solution is injected into the pleural cavity.

  • Sample Collection: At a specific time point after carrageenan injection (e.g., 4-6 hours), the mice are euthanized. The pleural cavity is washed with a known volume of PBS to collect the pleural exudate.

  • Analysis of Inflammatory Cells: The total number of inflammatory cells (primarily neutrophils) in the pleural exudate is determined using a hemocytometer or an automated cell counter.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the pleural exudate is quantified using specific ELISA kits.

  • Data Analysis: The data from the compound-treated groups are compared to the vehicle-treated control group to determine the percentage inhibition of inflammatory cell infiltration and cytokine production.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects through a distinct mechanism of action that involves the counter-regulation of glucocorticoid-induced immunosuppression. Unlike classic anti-inflammatory drugs, βAET does not appear to directly bind to androgen, estrogen, progesterone, or glucocorticoid nuclear hormone receptors.[2] Instead, it is proposed to act as a functional antagonist to glucocorticoid signaling, thereby restoring immune function in the face of stress or inflammation.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_1 Glucocorticoid Signaling cluster_2 This compound Action Inflammatory Stimulus Inflammatory Stimulus Macrophage/Immune Cell Activation Macrophage/Immune Cell Activation Inflammatory Stimulus->Macrophage/Immune Cell Activation Glucocorticoids Glucocorticoids Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Glucocorticoids->Glucocorticoid Receptor (GR) Nuclear Translocation Nuclear Translocation Glucocorticoid Receptor (GR)->Nuclear Translocation Suppression of Pro-inflammatory Genes (e.g., NF-κB inhibition) Suppression of Pro-inflammatory Genes (e.g., NF-κB inhibition) Nuclear Translocation->Suppression of Pro-inflammatory Genes (e.g., NF-κB inhibition) Reduced Inflammation Reduced Inflammation Suppression of Pro-inflammatory Genes (e.g., NF-κB inhibition)->Reduced Inflammation This compound This compound Unknown Receptor/Target Unknown Receptor/Target This compound->Unknown Receptor/Target Does not bind GR Inhibition of Glucocorticoid-induced Immunosuppression Inhibition of Glucocorticoid-induced Immunosuppression Unknown Receptor/Target->Inhibition of Glucocorticoid-induced Immunosuppression Restoration of Immune Response Restoration of Immune Response Inhibition of Glucocorticoid-induced Immunosuppression->Restoration of Immune Response Pro-inflammatory Cytokine Production (TNF-α, IL-6) Pro-inflammatory Cytokine Production (TNF-α, IL-6) Macrophage/Immune Cell Activation->Pro-inflammatory Cytokine Production (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6)->Inflammation Restoration of Immune Response->Reduced Inflammation

G cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Grouping and Dosing Grouping and Dosing Animal Acclimation->Grouping and Dosing Randomization Induction of Pleurisy Induction of Pleurisy Grouping and Dosing->Induction of Pleurisy Pre-treatment with This compound or Vehicle Euthanasia and Sample Collection Euthanasia and Sample Collection Induction of Pleurisy->Euthanasia and Sample Collection Carrageenan Injection Analysis Analysis Euthanasia and Sample Collection->Analysis Pleural Lavage Cell Counting (Neutrophils) Cell Counting (Neutrophils) Analysis->Cell Counting (Neutrophils) Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Analysis->Cytokine Measurement (ELISA) Statistical Comparison Statistical Comparison Cell Counting (Neutrophils)->Statistical Comparison Cytokine Measurement (ELISA)->Statistical Comparison Determination of Anti-inflammatory Efficacy Determination of Anti-inflammatory Efficacy Statistical Comparison->Determination of Anti-inflammatory Efficacy

References

A Comparative Guide to 5-Androstenetriol Quantification: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. 5-Androstenetriol, a key metabolite of dehydroepiandrosterone (DHEA), is gaining interest for its immunomodulatory and cytoprotective properties.[1][2][3] The choice of analytical method for its measurement can significantly impact experimental outcomes. This guide provides a detailed comparison of two common analytical platforms, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

While direct cross-validation studies for this compound are not widely published, this guide draws upon established principles and comparative data for structurally similar androgens and other steroids to provide a comprehensive overview of what to expect in terms of performance. In general, while immunoassays offer high throughput, they are known to have limitations in trueness, precision, and sensitivity for steroid analysis.[4] LC-MS/MS has emerged as a more specific and sensitive tool, providing more reliable and comprehensive diagnostic information.[4] Studies comparing these methods for other androgens, such as androstenedione, have shown that immunoassays can overestimate concentrations and may not agree well with the more selective LC-MS/MS methodology.[5][6]

Quantitative Performance: A Comparative Overview

The following table summarizes the typical performance characteristics of steroid ELISA kits versus a validated LC-MS/MS method, based on data for similar androgenic steroids.

FeatureCompetitive ELISA (Typical)LC-MS/MS (Validated Method)
Specificity Moderate to High (potential for cross-reactivity with structurally related steroids)Very High (discriminates between isomers and metabolites based on mass-to-charge ratio)
Sensitivity (LLOQ) ~0.1 - 1 ng/mL~2.5 - 100 pg/mL[7][8]
Accuracy Can be affected by matrix effects and cross-reactivity, leading to potential over or underestimation.[4]High, with accuracy for quality controls typically within 15% of the nominal value.[7]
Precision (CV%) Intra-assay CV <10%; Inter-assay CV <15% (typical)[9][10]Intra-assay CV <10%; Inter-assay CV <15%[11]
Sample Volume ~50 - 100 µL~100 - 500 µL
Throughput High (96-well plate format)Moderate to High (depends on chromatography run time and sample preparation)
Linearity (R²) Often >0.98Typically >0.99[7]
Development Cost Low (commercial kits available)High (instrumentation and method development)
Cost per Sample Low to ModerateModerate to High

Experimental Methodologies

Representative Competitive ELISA Protocol for this compound

Competitive ELISAs are a common format for quantifying small molecules like steroids. In this setup, free this compound in the sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Principle:

  • Coating: A microplate is pre-coated with a capture antibody specific for this compound.

  • Competitive Binding: Standards, controls, and unknown samples are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated this compound. During incubation, the native and conjugated steroid compete for binding to the capture antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which reacts with the enzyme on the bound conjugated steroid to produce a colored product.

  • Signal Detection: The reaction is stopped, and the absorbance is measured on a microplate reader. The intensity of the color is inversely proportional to the amount of this compound in the original sample.[12]

Workflow:

  • Prepare standards and samples.

  • Add 50 µL of standard or sample to each well of the antibody-coated plate.

  • Add 50 µL of enzyme-conjugated this compound to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15-30 minutes in the dark.

  • Add 50 µL of stop solution to each well.

  • Read absorbance at 450 nm within 30 minutes.

  • Calculate concentrations based on a standard curve.

Representative LC-MS/MS Protocol for this compound

LC-MS/MS is considered the gold standard for steroid quantification due to its high specificity and sensitivity.[13][14] The method involves chromatographic separation of the analyte from other matrix components followed by mass spectrometric detection.

Principle:

  • Sample Preparation: this compound is extracted from the biological matrix (e.g., serum, plasma) to remove interfering substances like proteins and phospholipids. This is often achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). An internal standard (a stable isotope-labeled version of the analyte) is added before extraction to correct for matrix effects and variations in recovery.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (LC). A reversed-phase C18 column is typically used to separate this compound from other steroids and endogenous molecules based on their physicochemical properties.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), where the analyte molecules are ionized.

  • Tandem Mass Spectrometry (MS/MS): The ionized molecules are guided into the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (corresponding to the mass-to-charge ratio of this compound) is selected. This precursor ion is then fragmented in the collision cell (Q2). In the third quadrupole (Q3), specific product ions resulting from the fragmentation are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity and reduces background noise.

Workflow:

  • Pipette 200 µL of sample, standard, or control into a microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether) for liquid-liquid extraction.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10-20 µL onto the LC-MS/MS system.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Workflow and Pathway Diagrams

G cluster_0 Sample Processing cluster_1 ELISA Method cluster_2 LC-MS/MS Method cluster_3 Data Analysis Sample Biological Sample (Serum/Plasma) Spike Spike with Internal Standard (for LC-MS/MS) Sample->Spike ELISA_Plate Add to Antibody-Coated Plate Sample->ELISA_Plate Extraction Liquid-Liquid Extraction Spike->Extraction Competition Competitive Binding with Enzyme-Conjugate ELISA_Plate->Competition Wash_ELISA Wash Competition->Wash_ELISA Substrate Add Substrate & Stop Wash_ELISA->Substrate Read_ELISA Read Absorbance (450 nm) Substrate->Read_ELISA Data Concentration Data Read_ELISA->Data Evaporation Evaporate & Reconstitute Extraction->Evaporation LC UPLC/HPLC Separation Evaporation->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS MS->Data Comparison Method Comparison (Correlation, Bland-Altman) Data->Comparison

Caption: Cross-validation experimental workflow.

G DHEA DHEA (Dehydroepiandrosterone) AED Androstenediol (Androst-5-ene-3β,17β-diol) DHEA->AED Metabolism AET This compound (Androst-5-ene-3β,7β,17β-triol) DHEA->AET Metabolism Immunity Upregulate Immune Response (e.g., Increase IL-2, IL-3 production) AET->Immunity Immunosuppression Immunosuppression AET->Immunosuppression Counteracts Glucocorticoids Glucocorticoids (e.g., Cortisol) Glucocorticoids->Immunosuppression

Caption: Metabolic pathway and function of this compound.

Conclusion

The choice between ELISA and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.

  • ELISA may be suitable for high-throughput screening or studies where only relative changes in concentration are needed and the potential for cross-reactivity is understood and acceptable. Its lower cost and ease of use are significant advantages.

  • LC-MS/MS is the recommended method for studies requiring high accuracy, specificity, and sensitivity, particularly for clinical diagnostics, pharmacokinetic studies, and research where precise quantification is critical. Although it requires a larger initial investment in equipment and expertise, the superior quality of the data justifies its use as the gold standard for steroid hormone analysis.

For any cross-validation effort, it is crucial to analyze a significant number of samples with both methods to statistically evaluate the correlation and bias between the two techniques. This will ensure a thorough understanding of the assay's performance and its suitability for the intended research application.

References

A Comparative Analysis of 5-Androstenetriol and Other Dehydroepiandrosterone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 5-Androstenetriol (AET), a key metabolite of Dehydroepiandrosterone (DHEA), and other significant DHEA derivatives. The information presented herein is intended to support research and development efforts in endocrinology, immunology, and related fields by offering a consolidated resource on the distinct and overlapping activities of these steroids.

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative effects of this compound and other DHEA metabolites on key immunological and metabolic parameters. The data is compiled from various in vitro and in vivo studies to facilitate a direct comparison of their potency and efficacy.

Metabolite Biological Activity Assay System Quantitative Effect Reference
This compound (βAET) Lymphocyte ProliferationMitogen-stimulated murine splenocytesPotentiation of 50-70% above control [1][2]
IL-2 and IL-3 ProductionConcanavalin A-activated lymphocytesPotently increased [2]
Antiglucocorticoid EffectHydrocortisone-suppressed lymphocyte proliferationStrongly counteracted suppression [1]
Dehydroepiandrosterone (DHEA) Lymphocyte ProliferationMitogen-stimulated murine splenocytesSuppression of 20-70% [1]
Mtb-specific T-cell ProliferationHuman PBMCsAnti-proliferative [3]
IL-2 and IL-3 ProductionConcanavalin A-activated lymphocytesDepressed [2]
IFN-γ ProductionMtb-stimulated human PBMCsIncreased [3]
IL-10 ProductionMtb-stimulated human PBMCsIncreased [3]
Androstenediol (AED) Lymphocyte ProliferationMitogen-stimulated murine splenocytesLittle to no influence [1]
7-oxo-DHEA Mtb-specific T-cell ProliferationHuman PBMCsSignificantly promoted [3]
IFN-γ ProductionMtb-stimulated human PBMCsSignificantly stimulated [3]
TNF-α ProductionMtb-stimulated human PBMCsSignificantly stimulated [3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are representative of the techniques used to evaluate the immunomodulatory effects of DHEA and its metabolites.

Lymphocyte Proliferation Assay (Mitogen-Stimulated)

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus, providing an indication of T-cell and B-cell activation.

a. Cell Preparation:

  • Isolate splenocytes from mice or peripheral blood mononuclear cells (PBMCs) from human blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

b. Assay Procedure:

  • Plate the cells in 96-well microtiter plates at a density of 2 x 10^5 cells per well.

  • Add the desired concentrations of the DHEA metabolites (e.g., this compound, DHEA, Androstenediol) to the appropriate wells. A vehicle control (e.g., DMSO) should be included.

  • Add a mitogen such as Concanavalin A (Con A) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation to the appropriate wells. Include an unstimulated control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Results are typically expressed as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of CPM in stimulated cultures to CPM in unstimulated cultures. The percentage change in proliferation compared to the mitogen-only control is calculated for each metabolite concentration.

Cytokine Production Assay (ELISA)

This assay quantifies the concentration of specific cytokines secreted by immune cells in response to stimulation.

a. Cell Culture and Stimulation:

  • Prepare and culture splenocytes or PBMCs as described in the lymphocyte proliferation assay protocol.

  • Stimulate the cells with a mitogen (e.g., Con A) in the presence or absence of the DHEA metabolites for 24-48 hours.

  • Collect the cell culture supernatants by centrifugation and store at -80°C until analysis.

b. ELISA Procedure (Sandwich ELISA):

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α) overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Add the collected cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

c. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve. Results are typically expressed in pg/mL or ng/mL.

Signaling Pathways and Mechanisms of Action

The biological effects of DHEA metabolites are mediated through diverse signaling pathways. While DHEA and some of its metabolites can interact with nuclear receptors, this compound appears to utilize a distinct mechanism.

DHEA Metabolic Pathway

DHEA serves as a central precursor for the synthesis of numerous downstream steroid hormones. Its metabolism varies by tissue, leading to a wide range of biological activities.

DHEA_Metabolism DHEA Dehydroepiandrosterone (DHEA) DHEAS DHEA-Sulfate (DHEA-S) DHEA->DHEAS SULT2A1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Androstenediol 5-Androstenediol (AED) DHEA->Androstenediol 17β-HSD 7-oxo-DHEA 7-oxo-DHEA DHEA->7-oxo-DHEA CYP7B1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Androstenediol->Testosterone 3β-HSD Androstenetriol This compound (βAET) Androstenediol->Androstenetriol CYP7B1 Estradiol Estradiol Testosterone->Estradiol Aromatase

Metabolic conversion of DHEA to its major metabolites.

Proposed Signaling Pathway of this compound (βAET)

Unlike DHEA, this compound does not appear to exert its effects through direct binding to androgen or estrogen receptors.[4] Evidence suggests a novel anti-inflammatory signaling cascade, potentially initiated by interaction with the LDL receptor-related protein 1 (LRP1). This interaction may lead to the modulation of downstream signaling molecules such as Mitogen-Activated Protein Kinases (MAPK) and ultimately inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3] The Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway has also been implicated in the cellular response to βAET.[5]

AET_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AET This compound (βAET) LRP1 LRP1 AET->LRP1 Binds MAPK MAPK Cascade (e.g., ERK) LRP1->MAPK Modulates IKK IKK Complex MAPK->IKK Inhibits (?) IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB-IκB Complex NFkB_complex->IkB Degradation NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Inhibits Nuclear Translocation

Proposed anti-inflammatory signaling of this compound.

Conclusion

This compound exhibits a distinct immunomodulatory profile compared to its precursor, DHEA, and other metabolites. While DHEA can have both pro-inflammatory and immunosuppressive effects depending on the context, this compound consistently demonstrates immunostimulatory and anti-glucocorticoid properties without being converted to potent androgens or estrogens. This unique characteristic, coupled with its distinct signaling mechanism, positions this compound as a compelling molecule for further investigation in the development of novel therapeutics for immune-related disorders. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers in this promising area of study.

References

A Researcher's Guide to Evaluating Anti-5-Androstenetriol Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological roles of 5-Androstenetriol, the availability of specific antibodies is crucial for developing reliable immunoassays. As this compound is a small molecule hapten, generating and validating antibodies with high specificity presents a significant challenge. This guide provides a framework for evaluating the specificity of anti-5-Androstenetriol antibodies, offering detailed experimental protocols and structured tables for data comparison.

Performance Comparison of Anti-5-Androstenetriol Antibodies

Since commercially available monoclonal or polyclonal antibodies specifically targeting this compound are not readily found, this section provides a template for researchers to summarize their own findings when developing or validating such antibodies. The following tables should be populated with experimental data to compare the performance of different antibody candidates (e.g., different hybridoma clones or polyclonal sera batches).

Table 1: Antibody Cross-Reactivity Profile

Antibody IDTarget AnalyteIC50 (ng/mL)Cross-Reactivity (%) with this compound
Example: Ab-01This compounde.g., 5.0100%
Dehydroepiandrosterone (DHEA)e.g., 500e.g., 1.0%
Androstenediole.g., 250e.g., 2.0%
Testosterone> 1000e.g., <0.5%
Cortisol> 1000e.g., <0.5%
Estradiol> 1000e.g., <0.5%
Example: Ab-02This compound
Dehydroepiandrosterone (DHEA)
Androstenediol
Testosterone
Cortisol
Estradiol

Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing steroid) x 100%.

Table 2: Kinetic and Affinity Parameters from Surface Plasmon Resonance (SPR)

Antibody IDAnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Example: Ab-01This compounde.g., 1.5 x 10^5e.g., 3.2 x 10^-4e.g., 2.1 x 10^-9
Example: Ab-02This compound

Experimental Protocols

Accurate evaluation of antibody specificity is paramount. The following are detailed protocols for key experiments.

Competitive ELISA for Specificity and Cross-Reactivity

This assay is the gold standard for determining the specificity of antibodies against small molecules.[1][2][3]

Principle: Free this compound in a sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-5-Androstenetriol antibody binding sites, which are immobilized on a microplate. The signal is inversely proportional to the concentration of this compound in the sample.

Methodology:

  • Antigen Coating:

    • Coat a 96-well microplate with an antibody-capturing protein (e.g., anti-mouse IgG if the primary antibody is a mouse monoclonal) or a this compound-protein conjugate (e.g., this compound-BSA) if a direct competitive format is used.

    • Dilute the coating protein/conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.

    • Add 100 µL of the coating solution to each well.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards and potential cross-reacting steroids (e.g., DHEA, androstenediol, testosterone) in assay buffer.[4][5]

    • In separate tubes, pre-incubate the standards or samples with a fixed, limited concentration of the anti-5-Androstenetriol antibody for 1-2 hours at room temperature.

    • Alternatively, for a plate-coated antigen format, add 50 µL of the standard/sample and 50 µL of the antibody to the wells simultaneously.

    • Add 100 µL of the pre-incubated mixture or the simultaneous additions to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximal signal).

    • Calculate the cross-reactivity of other steroids relative to this compound.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of the binding kinetics between an antibody and its antigen.[6][7][8]

Principle: The anti-5-Androstenetriol antibody is immobilized on a sensor chip. A solution containing this compound is passed over the chip surface. The binding of this compound to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).

Methodology:

  • Antibody Immobilization:

    • Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the anti-5-Androstenetriol antibody (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Kinetic Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1 to 10 times the expected KD.

    • Inject the this compound solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

Experimental Workflow for Antibody Specificity Evaluation

Antibody_Specificity_Workflow cluster_prep Preparation cluster_screening Primary Screening & Characterization cluster_validation In-depth Validation cluster_output Output Ab_Dev Antibody Development (Hybridoma/Phage Display) Hapten_Conj Hapten Conjugation (this compound-Carrier Protein) ELISA Competitive ELISA Screening Hapten_Conj->ELISA SPR Surface Plasmon Resonance (SPR) ELISA->SPR Cross_React Cross-Reactivity Testing (Structurally Similar Steroids) SPR->Cross_React Matrix_Effect Matrix Effect Evaluation (Serum, Urine, etc.) Cross_React->Matrix_Effect Final_Ab Validated Specific Antibody Matrix_Effect->Final_Ab

Caption: Workflow for the development and validation of specific antibodies against this compound.

Signaling Context of this compound

This compound is known to be a metabolite of Dehydroepiandrosterone (DHEA) and has immunomodulatory and radioprotective effects.[9][10] While its direct signaling pathways are not fully elucidated, it is known to interact with steroid hormone receptors and influence cytokine production.

Androstenetriol_Signaling cluster_receptors Receptor Interaction cluster_effects Cellular & Physiological Effects DHEA Dehydroepiandrosterone (DHEA) AET This compound DHEA->AET Metabolism ER Estrogen Receptors (ERs) AET->ER AR Androgen Receptors (ARs) AET->AR Cytokine Modulation of Cytokine Production (e.g., IL-2, IL-3, IFN-γ) ER->Cytokine AR->Cytokine Immune Immune Response Regulation Cytokine->Immune Radio Radioprotection Immune->Radio

Caption: Simplified overview of this compound's metabolic origin and potential signaling interactions.

References

Androstenedione vs. Dehydroepiandrosterone (DHEA): A Comparative Guide to Supplementation Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological and clinical effects of Androstenedione and Dehydroepiandrosterone (DHEA) supplementation. The information presented is based on available scientific literature and is intended for an audience with a background in biomedical sciences.

Introduction

Androstenedione and DHEA are endogenous steroid hormones that serve as precursors in the biosynthesis of androgens and estrogens. Due to their position in the steroidogenic pathway, both have been marketed as dietary supplements purported to increase testosterone levels, enhance muscle mass and strength, and provide other ergogenic and anti-aging benefits. This guide will objectively compare the experimental data on the efficacy and safety of these two compounds.

Mechanism of Action and Metabolic Pathways

Both DHEA and androstenedione are centrally located in the steroid biosynthesis pathway. DHEA, produced primarily by the adrenal glands, is a precursor to androstenedione. Androstenedione is then converted to testosterone or estrone.[1][2]

dot

steroid_pathway DHEA Dehydroepiandrosterone (DHEA) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Simplified steroidogenesis pathway of DHEA and Androstenedione.

Comparative Efficacy: Experimental Data

A key double-blind, placebo-controlled study by Wallace et al. (1999) directly compared the effects of 100 mg/day of DHEA and 100 mg/day of androstenedione for 12 weeks in middle-aged, trained men.[3]

Effects on Hormone Levels

The impact of supplementation on endogenous hormone concentrations is a primary consideration for researchers.

HormoneAndrostenedione SupplementationDHEA Supplementation
Testosterone No significant increase observed in most studies with men.[3] Some studies show a transient and small increase.Mixed results; some studies show no significant increase in men, while others report modest increases, particularly in women and older men.[3][4]
Free Testosterone No significant increase reported in comparative studies.[3]No significant increase reported in comparative studies.[3]
Estradiol Significant increases have been observed.[5]Can increase, particularly in postmenopausal women.
DHEA-S No significant change.Significant increase.[3]
Effects on Body Composition and Strength

The purported anabolic effects of these supplements are of significant interest in both research and clinical settings.

ParameterAndrostenedione Supplementation (100 mg/day)DHEA Supplementation (100 mg/day)Placebo
Lean Body Mass +0.5 ± 0.3 kg (Not statistically significant vs. placebo)[3]+0.8 ± 0.4 kg (Not statistically significant vs. placebo)[3]No significant change[3]
Mean Strength +5.7 ± 2.4 kg (Not statistically significant vs. placebo)[3]+6.8 ± 2.7 kg (Not statistically significant vs. placebo)[3]No significant change[3]

Data from Wallace et al. (1999)[3]

Experimental Protocols

Wallace et al. (1999) Comparative Study
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[3]

  • Participants: 40 healthy, trained men (age 48.1 ± 3.9 years).[3]

  • Intervention:

    • Androstenedione group: 100 mg/day (50 mg twice daily).[3]

    • DHEA group: 100 mg/day (50 mg twice daily).[3]

    • Placebo group.[3]

  • Outcome Measures:

    • Hormone Levels: Venous blood samples were collected at baseline, 6 weeks, and 12 weeks for analysis of testosterone, DHEA-S, and other hormones.[3] The specific assay methods (e.g., RIA, LC-MS/MS) were not detailed in the available abstract.

    • Body Composition: Assessed at baseline, 6 weeks, and 12 weeks. The specific method (e.g., DEXA, hydrostatic weighing) was not specified in the abstract.[3]

    • Strength: Performance testing was conducted at baseline, 6 weeks, and 12 weeks. The specific exercises and protocol (e.g., 1-RM) were not detailed in the abstract.[3]

dot

experimental_workflow cluster_screening Screening & Randomization cluster_intervention 12-Week Intervention cluster_assessment Assessments cluster_outcomes Outcome Measures P Participants (N=40, trained men) R Randomization P->R A Androstenedione (100 mg/day) R->A D DHEA (100 mg/day) R->D PL Placebo R->PL B0 Baseline B6 Week 6 B0->B6 H Hormone Levels B0->H BC Body Composition B0->BC S Strength B0->S B12 Week 12 B6->B12 B6->H B6->BC B6->S B12->H B12->BC B12->S

Caption: Experimental workflow of a comparative supplementation study.

Safety and Side Effect Profile

The safety profile of these supplements is a critical aspect for consideration in research and development.

Side EffectAndrostenedioneDHEA
Gynecomastia Possible, due to increased estrogen levels.[5]Less commonly reported, but possible.
Acne/Oily Skin Reported.Commonly reported, generally mild.[1]
Hair Loss Possible androgenic alopecia.Possible.
Mood Changes Reports of aggression.Can occur.
Lipid Profile May lower HDL ("good") cholesterol.[5]May lower HDL cholesterol.
Liver Function Potential for liver stress, though not consistently observed at lower doses.[3]Generally considered safe for the liver at recommended doses.
Hormone-Sensitive Cancers Theoretical risk due to conversion to estrogens and androgens.Theoretical risk.

Conclusion

Based on the available evidence, neither Androstenedione nor DHEA supplementation at commonly used doses appears to produce significant anabolic effects in terms of muscle mass and strength gains in healthy, trained men.[3] Androstenedione supplementation has been shown to significantly increase estrogen levels, which may lead to undesirable side effects.[5] DHEA supplementation effectively increases DHEA-S levels, but its conversion to testosterone is not consistently significant in men.[3]

For researchers and drug development professionals, the key takeaways are:

  • The ergogenic claims for both supplements are not well-supported by rigorous clinical trials.

  • The potential for adverse effects, particularly the estrogenic side effects of androstenedione, warrants caution.

  • The metabolic fate of these prohormones can vary based on individual factors such as age, sex, and baseline hormone levels.

Further research with well-defined methodologies and larger cohorts is necessary to fully elucidate the therapeutic potential and long-term safety of these compounds.

References

A Comparative Analysis of 5-Androstenetriol and Testosterone Signaling in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways and cellular effects of 5-Androstenetriol (A5) and testosterone in the context of prostate cancer. The information presented is collated from various experimental studies to aid in the understanding of their distinct and overlapping mechanisms of action.

Introduction

Testosterone, the primary male androgen, and its more potent metabolite, dihydrotestosterone (DHT), are well-established drivers of prostate cancer progression through their interaction with the androgen receptor (AR).[1] this compound (also known as Androst-5-ene-3β,7β,17β-triol or A5), a metabolite of dehydroepiandrosterone (DHEA), has also been shown to possess androgenic properties and can influence prostate cancer cell behavior.[2] Understanding the nuances of their signaling pathways is crucial for the development of novel therapeutic strategies for prostate cancer. This guide summarizes key experimental findings, presents available quantitative data, and provides detailed experimental protocols for further research.

Signaling Pathways

Both testosterone and this compound exert their effects primarily through the androgen receptor, a ligand-activated transcription factor. However, the downstream consequences of this interaction appear to differ.

Testosterone Signaling: Upon entering the cell, testosterone can be converted to the more potent androgen, DHT, by the enzyme 5α-reductase. Both testosterone and DHT can bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth, proliferation, and survival.[3][4]

This compound Signaling: this compound also acts as a ligand for the androgen receptor and can induce the transcription of AR target genes.[2] Notably, some studies suggest that the signaling cascade initiated by A5 may be distinct from that of testosterone. For instance, the androgenic effects of A5 are reportedly not blocked by conventional antiandrogens like hydroxyflutamide and bicalutamide, suggesting a different mode of AR activation or the involvement of alternative pathways.[2]

Androgen_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_HSP AR-HSP Complex Testosterone->AR_HSP Binding 5a_reductase 5α-reductase Testosterone->5a_reductase Conversion A5 This compound A5->AR_HSP Binding AR_T AR-Testosterone AR_A5 AR-A5 AR_DHT AR-DHT ARE ARE AR_T->ARE Translocation AR_A5->ARE Translocation DHT DHT 5a_reductase->DHT DHT->AR_HSP Binding AR_DHT->ARE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Survival Cell Survival Gene_Transcription->Survival

Figure 1: Simplified signaling pathways of Testosterone and this compound in prostate cancer cells.

Quantitative Data Comparison

Direct comparative studies providing quantitative data for this compound and testosterone across various endpoints are limited. The following tables summarize available data, which should be interpreted with caution as they are compiled from different studies that may have used varying experimental conditions.

Table 1: Effect on Prostate Cancer Cell Proliferation

CompoundCell LineConcentrationEffect on ProliferationCitation
Testosterone LNCaP0.11 - 0.90 nmol/LSignificant increase[5]
LNCaP0.9 - 1.8 nmol/LPlateau in growth[5]
LNCaP> 1.8 nmol/LGradual decline in growth[5]
LNCaP100 nM~5-fold increase[6]
PC3< 57.50 nmol/LNo significant effect[5]
PC3> 57.50 nmol/LDecline in growth[5]
This compound LNCaP10 nMStimulation (in the presence of AR)[7]

Table 2: Effect on Apoptosis in Prostate Cancer Cells

CompoundCell LineConcentrationEffect on ApoptosisCitation
Testosterone PC3250 µMEnhanced early and late apoptosis[6]
HE3235 (A5 derivative) LNCaP50 nMModest increase (8-21%)[7]

Table 3: Androgen Receptor (AR) Binding Affinity

CompoundReceptorBinding Affinity (Kd or IC50)Citation
Dihydrotestosterone (DHT) Hamster Prostate ARIC50 = 3.2 nM[8]
Testosterone Human ARLower affinity than DHT[1]
5-Androstenediol (related to A5) Human AREC50 = 2969 nM (transactivation assay)[9]

Table 4: Induction of Prostate-Specific Antigen (PSA) Expression

CompoundCell LineConcentrationEffect on PSA ExpressionCitation
Testosterone LNCaPDose- and time-dependentIncrease in PSA mRNA and protein[3]
Dihydrotestosterone (DHT) LNCaP10-10 MPeak cell count, minimal PSA secretion[10]
LNCaP> 10-9 MProgressive increase in PSA secretion[10]
This compound LNCaPNot specifiedInduces AR transcriptional activity[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare the effects of androgens on prostate cancer cells.

Cell Proliferation Assay (Crystal Violet Method)

This protocol is adapted for determining cell viability and proliferation in response to androgen treatment.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC3)

  • Complete cell culture medium

  • Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • Testosterone and this compound

  • Phosphate-buffered saline (PBS)

  • 1% Glutaraldehyde

  • 0.5% Crystal Violet staining solution

  • Sorenson's solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed 4,000 cells per well in a 96-well plate with complete medium and incubate for 24 hours.

  • Replace the medium with phenol red-free medium containing CS-FBS and the desired concentrations of testosterone or this compound. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 5 days).[7]

  • Wash the cells once with PBS.

  • Fix the cells with 100 µl/well of 1% glutaraldehyde for 15 minutes.

  • Remove the glutaraldehyde and stain the cells with 100 µl/well of 0.5% crystal violet for 15 minutes.

  • Wash away excess dye with water.

  • Add 100 µl/well of Sorenson's solution to elute the dye.

  • Measure the absorbance at 560 nm using a microplate reader.

  • The relative cell number is determined by normalizing the absorbance of treated cells to that of control cells.[11]

Experimental_Workflow_Proliferation start Start seed_cells Seed Prostate Cancer Cells (e.g., LNCaP) in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treatment Treat with Testosterone or this compound (various concentrations) incubate1->treatment incubate2 Incubate for desired period (e.g., 5 days) treatment->incubate2 wash_fix Wash with PBS & Fix with Glutaraldehyde incubate2->wash_fix stain Stain with Crystal Violet wash_fix->stain wash_elute Wash & Elute with Sorenson's Solution stain->wash_elute measure Measure Absorbance at 560nm wash_elute->measure analyze Analyze Data: Relative Cell Viability measure->analyze end End analyze->end

Figure 2: Workflow for a cell proliferation assay using the Crystal Violet method.

Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Prostate cancer cells

  • Culture medium

  • Testosterone and this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with the desired concentrations of testosterone or this compound for the specified duration.

  • Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10 minutes.[12]

  • Centrifuge the lysate to pellet cell debris.

  • Add the reaction buffer containing the caspase-3 substrate to the supernatant in a new 96-well plate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 400-405 nm.[12]

  • The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.[12]

Conclusion

The available evidence suggests that both this compound and testosterone can promote prostate cancer cell growth through the androgen receptor. However, their signaling mechanisms may have important differences. Testosterone's effects are well-characterized and often exhibit a biphasic dose-response, while this compound's signaling appears to be less sensitive to standard antiandrogens, hinting at a distinct mode of AR activation. The quantitative data for a direct comparison remains sparse, highlighting a critical area for future research. The provided experimental protocols offer a framework for conducting such comparative studies to further elucidate the roles of these androgens in prostate cancer progression and to identify novel therapeutic targets.

References

Independent replication of published findings on 5-Androstenetriol's radioprotective effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the radioprotective effects of 5-Androstenetriol (AET), a synthetic steroid metabolite of dehydroepiandrosterone (DHEA). We examine the available data, including conflicting reports on its efficacy, and compare its performance with its more extensively studied analog, 5-Androstenediol (AED), and other radioprotective agents. This guide aims to offer an objective overview to inform future research and development in the field of radiation countermeasures.

Summary of Findings and Data Presentation

The initial promising findings on the radioprotective effects of this compound (AET) have been met with challenges in independent replication, leading to a nuanced understanding of its potential. The available data, primarily from murine studies, are summarized below, alongside comparative data for 5-Androstenediol (AED) and the FDA-approved radioprotectant, Amifostine.

Table 1: Survival Data for this compound (AET) and Comparative Agents in Irradiated Mice
CompoundDoseAdministration TimingRadiation Dose (Lethal)Animal Strain30-Day Survival RateSource
This compound (AET) 0.75 mg/mouseNot SpecifiedLethal DoseC57/BL/6J Mice60%Loria et al., 2000[1]
This compound (AET) 80 mg/kg, s.c.24 hours before11 GyB6D2F1 MiceSlight enhancementWhitnall et al., 2005[2]
5-Androstenediol (AED) 8.0 mg/25g mouseNot SpecifiedLethal DoseC57/BL/6J Mice70%Loria et al., 2000[1]
5-Androstenediol (AED) 160 mg/kg, s.c.24 hours before11 GyB6D2F1 Mice100%Whitnall et al., 2005[2]
Amifostine 200-300 mg/kg30 minutes before4x6 Gy (fractionated)Not Specified~61% (11/18 mice)In Vivo, 2018[3]
Amifostine 400 mg/kg30 minutes before10.8 GyC3H Mice>50%Cancer Research, 2018[4]
Vehicle Control N/AN/A11 GyB6D2F1 Mice~6% (1/16 mice)Whitnall et al., 2005[2]
Vehicle Control N/AN/A10.8 GyC3H Mice<10%Cancer Research, 2018[4]

Note: Direct comparison of survival rates should be approached with caution due to variations in experimental protocols, including the precise lethal dose of radiation used and the specific mouse strains.

Table 2: Effects of this compound (AET) and 5-Androstenediol (AED) on Hematopoietic and Immune Parameters
CompoundFindingEndpointSource
This compound (AET) Augments IL-2, IL-3, IFN-gamma levelsCytokine LevelsLoria et al., 2000[1]
This compound (AET) Significantly augments myeloid precursor markers (CD11b/Mac-1) and B220 (pan B), and absolute numbers of CD4+/CD8+ cellsHematopoietic Precursor and Immune Cell CountsLoria et al., 2000[1]
5-Androstenediol (AED) Activates NF-kB signaling pathway, leading to increased G-CSF secretionSignaling PathwayDehydroepiandrosterone and Its Metabolite 5-Androstenediol, 2021[5]
5-Androstenediol (AED) Ameliorates radiation-induced neutropeniaBlood Cell CountsDehydroepiandrosterone and Its Metabolite 5-Androstenediol, 2021[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies as described in the key publications.

Loria et al., 2000 (Annals of the New York Academy of Sciences)
  • Animal Model: C57/BL/6J mice.

  • Compound Administration: this compound (AET) at a dose of 0.75 mg per mouse and 5-Androstenediol (AED) at a dose of 8.0 mg per 25g mouse. The route and timing of administration prior to irradiation are not specified in the abstract.

  • Radiation: Mice were irradiated with a lethal dose of radiation. The specific type, dose rate, and source of radiation are not detailed in the abstract.

  • Endpoints: 30-day survival. For mechanistic studies, spleen lymphocyte numbers and hematopoietic precursor markers (CD11b/Mac-1, B220, CD4+/CD8+) were assessed at 7, 14, and 21 days after a 6 Gy exposure using fluorescent activated cell-sorter (FACS) analysis.

Whitnall et al., 2005 (Immunopharmacology and Immunotoxicology)
  • Animal Model: B6D2F1 and C3H/HeN mice.

  • Compound Administration: Steroids, including this compound (AET) and 5-Androstenediol (AED), were administered via subcutaneous (s.c.) injection 24 or 48 hours before, or 1 hour after, whole-body gamma-irradiation.

  • Radiation: Whole-body gamma-irradiation was delivered from a Cesium-137 source. Doses ranged from 3 Gy for blood element analysis to 9-12.5 Gy for survival studies.

  • Endpoints: 30-day survival was recorded. Blood elements were counted two days after irradiation at 3 Gy.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Radioprotective Effects

The precise signaling pathway for this compound (AET) has not been fully elucidated. However, based on its observed effects on cytokine production and hematopoietic cell recovery, a proposed pathway can be conceptualized. This pathway is likely initiated by the interaction of AET with specific cellular receptors, leading to the upregulation of key cytokines that stimulate the proliferation and differentiation of hematopoietic stem and progenitor cells.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cytokine Production cluster_3 Hematopoietic System Response AET This compound (AET) Receptor Cellular Receptor (Proposed) AET->Receptor Binds to Upregulation Upregulation of Transcription Factors Receptor->Upregulation IL2 IL-2 Upregulation->IL2 IL3 IL-3 Upregulation->IL3 IFNg IFN-γ Upregulation->IFNg HSC Hematopoietic Stem Cells (HSCs) IL3->HSC Stimulates Myeloid Myeloid Progenitors (CD11b/Mac-1) HSC->Myeloid Differentiation B_cell B-cell Precursors (B220) HSC->B_cell Differentiation T_cell T-cells (CD4+/CD8+) HSC->T_cell Differentiation Recovery Accelerated Hematopoietic Recovery Myeloid->Recovery B_cell->Recovery T_cell->Recovery

Caption: Proposed signaling pathway for this compound (AET) radioprotection.

Experimental Workflow for Assessing Radioprotective Efficacy

The general workflow for evaluating the radioprotective efficacy of a compound in a murine model involves several key steps, from animal preparation to data analysis.

G start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Compound Administration (e.g., AET, Vehicle) grouping->treatment irradiation Whole-Body Irradiation treatment->irradiation monitoring Post-Irradiation Monitoring irradiation->monitoring survival 30-Day Survival Analysis monitoring->survival hematology Hematological Analysis monitoring->hematology end End survival->end hematology->end

Caption: General experimental workflow for in vivo radioprotection studies.

Discussion and Future Directions

The initial report by Loria et al. (2000) presented this compound (AET) as a promising radioprotective agent, with data suggesting a significant survival benefit in lethally irradiated mice[1]. However, the subsequent study by Whitnall et al. (2005), which included AET in a broader comparison of steroids, found only a "slight enhancement of survival"[2]. This discrepancy highlights the critical need for further independent and rigorous investigation into the radioprotective potential of AET.

The more consistent and potent radioprotective effects observed with 5-Androstenediol (AED) in multiple studies suggest that it may be a more promising candidate for further development. The mechanisms underlying the differential efficacy between AET and AED, despite their structural similarity, warrant further exploration.

For future research on AET, it is imperative to:

  • Conduct well-controlled, multi-institutional studies to definitively determine its radioprotective efficacy.

  • Fully elucidate the molecular mechanisms and signaling pathways involved in its biological effects.

  • Perform detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules.

By addressing these key areas, the scientific community can reach a conclusive understanding of this compound's place, if any, in the arsenal of radiation countermeasures.

References

Safety Operating Guide

Navigating the Disposal of 5-Androstenetriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 5-Androstenetriol, a steroid metabolite of dehydroepiandrosterone (DHEA), intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's potential health and environmental risks.

This compound is classified with GHS hazard statements indicating it causes serious eye irritation and is suspected of damaging fertility or the unborn child.[1] Therefore, its disposal must be managed with stringent safety measures and in accordance with hazardous waste regulations.

Hazard and Safety Data Summary

A clear understanding of the chemical's properties and hazards is the first step in safe handling and disposal. The following table summarizes key data for this compound and related compounds.

Identifier CAS Number Chemical Formula GHS Hazard Classifications Solubility
This compound4150-30-5C₁₉H₃₀O₃Eye irritation (Category 2A), Reproductive toxicity (Category 2)[1]Soluble in Ethanol and DMSO[2][3]
5-Androstenediol521-17-5C₁₉H₃₀O₂Reproductive toxicity (Category 2)[4]Not specified

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions. This procedure is based on general laboratory hazardous waste guidelines and the specific hazards associated with this compound.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Safety goggles or face shield to protect against eye irritation.[1]

    • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

    • A lab coat to protect clothing.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound powder and any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.[5]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, designated hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.[5] For instance, keep acids separate from cyanides or sulfides.[6]

    • The container must be securely capped when not in use.[6]

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Reproductive Toxin," "Eye Irritant").

  • Store the waste containers in a designated satellite accumulation area within the laboratory.[6]

  • This area must be under the control of laboratory personnel and inspected weekly for any leaks or deterioration of containers.[5][6]

4. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.[5][7] Steroids and hormones are considered environmental pollutants that can pose risks to aquatic life.[8][9][10]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Collect the contaminated absorbent material and any other cleanup debris and place it in the designated hazardous waste container for solid this compound waste.

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report the spill to your EHS office.

Regulatory Framework

The disposal of this compound falls under the regulations of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[5] Academic laboratories may have the option to operate under the EPA's Subpart K regulations, which provide alternative requirements for managing hazardous waste in these settings.[11][12] It is crucial to be familiar with and adhere to your institution's specific Laboratory Management Plan and the applicable federal, state, and local regulations.[11]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Pure compound, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) identify_waste->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container store Store in Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store request_pickup Request EHS Pickup store->request_pickup end Proper Disposal request_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 5-Androstenetriol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with 5-Androstenetriol. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

1. Hazard Identification and Risk Assessment:

This compound is a steroid and an active metabolite of dehydroepiandrosterone (DHEA). While comprehensive toxicological data is limited, it is classified with the following hazards:

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1]

Due to the suspected reproductive toxicity, a thorough risk assessment should be conducted before any handling. All personnel must be trained on the potential hazards and the required safety protocols.

2. Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound in solid form or in solution:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or safety goggles.
Skin and Body Laboratory coat.
Respiratory Not generally required if handled in a well-ventilated area. Use a respirator if creating dust or aerosols.

3. Safe Handling Procedures:

3.1. Engineering Controls:

  • Ventilation: All handling of solid this compound and preparation of its solutions should be performed in a well-ventilated laboratory. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol generation.

3.2. Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents (e.g., balance, weigh boats, spatulas, solvent, vials).

    • Put on all required PPE.

  • Weighing the Solid:

    • If possible, weigh the compound directly into the receiving vessel to minimize transfer and potential for spills.

    • Use a microbalance with a draft shield to prevent air currents from dispersing the powder.

    • Handle with care to avoid creating dust.

  • Preparing Stock Solutions:

    • This compound is soluble in ethanol and DMSO.[2]

    • Slowly add the solvent to the vessel containing the pre-weighed solid.

    • Cap the vessel and mix by gentle inversion or vortexing until the solid is completely dissolved. Purging the solution with an inert gas is recommended.[2]

4. Emergency Procedures:

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash skin with soap and water. If irritation persists, seek medical attention.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area.

5. Storage and Disposal:

AspectProcedure
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area at -20°C.[2] Protect from light.
Disposal Dispose of contents and container to an approved waste disposal plant. All waste, including empty containers, contaminated labware, and unused material, should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_experiment 3. Experimental Use cluster_cleanup 4. Post-Experiment prep_area Designate and Prepare Work Area don_ppe Don All Required PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Stock Solution (Ethanol or DMSO) weigh->dissolve use Perform Experiment dissolve->use decontaminate Decontaminate Work Area and Equipment use->decontaminate dispose Dispose of Waste (Solid, Liquid, Contaminated Materials) decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Androstenetriol
Reactant of Route 2
5-Androstenetriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.